molecular formula C6H4N4 B1308142 2-methyl-1H-imidazole-4,5-dicarbonitrile CAS No. 40056-53-9

2-methyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B1308142
CAS No.: 40056-53-9
M. Wt: 132.12 g/mol
InChI Key: ZEAVNOQDMHVDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1H-imidazole-4,5-dicarbonitrile is a useful research compound. Its molecular formula is C6H4N4 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-1H-imidazole-4,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1H-imidazole-4,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-4-9-5(2-7)6(3-8)10-4/h1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAVNOQDMHVDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397262
Record name 2-methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40056-53-9
Record name 2-methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-methyl-1H-imidazole-4,5-dicarbonitrile (C₆H₄N₄) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the imidazole scaffold, a privileged structure in drug discovery, it serves as a versatile building block for the synthesis of complex bioactive molecules.[1][2] The presence of two nitrile groups provides a platform for diverse chemical transformations, enabling the construction of novel therapeutic agents and functional materials.[3] This guide provides an in-depth analysis of the core physicochemical properties of 2-methyl-1H-imidazole-4,5-dicarbonitrile, offering a foundational resource for researchers, medicinal chemists, and drug development professionals. We will explore its molecular structure, synthesis, spectroscopic profile, and key physical properties, grounded in established scientific principles and data from analogous compounds.

Molecular Structure and Core Properties

2-methyl-1H-imidazole-4,5-dicarbonitrile features a five-membered imidazole ring substituted with a methyl group at the C2 position and nitrile groups at the C4 and C5 positions. The imidazole ring is an aromatic system with two nitrogen atoms, which can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition in biological systems.[1] The nitrile functionalities are strong electron-withdrawing groups, influencing the electronic properties and reactivity of the imidazole core.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis DAMN Diaminomaleonitrile (DAMN) Reaction Condensation Reaction (e.g., in Acetic Acid, Reflux) DAMN->Reaction Orthoester Trimethyl Orthoacetate Orthoester->Reaction Purification Purification (Recrystallization from Ethanol/Water) Reaction->Purification Crude Product Product 2-methyl-1H-imidazole-4,5-dicarbonitrile Purification->Product Pure Solid Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diaminomaleonitrile (1.0 eq) in glacial acetic acid.

  • Addition of Reagent: Add trimethyl orthoacetate (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-methyl-1H-imidazole-4,5-dicarbonitrile as a solid.

Causality: Glacial acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization. The use of a slight excess of the orthoester ensures complete consumption of the diaminomaleonitrile. Precipitation in ice-water is an effective method for isolating the nonpolar product from the polar acetic acid solvent. Recrystallization is a critical final step to remove any unreacted starting materials or side products, ensuring high purity, which is paramount for subsequent applications in drug development.

Physicochemical Characterization

Spectroscopic Profile

The identity and purity of 2-methyl-1H-imidazole-4,5-dicarbonitrile are confirmed through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be accurately predicted based on its functional groups and data from closely related analogs.

TechniqueExpected CharacteristicsRationale & Comparative Data
¹H NMR ~13-14 ppm (broad singlet, 1H, N-H); ~2.5-2.7 ppm (singlet, 3H, -CH₃)The imidazole N-H proton is acidic and its signal is typically downfield and broad. [4]The methyl protons are in a singlet as there are no adjacent protons for coupling. The chemical shift is consistent with a methyl group attached to an aromatic imidazole ring. [5]
¹³C NMR ~145-155 ppm (C2-CH₃); ~115-125 ppm (C4/C5-CN); ~110-115 ppm (-C≡N); ~10-15 ppm (-CH₃)The imidazole ring carbons (C2, C4, C5) resonate in the aromatic region. [6][7]The nitrile carbons appear around 110-115 ppm. The C2 carbon, being attached to two nitrogen atoms and a methyl group, is expected to be the most downfield of the ring carbons.
FT-IR (cm⁻¹) ~3400-3200 (N-H stretch, broad); ~3100-3000 (Aromatic C-H stretch); ~2230-2220 (C≡N stretch, strong); ~1650-1550 (C=N, C=C stretches)The N-H stretch is characteristically broad due to hydrogen bonding. [4]The C≡N stretch is a sharp and intense absorption, which is a key diagnostic peak for this molecule. The C=N and C=C stretching vibrations of the imidazole ring appear in the fingerprint region. [8]
Mass Spec. (EI) [M]+• at m/z = 132The molecular ion peak corresponds to the exact mass of the molecule (C₆H₄N₄). [9]Common fragmentation pathways would likely include the loss of HCN (m/z = 105) or cleavage of the methyl group.
Physical Properties
  • Solubility: Specific solubility data is limited. However, based on its structure and data from analogs like 2-propyl-1H-imidazole-4,5-dicarbonitrile, it is expected to have low solubility in water and nonpolar solvents but should be soluble in polar organic solvents such as alcohols, DMF, and DMSO. [12]A study on various imidazoles also noted very low solubility in chlorinated solvents like dichloromethane. [13]* pKa: The predicted pKa for the analogous 2-propyl-1H-imidazole-4,5-dicarbonitrile is approximately 5.57. [11]The electron-withdrawing nitrile groups significantly increase the acidity of the imidazole N-H proton compared to unsubstituted imidazole (pKa ≈ 14.5), making it a moderately weak acid. [1]

Structural Analysis and Solid-State Properties

No public crystal structure is available for 2-methyl-1H-imidazole-4,5-dicarbonitrile. However, crystallographic studies on highly analogous compounds, such as 2-azido-1H-imidazole-4,5-dicarbonitrile, reveal important structural features. [14][15]These studies show that the imidazole ring and its dicarbonitrile substituents are nearly coplanar. Furthermore, the molecules in the crystal lattice are linked by intermolecular N-H···N hydrogen bonds, where the imidazole N-H of one molecule interacts with a nitrile nitrogen atom of a neighboring molecule. [15]This hydrogen bonding network contributes to the compound's expected crystallinity and high melting point.

Standard Characterization Protocols

To ensure the identity, purity, and integrity of a synthesized batch of 2-methyl-1H-imidazole-4,5-dicarbonitrile, a standardized workflow of analytical techniques is essential.

CharacterizationWorkflow Start Synthesized & Purified Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Verification IR FT-IR Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry Start->MS Molecular Weight ID Purity Purity Assessment (HPLC or Elemental Analysis) NMR->Purity IR->Purity MS->Purity Final Verified Compound Batch Purity->Final

Caption: A self-validating workflow for compound characterization.

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent that will not exchange with the N-H proton.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Analysis: Integrate the peaks to confirm the proton ratios (1:3 for N-H:CH₃). Verify the chemical shifts against predicted values.

Protocol: FT-IR Spectroscopy (ATR)
  • Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Analysis: Identify the key absorption bands, paying close attention to the C≡N stretch (~2225 cm⁻¹) and the broad N-H stretch.

Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).

  • Acquisition: Acquire data in both positive and negative ion modes.

  • Analysis: Identify the molecular ion peak ([M+H]⁺ at m/z = 133 in positive mode or [M-H]⁻ at m/z = 131 in negative mode) and confirm it matches the calculated exact mass.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-methyl-1H-imidazole-4,5-dicarbonitrile lies in its role as a strategic building block. The imidazole core is a well-established pharmacophore that can engage in critical hydrogen bonding and π-stacking interactions with biological targets. [2][16]

  • Scaffold for Kinase Inhibitors: The imidazole nitrogen atoms can act as hinge-binding motifs, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases. [17]* Intermediate for Complex Heterocycles: The dinitrile groups are highly versatile. They can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to build more complex fused heterocyclic systems. This versatility has been exploited in the synthesis of intermediates for antihypertensive drugs like Olmesartan. [18]* Bioisostere: The imidazole ring is a recognized bioisostere for other five-membered heterocycles, allowing chemists to modulate a compound's physicochemical properties (like solubility and pKa) while retaining biological activity. [2]

Conclusion

2-methyl-1H-imidazole-4,5-dicarbonitrile is a compound with a rich set of physicochemical properties that make it an invaluable tool for chemical and pharmaceutical research. Its stable, crystalline nature, combined with the reactive potential of its nitrile groups and the biological relevance of its imidazole core, provides a robust platform for innovation. This guide has synthesized the available data to present a detailed technical overview, offering both foundational knowledge and practical protocols to empower scientists in their research and development endeavors.

References

  • ChemBK. (2024, April 10). 2-propyl-1H-imidazole-4,5-dicarbonitrile. Available at: [Link]

  • PubChem. 2-methyl-1H-imidazole-4,5-dicarboxylic acid | C6H6N2O4 | CID 79201. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Available at: [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • PubChem. 2H-Imidazole-4,5-dicarbonitrile | C5H2N4 | CID 85989924. Available at: [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Available at: [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

  • Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Available at: [Link]

  • PubChem. 1-Methyl-1H-imidazole-4,5-dicarbonitrile | C6H4N4 | CID 583268. Available at: [Link]

  • Wikipedia. 2-Methylimidazole. Available at: [Link]

  • NIST WebBook. Imidazole, 2-methyl-, hydrochloride. Available at: [Link]

  • PMC - PubMed Central. Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile. Available at: [Link]

  • PubMed. Crystal structure of 2-azido-1H-imidazole-4,5-di-carbonitrile. Available at: [Link]

  • NIST WebBook. 1H-Imidazole, 2-ethyl-4-methyl-. Available at: [Link]

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available at: [Link]

  • SpectraBase. 2-Methylimidazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Jiangsu Run'an Pharmaceutical Co. Ltd. (2025, July 2). What is Imidazole-4,5-dicarbonitrile Used for?. Available at: [Link]

  • PubChem. 4,5-Dicyanoimidazole | C5H2N4 | CID 70729. Available at: [Link]

  • PubChem. CID 158419821 | C10H4N8. Available at: [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole, 4,5-dihydro-2-methyl- (CAS 534-26-9). Available at: [Link]

  • ResearchGate. Crystal structure of 2-diazoimidazole-4,5-dicarbonitrile. Available at: [Link]

  • ResearchGate. (2025, August 10). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]

  • MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]

  • PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. Available at: [Link]

  • SpringerLink. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Available at: [Link]

Sources

The Strategic Core: A Technical Guide to 2-Substituted-1H-imidazole-4,5-dicarbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic versatility and significant biological activity is paramount. Among these, the 2-substituted-1H-imidazole-4,5-dicarbonitrile core has emerged as a privileged structure, embodying a unique combination of electronic properties and functional group handles that make it an invaluable intermediate in the synthesis of complex therapeutic agents. This guide provides an in-depth technical overview of this heterocyclic system, with a particular focus on the synthesis, characterization, and application of its derivatives, exemplified by the commercially significant 2-propyl analog, a key precursor to the angiotensin II receptor blocker, Olmesartan.

The 2-Substituted-1H-imidazole-4,5-dicarbonitrile Scaffold: A Structural and Electronic Overview

The 2-substituted-1H-imidazole-4,5-dicarbonitrile molecule is characterized by a five-membered imidazole ring bearing two nitrile groups at the 4 and 5 positions. The substituent at the 2-position can be varied, allowing for the fine-tuning of the molecule's steric and electronic properties. The dicarbonitrile substitution renders the imidazole ring electron-deficient, which significantly influences its reactivity and potential for further functionalization.

The presence of multiple nitrogen atoms and the nitrile groups makes this scaffold an excellent precursor for the construction of more complex heterocyclic systems, particularly purine analogs, which are ubiquitous in biologically active molecules.

Synthesis of the Core Scaffold: A Protocol Grounded in Established Chemistry

The synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles is most effectively achieved through the condensation of diaminomaleonitrile (DAMN) with an appropriate orthoester or a related reactive species. While a variety of methods exist for the synthesis of imidazoles, this approach is particularly well-suited for the preparation of the dicarbonitrile-substituted core.

The following protocol is a representative example for the synthesis of 2-propyl-1H-imidazole-4,5-dicarbonitrile, a key intermediate in the production of Olmesartan.[1][2][3]

Experimental Protocol: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarbonitrile

Materials:

  • Diaminomaleonitrile (DAMN)

  • Trimethyl orthobutyrate

  • Acetic acid (glacial)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile (1.0 eq) in toluene.

  • Reagent Addition: Add glacial acetic acid (catalytic amount) followed by trimethyl orthobutyrate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 2-propyl-1H-imidazole-4,5-dicarbonitrile.

Causality Behind Experimental Choices:

  • Toluene as Solvent: Toluene is chosen for its high boiling point, which allows the reaction to be conducted at a temperature sufficient to drive the condensation and cyclization, and for its ability to azeotropically remove the methanol byproduct, thus driving the reaction to completion.

  • Acetic Acid as Catalyst: The acidic catalyst protonates the orthoester, making it more electrophilic and facilitating the initial attack by the amino group of DAMN.

  • Aqueous Work-up: The washing steps are crucial to remove the acetic acid catalyst and any water-soluble byproducts. The sodium bicarbonate wash neutralizes the acid, preventing potential side reactions during concentration.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized 2-substituted-1H-imidazole-4,5-dicarbonitrile is essential for confirming its identity and purity. The following table summarizes the key physicochemical properties of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

PropertyValue
CAS Number 40056-53-9
Molecular Formula C₆H₄N₄
Molecular Weight 132.12 g/mol
Appearance Off-white to light yellow solid
Melting Point 225 °C
Boiling Point 530.2 ± 35.0 °C (Predicted)
Density 1.34 ± 0.1 g/cm³ (Predicted)

Note: Some physical properties are predicted values from chemical databases.

While specific, publicly available spectra for 2-methyl-1H-imidazole-4,5-dicarbonitrile are limited, the expected spectroscopic data can be inferred from closely related structures and general principles of spectroscopy.

Expected Spectroscopic Data:

  • ¹H NMR: A singlet corresponding to the methyl protons (around 2.5 ppm), and a broad singlet for the N-H proton of the imidazole ring (variable chemical shift, typically > 10 ppm).

  • ¹³C NMR: Resonances for the methyl carbon, the two nitrile carbons, and the three imidazole ring carbons. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile groups.

  • FTIR (cm⁻¹): A characteristic sharp absorption band for the C≡N stretch (around 2230-2240 cm⁻¹), N-H stretching vibrations (broad, around 3100-3300 cm⁻¹), and C-H stretching and bending vibrations.

  • Mass Spectrometry (EI): A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Application in Drug Development: The Olmesartan Case Study

The true value of the 2-substituted-1H-imidazole-4,5-dicarbonitrile scaffold is exemplified by its application in the synthesis of complex pharmaceuticals. The 2-propyl analog is a pivotal intermediate in the industrial synthesis of Olmesartan medoxomil, a widely prescribed antihypertensive drug.[1][3][4]

Signaling Pathway and Mechanism of Action of Olmesartan

Olmesartan is an angiotensin II receptor blocker (ARB). Angiotensin II is a peptide hormone that causes vasoconstriction and stimulates the release of aldosterone, both of which lead to an increase in blood pressure. Olmesartan selectively blocks the AT₁ receptor, preventing angiotensin II from binding and thereby exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and a consequent lowering of blood pressure.

Olmesartan_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction Activates Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Leads to Olmesartan Olmesartan Olmesartan->AT1_Receptor Blocks Olmesartan_Synthesis Start 2-Propyl-1H-imidazole- 4,5-dicarbonitrile Step1 Hydrolysis Start->Step1 Dicarboxylic_Acid 2-Propyl-1H-imidazole- 4,5-dicarboxylic acid Step1->Dicarboxylic_Acid Step2 Esterification Dicarboxylic_Acid->Step2 Diester Diethyl 2-propyl-1H-imidazole- 4,5-dicarboxylate Step2->Diester Step3 Grignard Reaction (CH₃MgBr) Diester->Step3 Hydroxy_Intermediate Ethyl 4-(2-hydroxypropan-2-yl)- 2-propyl-1H-imidazole-5-carboxylate Step3->Hydroxy_Intermediate Step4 N-Alkylation Hydroxy_Intermediate->Step4 Coupled_Product Coupled Imidazole-Biphenyl Step4->Coupled_Product Step5 Ester Hydrolysis Coupled_Product->Step5 Olmesartan_Acid Olmesartan Acid Step5->Olmesartan_Acid Step6 Esterification with Medoxomil Moiety Olmesartan_Acid->Step6 Olmesartan_Medoxomil Olmesartan Medoxomil Step6->Olmesartan_Medoxomil

Synthetic pathway to Olmesartan.

Safety and Handling

Compounds containing nitrile groups should be handled with caution. While a specific Safety Data Sheet (SDS) for 2-methyl-1H-imidazole-4,5-dicarbonitrile is not readily available, the safety precautions for the closely related 4,5-dicyanoimidazole provide a good basis for safe handling. [5]

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety glasses with side shields or goggles.

  • Toxicology: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. [5][6][7][8]* First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.

Conclusion and Future Perspectives

The 2-substituted-1H-imidazole-4,5-dicarbonitrile core represents a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of complex, biologically active molecules. The successful development of Olmesartan from the 2-propyl analog is a testament to the power of this chemical entity in addressing significant therapeutic needs.

Future research in this area will likely focus on the development of novel synthetic methodologies to further diversify the substituents at the 2-position, leading to new libraries of compounds for high-throughput screening. Furthermore, the exploration of this scaffold as a precursor to other classes of therapeutic agents beyond ARBs holds considerable promise for the future of drug discovery.

References

  • Reddy, B. et al. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Org. Process Res. Dev.2012, 16 (11), 1826–1832.
  • Narender, P. et al. Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. ARKIVOC2010, (ii), 292-302.
  • Warner, L. et al. Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof. U.S. Patent Application 13/885,892, filed November 21, 2013.
  • Zhang, W. et al. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research2014, 6(3), 634-637.
  • Glen Research. SAFETY DATA SHEET 4,5-Dicyanoimidazole (DCI), Crystalline (30-3050-xx). (2018).
  • Zhang, L. et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules2023, 28(2), 838.
  • Wentland, M. P. et al. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry1987, 30(8), 1482-1489.
  • Al-Ghorbani, M. et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules2020, 25(5), 1143.
  • TCI Chemicals.
  • Cayman Chemical.
  • Buckman.
  • TCI Chemicals.
  • ChemScene. 2-Methyl-1H-imidazole-4,5-dicarbonitrile.
  • PubChemLite. 2-methyl-1h-imidazole-4,5-dicarbonitrile (C6H4N4).
  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega2022, 7(26), 22622–22631.

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-methyl-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its molecular structure, synthesis, physicochemical properties, and functional significance, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it an exceptional motif for interacting with biological targets like enzymes and receptors.[2] The introduction of specific functional groups onto the imidazole core allows for the fine-tuning of a molecule's steric and electronic properties, a critical aspect of rational drug design.

2-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 40056-53-9) is a particularly valuable derivative.[3] The presence of two nitrile groups at the 4 and 5 positions creates a highly electron-deficient aromatic system, enhancing its reactivity as a chemical intermediate.[4] These nitrile moieties also offer versatile handles for further synthetic transformations, allowing for the construction of complex heterocyclic systems.[4] This guide will provide a detailed exploration of the synthesis, structure, and potential applications of this important molecule.

Synthesis and Mechanistic Insights

The primary route to 2-methyl-1H-imidazole-4,5-dicarbonitrile involves the cyclization of diaminomaleonitrile with a suitable one-carbon synthon that also incorporates a methyl group. A well-established method utilizes the reaction of diaminomaleonitrile with an N,N-disubstituted acetamide derivative, which serves as the source for the C2-methyl group.[5]

Conceptual Workflow of Synthesis

The synthesis can be conceptualized as a two-stage process: the formation of an activated intermediate from diaminomaleonitrile, followed by a thermally induced cyclization to yield the imidazole ring. This process is efficient and provides a direct route to the desired product.

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Overall Reaction Reactant1 Diaminomaleonitrile Intermediate 2-Amino-3-(N,N- diethylaminoethylideneamino)- maleonitrile Reactant1->Intermediate Reaction Reactant2 N,N-Dialkylacetamide Reactant2->Intermediate Product 2-Methyl-1H-imidazole- 4,5-dicarbonitrile Intermediate->Product Heating (120-170 °C) Reactant1_overall Diaminomaleonitrile Product_overall 2-Methyl-1H-imidazole-4,5-dicarbonitrile Reactant1_overall->Product_overall One-pot synthesis Reactant2_overall N,N-Dialkylacetamide Reactant2_overall->Product_overall

Sources

The Advent of Dicyanoimidazoles: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and synthetic evolution of dicyanoimidazole compounds.

Abstract

The dicyanoimidazole core, a fascinating heterocyclic scaffold, has carved a significant niche in various scientific disciplines, from the bedrock of oligonucleotide synthesis to the frontiers of materials science. This technical guide provides an in-depth exploration of the discovery and historical development of dicyanoimidazole compounds. It delves into the foundational synthetic methodologies, chronicles the key scientific contributions that shaped the field, and elucidates the chemical principles that have rendered these molecules indispensable tools in modern chemistry and drug discovery. Particular emphasis is placed on the prevalent 4,5-dicyanoimidazole isomer, while also addressing the synthetic intricacies and comparative scarcity of its 2,4- and 2,5-dicyano counterparts.

Introduction: The Imidazole Framework and the Dawn of a Dicyano Derivative

The story of dicyanoimidazoles is intrinsically linked to the broader history of imidazole chemistry. The parent imidazole ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, was first synthesized by Heinrich Debus in 1858.[1] This seminal work laid the groundwork for the exploration of a vast chemical space of imidazole derivatives. The subsequent development of the Debus-Radziszewski imidazole synthesis provided a versatile method for accessing a wide array of substituted imidazoles, setting the stage for more complex functionalization.

The introduction of two cyano groups onto the imidazole ring dramatically alters its electronic properties, transforming it into a potent electron-withdrawing moiety. This feature is central to the diverse applications of dicyanoimidazole compounds. This guide will navigate the historical timeline of their discovery, from early synthetic reports to their establishment as critical reagents in cutting-edge research.

The Discovery and Ascendancy of 4,5-Dicyanoimidazole (DCI)

The most prominent and extensively studied member of the dicyanoimidazole family is 4,5-dicyanoimidazole, commonly referred to as DCI. Its journey from a laboratory curiosity to a cornerstone of nucleic acid chemistry is a testament to its unique reactivity and efficacy.

Early Synthetic Endeavors

The first documented synthesis of 4,5-dicyanoimidazole is credited to Woodward in 1950.[1] However, a significant milestone in its preparative chemistry came in 1974 with a patent describing a facile process for the preparation of 4,5-dicyanoimidazoles.[2] This method involved the reaction of diaminomaleonitrile (DAMN) with an orthoester, a process that has been refined over the years to ensure high purity and scalability, which are crucial for its industrial applications.[3] The typical synthesis involves the reaction of diaminomaleonitrile with triethyl orthoformate, leading to the formation of the imidazole ring with the two cyano groups at the 4 and 5 positions.[3]

A Paradigm Shift in Oligonucleotide Synthesis

The true ascendancy of 4,5-dicyanoimidazole began with its application in solid-phase oligonucleotide synthesis. For years, 1H-tetrazole was the standard activator for the coupling of nucleoside phosphoramidites, the building blocks of DNA and RNA.[4][5][6] However, tetrazole and its more acidic derivatives, while effective, presented certain drawbacks, including the potential for detritylation of the monomer in solution, leading to the formation of unwanted byproducts.[4]

In the late 1990s, 4,5-dicyanoimidazole emerged as a superior alternative.[7] Its effectiveness is attributed to its nucleophilicity, which allows for rapid activation of the phosphoramidite.[7][8] DCI was found to double the coupling rate compared to tetrazole, leading to higher yields and purity of the synthesized oligonucleotides.[7][8] Furthermore, its higher solubility in acetonitrile, the common solvent for oligonucleotide synthesis, allows for higher effective concentrations, further enhancing coupling efficiency.[7][8]

This pivotal development solidified the role of 4,5-dicyanoimidazole as an indispensable reagent in both academic and industrial settings for the synthesis of custom DNA and RNA strands for a myriad of applications, including diagnostics, therapeutics, and fundamental research.

Synthetic Methodologies for 4,5-Dicyanoimidazole and its Derivatives

The demand for high-purity 4,5-dicyanoimidazole has driven the optimization of its synthesis. The primary and most common route is the cyclization of diaminomaleonitrile (DAMN).

General Synthesis of the 4,5-Dicyanoimidazole Core

The foundational synthesis involves the condensation of diaminomaleonitrile with a one-carbon electrophile.

Key Reaction: Diaminomaleonitrile + Triethyl Orthoformate → 4,5-Dicyanoimidazole

Experimental Protocol: Synthesis of 4,5-Dicyanoimidazole [9]

  • Reaction Setup: In a dry reaction flask, dissolve diaminomaleonitrile and triethyl orthoformate in a high-boiling solvent such as benzyl ether.

  • Heating and Distillation: Heat the reaction mixture with stirring in an oil bath to approximately 135°C. After a few hours, distill off the ethanol formed during the reaction.

  • Catalysis and Completion: Add a catalytic amount of a base, such as sodium methoxide, and continue heating until no more ethanol is collected.

  • Isolation: Filter the hot solution and allow the filtrate to cool. The 4,5-dicyanoimidazole will crystallize and can be collected by filtration.

Causality Behind Experimental Choices:

  • High-Boiling Solvent: The use of a solvent like benzyl ether allows the reaction to be conducted at a temperature sufficient to drive the cyclization and subsequent elimination of ethanol.

  • Distillation: The removal of ethanol shifts the equilibrium of the reaction towards the product, maximizing the yield.

  • Base Catalyst: The addition of a base facilitates the final deprotonation step in the imidazole ring formation.

Synthesis of 2-Substituted 4,5-Dicyanoimidazoles

The versatility of the dicyanoimidazole scaffold is further expanded by the introduction of substituents at the 2-position. A notable advancement in this area was the work of Paul G. Rasmussen and his research group in the early 1990s.[10] Their work detailed the synthesis and properties of new derivatives of 4,5-dicyanoimidazole, contributing significantly to the understanding of their chemistry.[10]

More recently, microwave-assisted organic synthesis has emerged as a rapid and efficient method for preparing 2-aryl-4,5-dicarbonitrile imidazole derivatives.[1] This one-step reaction between aromatic aldehydes and diaminomaleonitrile utilizes nitric acid as a metal-free catalyst and oxidizing agent, offering advantages such as shorter reaction times and higher yields.[1]

Experimental Workflow: Microwave-Assisted Synthesis of 2-Aryl-4,5-Dicyanoimidazoles [1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aromatic Aldehyde E One-Step Reaction A->E B Diaminomaleonitrile (DAMN) B->E C Nitric Acid (Catalyst & Oxidant) C->E Catalyzes & Oxidizes D Microwave Irradiation D->E Provides Energy F 2-Aryl-4,5-Dicyanoimidazole Derivative E->F

Caption: Microwave-assisted synthesis of 2-aryl-4,5-dicyanoimidazoles.

The Less Explored Isomers: 2,4- and 2,5-Dicyanoimidazole

In stark contrast to the wealth of information available for 4,5-dicyanoimidazole, its isomers, 2,4-dicyanoimidazole and 2,5-dicyanoimidazole, remain relatively obscure. A search of chemical databases such as PubChem reveals a significant disparity in the literature and registered compounds. Interestingly, the PubChem entry for 2,4-dicyanoimidazole also lists 2,5-dicyanoimidazole as a synonym, suggesting a potential for tautomerism or ambiguity in early characterizations.[11]

The synthetic challenges associated with selectively introducing cyano groups at the 2- and 4- (or 5-) positions without the directing influence of a symmetrical starting material like diaminomaleonitrile likely contribute to their scarcity. The lack of readily available and efficient synthetic routes has, in turn, limited the exploration of their properties and potential applications. This stands as an open area for synthetic chemists to explore, potentially unlocking novel reactivity and applications for these underrepresented isomers.

Beyond Oligonucleotide Synthesis: Expanding Applications

While the role of 4,5-dicyanoimidazole in oligonucleotide synthesis is its most celebrated application, its unique electronic properties have led to its use in other areas of research.

Table 1: Applications of 4,5-Dicyanoimidazole Derivatives

Application AreaDescriptionKey Properties Utilized
Materials Science Building block for high-nitrogen content polymers and energetic materials. The derivatives known as "vinazenes" (2-vinyl-4,5-dicyanoimidazoles), first prepared by Rasmussen and coworkers, have been investigated for use in organic electronics.[12]Electron-withdrawing nature, thermal stability, potential for polymerization.
Medicinal Chemistry Scaffold for the synthesis of novel pharmaceutical compounds. The imidazole core is a well-established pharmacophore.Biocompatibility of the imidazole ring, ability to participate in hydrogen bonding.
Coordination Chemistry Ligand for the formation of metal complexes.Presence of multiple nitrogen atoms for metal coordination.

Conclusion and Future Outlook

The journey of dicyanoimidazole compounds, particularly the 4,5-isomer, from its initial synthesis to its current status as an essential laboratory reagent is a compelling narrative of chemical innovation. The development of efficient synthetic routes, driven by the demand in oligonucleotide synthesis, has made this molecule readily accessible. The story of dicyanoimidazoles is far from over. The exploration of its lesser-known isomers and the continued development of novel derivatives for applications in materials science and medicine promise a future rich with discovery. As researchers continue to harness the unique properties of the dicyanoimidazole core, its impact on science and technology is set to expand even further.

References

  • Full article: Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

  • Apen, P. G., & Rasmussen, P. G. (1991). Synthesis and properties of new derivatives of 4,5-dicyanoimidazole and 4,4',5,5'-tetracyano-2,2'-biimidazole. Journal of the American Chemical Society, 113(16), 6178–6187. [Link]

  • Shin, R. Y. C., Sonar, P., Siew, P. S., & Sellinger, A. (2009). An Improved Synthesis of 2-Vinyl-4,5-dicyanoimidazole and Characterization of Its Polymers. The Journal of Organic Chemistry, 74(12), 4647–4655. [Link]

  • 4,5-Dicyanoimidazole: Comprehensive Overview and Applications. (2025, February 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Suggested mechanism for the synthesis of dicyano imidazole by HNO3. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid. (1974). Google Patents.
  • Ohtsuka, E., et al. (1982). Synthesis of 4,5-Dicyanoimidazoles. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Hertler, W. R. (n.d.). Walter R. Hertler's research works. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022, June 24). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 2,4-Dicyanoimidazole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Preparation of 4,5-dicyanoimidazoles. (1974). Google Patents.
  • 2-Diazo-4,5-dicyanoimidazole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Activators for oligonucleotide synthesis. (2003). Google Patents.
  • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]

  • 2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 17, 2026, from [Link]

  • Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Theoretical Foundations and Drug Discovery Potential of 2-Methyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the theoretical studies on 2-methyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the synthesis, spectroscopic characterization, and quantum chemical analysis of this molecule, offering insights into its electronic structure and reactivity. By exploring its potential applications, this guide aims to be a valuable resource for advancing research and development in medicinal chemistry.

Introduction: The Significance of Imidazole Scaffolds

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for the design of bioactive molecules.[2] The imidazole nucleus is a core component of many essential biological molecules, including the amino acid histidine and purine bases in nucleic acids.[2] Consequently, imidazole derivatives have found a wide range of therapeutic applications, including as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1][2]

The focus of this guide, 2-methyl-1H-imidazole-4,5-dicarbonitrile, incorporates the imidazole core with two nitrile functional groups. These electron-withdrawing groups are expected to significantly influence the electronic properties of the imidazole ring, making it a subject of interest for theoretical and experimental investigation. Imidazole-4,5-dicarbonitrile derivatives are recognized as important intermediates in the synthesis of various heterocyclic compounds used in pharmaceuticals, agricultural chemicals, and functional materials.[3]

Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile is not extensively reported in publicly available literature, a general and effective method for the synthesis of related 2-aryl-4,5-dicarbonitrile imidazole derivatives can be adapted. This synthesis typically involves the condensation of an appropriate aldehyde with diaminomaleonitrile.[4]

Proposed Synthesis Protocol

The following protocol outlines a plausible synthetic route for 2-methyl-1H-imidazole-4,5-dicarbonitrile, based on established methods for analogous compounds.

Step 1: Reaction Setup

  • In a round-bottom flask, combine diaminomaleonitrile and a suitable solvent.

  • Add acetaldehyde, which will serve as the precursor for the 2-methyl group.

  • Introduce a catalytic amount of a Lewis or Brønsted acid to facilitate the condensation reaction.

Step 2: Reaction Conditions

  • The reaction mixture is typically heated to a temperature ranging from 80°C to 120°C.

  • The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified using column chromatography or recrystallization to yield the pure 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Diagram of Proposed Synthesis Workflow

Synthesis Workflow Start Start Reactants Diaminomaleonitrile + Acetaldehyde Start->Reactants Reaction Heating (80-120°C) Reactants->Reaction Solvent_Catalyst Solvent + Catalyst Solvent_Catalyst->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Cooling & Solvent Removal Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Methyl-1H-imidazole- 4,5-dicarbonitrile Purification->Product

Caption: Proposed workflow for the synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for 2-methyl-1H-imidazole-4,5-dicarbonitrile is scarce. However, based on the analysis of structurally similar compounds, we can predict the key features of its FT-IR and NMR spectra.

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Predicted Vibrational ModeWavenumber (cm⁻¹)
N-H stretching3400 - 3200 (broad)
C-H stretching (methyl)2950 - 2850
C≡N stretching (nitrile)2240 - 2220
C=N stretching (imidazole ring)1650 - 1550
C-N stretching (imidazole ring)1350 - 1250

Note: These are predicted values and may vary in an actual experimental spectrum.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide definitive information about the molecular structure.

¹H NMR:

  • A singlet corresponding to the methyl protons (CH ₃) is expected in the upfield region (around 2.0-2.5 ppm).

  • A broad singlet for the N-H proton of the imidazole ring would likely appear in the downfield region (around 10-13 ppm), and its position could be solvent-dependent.

¹³C NMR:

  • A signal for the methyl carbon (C H₃) in the aliphatic region (around 10-20 ppm).

  • Signals for the two nitrile carbons (C ≡N) in the downfield region (around 110-120 ppm).

  • Signals for the carbon atoms of the imidazole ring (C2, C4, and C5) would appear in the aromatic region (around 115-150 ppm).

Theoretical Studies: Insights from Quantum Chemistry

To gain a deeper understanding of the electronic properties and reactivity of 2-methyl-1H-imidazole-4,5-dicarbonitrile, quantum chemical calculations are invaluable. Density Functional Theory (DFT) is a powerful tool for this purpose.[5]

Computational Protocol

The following protocol outlines a standard approach for performing DFT calculations on imidazole derivatives.[6]

Step 1: Molecular Structure Input

  • The 3D coordinates of the molecule are generated using a molecular modeling software.

Step 2: Geometry Optimization

  • The molecular geometry is optimized to find the lowest energy conformation. A common method is the B3LYP functional with a 6-31G* basis set.[5]

Step 3: Vibrational Frequency Calculation

  • This calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

Step 4: Electronic Properties Calculation

  • Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are calculated.[6]

Diagram of Computational Analysis Workflow

Computational Workflow cluster_output Calculated Properties Input Molecular Structure (SMILES or 3D coordinates) DFT DFT Calculation (e.g., B3LYP/6-31G*) Input->DFT Output Output Data DFT->Output GeoOpt Optimized Geometry VibFreq Vibrational Frequencies (IR Spectrum) ElecProp Electronic Properties (HOMO, LUMO, MEP) Charges Mulliken Charges

Caption: A standard workflow for the computational analysis of imidazole derivatives.

Molecular Geometry

The optimized geometry of 2-methyl-1H-imidazole-4,5-dicarbonitrile would reveal a planar imidazole ring. The bond lengths and angles would be influenced by the electronic effects of the methyl and dicarbonitrile substituents.

Mulliken Charge Analysis

Mulliken population analysis provides an estimation of the partial atomic charges within the molecule. This information is crucial for understanding the molecule's polarity and identifying potential sites for electrostatic interactions. It is expected that the nitrogen atoms of the imidazole ring and the nitrile groups will carry negative charges, while the hydrogen atoms and the carbon atom of the methyl group will have positive charges.[7]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a key role in determining the chemical reactivity of a molecule.[8][9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[9] The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity.[8] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.[8][10]

For 2-methyl-1H-imidazole-4,5-dicarbonitrile, the electron-withdrawing nitrile groups are expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap compared to unsubstituted imidazole. This would suggest an increased reactivity and potential for charge transfer within the molecule.[8]

Diagram of HOMO-LUMO Energy Gap

HOMO_LUMO HOMO-LUMO Energy Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO ΔE = E_LUMO - E_HOMO

Caption: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule.[11] It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[12] These regions correspond to likely sites for nucleophilic and electrophilic attack, respectively.[13]

For 2-methyl-1H-imidazole-4,5-dicarbonitrile, the MEP map is expected to show negative potential around the nitrogen atoms of the imidazole ring and the nitrile groups, indicating their susceptibility to electrophilic attack. The region around the N-H proton is expected to have a positive potential, making it a potential site for nucleophilic attack.

Potential Applications in Drug Development

The unique structural features of 2-methyl-1H-imidazole-4,5-dicarbonitrile make it an attractive scaffold for the development of new therapeutic agents. The imidazole core is a well-established pharmacophore, and the dicarbonitrile groups offer opportunities for further chemical modification to optimize biological activity and pharmacokinetic properties.[2][3]

Derivatives of imidazole-4,5-dicarbonitrile have been investigated for a range of biological activities, including antiviral properties.[1] The nitrile groups can act as key pharmacophoric elements or be transformed into other functional groups to interact with biological targets.[3] The theoretical insights gained from computational studies, such as the identification of reactive sites from the MEP map and the understanding of electronic properties from HOMO-LUMO analysis, can guide the rational design of novel drug candidates based on this scaffold.

Conclusion

2-Methyl-1H-imidazole-4,5-dicarbonitrile presents a compelling case for further investigation in the field of medicinal chemistry. While direct experimental data remains to be fully elucidated, theoretical studies based on well-established computational methods provide valuable predictions of its structural, electronic, and reactive properties. The synthesis of this molecule appears feasible based on known methodologies for related compounds. The insights provided in this technical guide are intended to serve as a foundation for future experimental and computational research, ultimately contributing to the discovery and development of novel therapeutics.

References

Sources

Electron-rich core of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electron-Rich Core of 2-Methyl-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-methyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the nuanced electronic characteristics of its imidazole core, shaped by the interplay between the electron-donating 2-methyl group and the strongly electron-withdrawing 4,5-dicarbonitrile substituents. This document explores the molecule's physicochemical properties, synthesis, and reactivity. Furthermore, it highlights its role as a privileged scaffold in drug discovery, particularly in the design of kinase inhibitors, and as a versatile intermediate in the synthesis of complex chemical entities.[1] Detailed experimental protocols, data tables, and explanatory diagrams are provided to offer both theoretical understanding and practical insights for professionals in the field.

Introduction: The Imidazole Scaffold and the Uniqueness of a Dicarbonitrile Derivative

The imidazole ring is a five-membered aromatic heterocycle that holds a position of prominence in the chemical and life sciences.[2][3] As a core component of essential biomolecules like the amino acid histidine and the hormone histamine, its biological significance is profound.[4] In medicinal chemistry, the imidazole nucleus is recognized as a "privileged scaffold" due to its unique electronic properties and its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[5][6] This versatility has led to its incorporation into a wide array of FDA-approved drugs with diverse therapeutic actions, including antifungal, anticancer, and antihypertensive agents.[3][6]

2-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 40056-53-9) emerges as a particularly compelling derivative. Its structure is characterized by a delicate balance of electronic effects:

  • An inherently π-rich aromatic core , containing a sextet of π-electrons that defines its aromaticity.[7]

  • An electron-donating methyl group at the C-2 position, which enhances the electron density of the ring through an inductive effect.

  • Two powerful electron-withdrawing nitrile groups at the C-4 and C-5 positions, which delocalize electron density away from the ring.

This guide dissects this "push-pull" electronic system, explaining how the electron-rich nature of the imidazole core is modulated and how this unique configuration dictates its chemical reactivity and utility as a molecular building block.

Physicochemical and Electronic Properties

The utility of 2-methyl-1H-imidazole-4,5-dicarbonitrile in synthetic and medicinal chemistry is underpinned by its distinct physical and electronic characteristics.

Key Physicochemical Data

A summary of the compound's fundamental properties is presented below for quick reference.

PropertyValueSource
CAS Number 40056-53-9[8]
Molecular Formula C₆H₄N₄[8]
Molecular Weight 132.12 g/mol [8]
Topological Polar Surface Area (TPSA) 76.26 Ų[8]
Predicted LogP 0.46148[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Structural and Electronic Analysis

Aromaticity and Tautomerism: The imidazole ring is aromatic, with a π-electron sextet distributed across the five-membered ring.[7] Like many substituted imidazoles, this molecule can exist in two tautomeric forms, with the proton on either the N-1 or N-3 nitrogen atom.[2][3] The relative stability of these tautomers can be influenced by the electronic nature of the ring substituents.

Influence of Substituents on the Electron-Rich Core: The term "electron-rich core" refers to the inherent high π-electron density of the imidazole ring. However, this is significantly modulated by its substituents. The diagram below illustrates the electronic push-pull dynamics at play. The methyl group (+I effect) pushes electron density into the ring, while the two nitrile groups (-M, -I effects) withdraw electron density. This creates a unique reactivity profile where the nitrogen atoms remain effective nucleophiles and hydrogen bond participants, while the carbon backbone is electron-deficient.

Caption: Electronic push-pull effects on the imidazole core.

Crystal Structure Insights: While a specific crystal structure for 2-methyl-1H-imidazole-4,5-dicarbonitrile is not readily available, data from the closely related 2-azido-1H-imidazole-4,5-dicarbonitrile shows the molecule to be essentially planar.[9][10] In the solid state, such molecules are typically linked by intermolecular N-H···N hydrogen bonds, where the acidic N-H proton of one molecule interacts with a nitrogen atom of a neighboring molecule's nitrile group or imidazole ring.[9][10] This planarity and hydrogen-bonding capability are critical for its role as a scaffold in designing molecules that fit into well-defined biological pockets, such as enzyme active sites.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 2-substituted imidazole-4,5-dicarbonitriles is often achieved through the condensation of diaminomaleonitrile (DAMN) with an appropriate electrophile. For the 2-methyl derivative, a common and effective strategy involves the reaction of DAMN with an orthoester, such as triethyl orthoacetate, which serves as the source for the C-2 carbon and the methyl group.[11]

synthesis_workflow start Starting Materials - Diaminomaleonitrile (DAMN) - Triethyl Orthoacetate reaction Condensation Reaction - Acid Catalyst (e.g., Acetic Acid) - Heat start->reaction product Crude Product 2-Methyl-1H-imidazole-4,5-dicarbonitrile reaction->product purification Purification - Recrystallization or - Column Chromatography product->purification final Final Product >95% Purity purification->final

Caption: General workflow for the synthesis of the title compound.

Reactivity Profile

The reactivity of the core is dictated by the electronic factors previously discussed:

  • N-Nucleophilicity: The nitrogen atoms of the imidazole ring remain nucleophilic and are readily protonated or alkylated. The N-1 proton is acidic, with a pKa that makes it susceptible to deprotonation by a suitable base.[3]

  • Electrophilic Substitution: While the imidazole ring is generally susceptible to electrophilic attack at C-4 or C-5, the strong deactivating effect of the nitrile groups at these positions makes such reactions challenging.[2]

  • Nitrile Group Chemistry: The dicarbonitrile moieties are versatile functional handles. They can undergo hydrolysis to form the corresponding dicarboxylic acid, be reduced to amines, or participate in cycloaddition reactions, providing a gateway to a vast chemical space for further molecular elaboration.[11][12]

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of 2-methyl-1H-imidazole-4,5-dicarbonitrile make it a valuable intermediate and scaffold.

Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a known cause of diseases like cancer and inflammation.[5] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The imidazole core is an excellent "hinge-binding" motif. The nitrogen atoms can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a common anchoring strategy in inhibitor design.[13] The substituents at the 2, 4, and 5 positions can then be elaborated to occupy adjacent hydrophobic pockets and solvent-exposed regions to achieve both high potency and selectivity.

kinase_binding cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Molecule hinge Kinase Hinge Region (e.g., NH of Alanine) imidazole Imidazole Core (H-Bond Acceptor/Donor) hinge->imidazole H-Bond r1 R1 Group (e.g., -CH₃) imidazole->r1 r2 R2 Group (e.g., -CN) imidazole->r2 pocket1 Hydrophobic Pocket pocket2 Solvent-Exposed Region r1->pocket1 r2->pocket2

Caption: Model of the imidazole core as a kinase hinge-binder.

Intermediate for Pharmaceutical Synthesis

Derivatives of imidazole-4,5-dicarbonitrile are key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs). For instance, the closely related 2-propyl-1H-imidazole-4,5-dicarbonitrile is a documented precursor in the synthesis of Olmesartan, an angiotensin II receptor blocker used to treat hypertension.[11][14] The dicarbonitrile is hydrolyzed to the dicarboxylic acid, which then undergoes further transformations to build the final drug molecule.[11] This demonstrates the industrial relevance and strategic importance of this class of compounds.

Ligand in Coordination Chemistry

The multiple nitrogen donors (two in the ring, two in the nitrile groups) make imidazole-4,5-dicarbonitrile derivatives versatile ligands for constructing metal-organic frameworks (MOFs) and coordination polymers.[12] These materials have potential applications in gas storage, catalysis, and photoluminescence.[12]

Experimental Protocol: Synthesis

The following protocol is a representative method for the laboratory-scale synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile, adapted from general procedures for similar compounds.[11]

Objective: To synthesize 2-methyl-1H-imidazole-4,5-dicarbonitrile via the condensation of diaminomaleonitrile and triethyl orthoacetate.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Triethyl orthoacetate

  • Glacial acetic acid

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (1.0 eq).

  • Reagent Addition: Add glacial acetic acid (5-10 volumes) to the flask to act as the solvent and catalyst. Stir the suspension.

  • Condensation: Add triethyl orthoacetate (1.1 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DAMN) is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker of ice water (10 volumes) with stirring. A precipitate should form.

    • Collect the crude solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification:

    • Transfer the crude solid to a flask and add a suitable amount of ethanol to dissolve it upon heating.

    • Add a small amount of activated charcoal and heat the solution at reflux for 15 minutes to decolorize.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product:

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Conclusion

2-Methyl-1H-imidazole-4,5-dicarbonitrile represents a masterful blend of molecular design. Its core, while rooted in the electron-rich aromaticity of imidazole, is finely tuned by the opposing electronic influences of its methyl and dinitrile substituents. This intricate balance yields a scaffold that is both stable and synthetically versatile. For drug development professionals, it offers a proven hinge-binding motif with ample vectors for chemical modification to achieve therapeutic potency and selectivity. For synthetic chemists, it serves as a robust intermediate for constructing complex molecular architectures. As research continues to uncover the vast potential of imidazole derivatives, a deep understanding of this core's properties is essential for innovation in medicine and materials.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV4ryFVnP0zppovcVXWteqdbWWnwtGSoUqeDdpvNr-haPUpYgXVkx-vYeZDDBj9V1GMhcdx-MdOrIupguDDQOS4fEymBKRCPg7kTmIXOaKfhHS7V71Od53ldkmr7A_AwisQWRdrUyzzj02guo=]
  • The Crucial Role of Imidazole-4,5-dicarbonitrile (DCI) in Modern Oligonucleotide Synthesis. (n.d.). Self-referenced. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH__7uRQ88whb-10UfKmmI1eD0mcPh_GFfI3qO5wiuXyAqCUMVGcLHcTumre2M5oofAt3oPlcM5JHe20U3hxVGr4RiKVlju3mQxz4AN8VxOGhQ4xxZEyIARICDQmclRi9lItWtGCTdDlF2U43QPP_tYD-rmX0Y-3MFQ9FqlfC0M2h6S_nx5z8tnE2u72cWuZ3dY44idQuGvnWa_pifvKXzS6dQTvuNhQUNmDLrcHNzi5VxpfR1uyHHUjFBAb-4dbkAWGjl4uoPKb8def2T_0DA==]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1wkxDXJ66asimwuFyj-1a6xJFIR9MVpR12qw26KwSXycRnUhC8AXi38QVs5kzAWCeRILAPxkRKW4H6KSOA6p71LLCB_kOErNWyjsmRyLrqxzbsvFDsEq_bAP3EZGQVTc2lQ==]
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMYXTUz7j6eh8jQJkXhX56gtdkVk7E3Sgsz3cUc4eySxhpclsD7WzUk1n6nFxFWHV_Gn7KxPpD9iDENt_QXtPSA7EHeGyoSkAOTB0tZNDoazKst4xO3_Deo-Eu06oEAc1TFjT5qvuCPFj9WBhCMbRAhjuY-IXnQRQNdOFJU0tKe6tfcJjihAADxDJrUhVeA1GeSt0WkpFfXqYmgSXyrGKMEuraaoc0XGHmYOFH1PMQ-1VsUkl_FqazGb7rvvtedgtZQmUhwg==]
  • 2-phenyl-1H-imidazole-4,5-dicarbonitrile. (n.d.). Chemical Synthesis Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3K9YF9J6bfM7LSuo8vNt0A0QdayZy4f_uL8R6Z4dfyz621uNVOsnrKcf8p5bzAkoQ0g-VKx4KvkMTJLrM79gvKprQ0uLTXnCA5fA48ltnvD0B59SmTLfaPATpwOVP4hbGtiILwqQr97Wq5T0j4t0957ZfDW-3S3cPzQ==]
  • 2-Methyl-1H-imidazole-4,5-dicarbonitrile. (n.d.). ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1b7mFi5-KHrfXsCuSvXl03TJ0W6LObdJccBC6ah7BQnudlEuQXpPilXILBRK30nrvl-H_sFNUMbdaOOz3Ih5mwHEhEDit1FOfTXFqK_EwKNIsWQd3Bckyu9AQjn-TauRi-LXT]
  • Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. (2012). Asian Journal of Research in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7dGQSLCytHJDeLS9H7ZVQWAvknMw8o5BMJnISQ6FRGyHEbULCbN0Whk1oNorkWyFhvxw1HHgWnRiG8fC0MH0XRv6YFOWn8vfrrvMSUBCCdbjnDDr8-e_lPF_m3CPnfoOwh9YJxYqxZtFCPrIh2yABliDlUo_Pw2VqkeEQl68IaRXYOlfUmbO1fpgdrgF0lfucPi6z3s1K_U414uT5M1DeECT-rezeJidaJIR6]
  • 2-methyl-1h-imidazole-4,5-dicarbonitrile (C6H4N4). (n.d.). PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDm7ZM7FtJJnttxx5TjgrjsFlCny3OFCiZ_LFmi_YPEYJHpaftQFx4aUwzKOqTwsrahmHYKCMqmwgcXb2zr-S6ImK0HJT55HrLBVdA1ueY3KmziI3YUYC6eRaYc7AVyZMEM7il3UQ76P-IHNym]
  • What is Imidazole-4,5-dicarbonitrile Used for? (2025). Jiangsu Run'an Pharmaceutical Co. Ltd.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3JgnrjWtJ9nMYmzzILUsdqoyNGjxCZ5pe3FDSaSHHCAeMy18__9aPLPRNtTGd447wukv6sNvpVo_-UsQVyxoid00MHiNWxF6u8sSM82n0td5-88dpZa3rGYqA7OErekLH17DhW6nqLw==]
  • 2-propyl-1H-imidazole-4,5-dicarbonitrile. (n.d.). ChemBK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1bvEoLNs851lDklp9mHEFpEtNvYtBMqIPm2zz3eERlofeXsCSS0GJ6xyxgYvj3VryIY6iQ_9o4EJVoAFeRfHdeM86wyrpWGGu5ssFagjEefw57QN-JuepJHMI4m2m8y3fD5POK8qm7u6zN0B64aLiB8z0iAULbTD3DGYgjmq5uD0Q]
  • 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgpFq1d70zONcfR23YZcfnYiMYQ5QNqGZKaGIpXIMkjVqpkRGQDgcj51DOjjnVk5vTSlE5Vt_jNa74oKdjVHsM1IKlph-CJszJi2TMKW0kg9ur7Ic74IJ8Cr7iieqDkIzVaf-XY3ggHZCn3RCuYnHBxAH_tg==]
  • Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZoqDmtI-P1QeXI_oiXA4xFJSmkUBio31XLNwaJbeeD1X1-YcMff-R9hPMVNS9Jolf2ocnJUtsLK1AG9MCIyQFIIYnZ6c2Tx23Zrl7xCHxIHIGzw4RjrAK1I0BYytIpQv58M-sVTP0lp3KQiBNwwkVCoekNxG2iJJPkeL0f8l2xcj6Uh13hz73bAWl-UngxII9-J-kbkTo73r_YVIA7GMFroEP2AOne7M6fXuiHBiTb6h0Ccl5BgVC]
  • Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile - PMC. (2015). PubMed Central. [https://vertexaisearch.cloud.google.
  • Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd6gItVoiQiE26ReIc3ieTxVTnoAFQP5C7PlOMr7exNZ3qp_6tHT-qStu1l4K-RgTzQVrksWXv5qcocPiUUg81ssQ5xke7Rj04WyA8yIYbFYK4HioTt2HA-SjNtKzVcke7BItE1zz9fBQZbxCSnda9Y5bD9N-Mv-wJTbAq7SXu2BG82fkyUdaGFaE5BaN0R1MaKEGMP3mRHamYBNs2kiY4qwOnUYRtNEr_4fLQqbs_qMh-r_NWfg==]
  • Crystal structure of 2-azido-1H-imidazole-4,5-di-carbonitrile. (2015). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPyyRyD7Yk61Njr1VKT4hfmKZ0qVGt91PNOyvuAK6TKt5HJ8zMF9CJ7V7PbKSS7cKpIFH3RdbthMZw_fNSZZ9nPJlhONhAE1W2LaRdbGgzFEOAknhGfgD0QH6T6d5ck-W6_umf]
  • A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020). Self-referenced. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Kpj5XE1nOwlDHm5dJeTHQ2Yges6_ZR2sQq-u9M6b_xlrysho95LnKjkfZCnwnKEjeP2BkM25zepwcJaVgUIma5eitMD1I1pljRGLoEc8-eU6Dez_3OBrEx7GgtBk7guyY1jdGFOX6w353LpKdA9k24tQe2ANFgg=]
  • 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. (2018). SIELC Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk291cEODZYhZ0xlM6c4rCkd8bHFINtn4a614NEM1fo-0Wl_WbOVze8Y439gy-6vGFRxcSpbzghy0hLNo2VYj_-J2N-aKiqqvGfWZ86PcT2-CpL6K6DS1AM7ihCs60GFQJI8REV7eADBeZxgCedV9A0LKBSPYW0A==]
  • 4,5-Dicyanoimidazole. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtDKtriRFxY6U5Tvds4_AsjBXFE4WypCNfJH4UqmTtBn3Tpo3ARoMGfgOIbO5D3hhhHPz7sB9r38Van5ntDqHj2TW2L8_JagfOGAuEh9LK6G_SFSRT3xt1ZwSWeW7UkG5TGp-Zr1k1k199nOeMvziNHjeMbI1GznLc]
  • CID 158419821 | C10H4N8. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFJWUXVtHMq9EntnnRaWuZQE5xokl1g5l0TZhXOgGHyR_pF8gtSS5UcH5YcsQhUIxJgjqMdjWxdJCEvRZxGpN80C9Yb0G4wafb-EEqo807Mjh7UOy6JRIPsD3tmRW1a_0eqm3awYR2IgVBQarr-9EjvDIP0Fbvm-0oYoKcN0_1O-RMPZk=]
  • 2H-Imidazole-4,5-dicarbonitrile. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpY1H-UuXf66zjMFpzG2wMpciortrgNNSVUrQt-eyuh7TvjpflpjoAx4k6N7EB44mbRoldZdk20LEmO0hemq5sY_x2Cen3il54EmT9oXFzMBXVqpZOHJhVEVXjM_BZOX3SmRvo2qOgemnyKG-NNm5aXqDUECiYWRsL52pQX1vwBI30IUo=]
  • 2-PROPYL-1H-IMIDAZOLE-4,5-DICARBONITRILE. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjc_Nf0MNdf1TfKHp3NefxGbdNiaGeCeTsLwVolM3QgXmWGJ54SE-cYVxB809yMfJh2m_kt3Nx01yCevsIb4xmRu3rcJ9zozlqokYFktfsSfHEYoZ2Dbnzd8horEJqH26pJguJhm63xKvgzqXjU44WBOln-k4TwwRgOM7g3iT0Cg==]
  • 1H-Imidazole, 2-methyl-. (n.d.). NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIOJmgSi-ipsSfUIVaPqUiwBX5oERkwIyTSLQ6lgPFM89En2Ur3LTA0E3dGiEWG1eBLuPID1uGt7WD0ESttD3r3OqRoTthAzH_rOvk1KWBBJV8cck7v__mtO8TLtpKTCYKLIjK8BODlVUKxc2Y]
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1l0Rbr6aUHFac5cmXhjUZs4S0MndtLeME5tL3kppfyBVDX_zbmx1TJHIRsne9AuqTGkKekRWp3S_J1y7nHfLSgTSLpUohCdDsdPONWtRQcik8ae5yLvL7kBxh9TLubXPFJDR1GoY3sObzARM=]
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2022). TSI Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhHfnFoLeUShl6mN1inxudv1_wA0PMKHxa5TtOyOJ7pKtRjhN9fXMQVT9JT0Gdg0k-PsvyjIU41hC0S189LqKnA9-R5FtPc1E9zpSJOqaLKgRguXcDbDrrFstk7wyz6JqMbIJSp5fp7XeIK-62vpHjzNZS4dLoKA3q-1PD75FVIo_qJgHFVSiSSbzMrCI3NyyX_zy-CClEGClYyS-g6D3mQ2dMwkC5_gKwoLtXmxwk0MU342Lz-brnYwO1ljLbmVhtIXl8BRLNwV3yNos__u1_SphyqwAg]
  • 2-Propyl-1H-imidazole-4,5-dicarbonitrile. (n.d.). BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm3X1INmBnwAyMsR7gO_YmcUAntoYAjh5ZbQtGFMiF1wmf5uzGQTjUtI-v1VXn8G7IgUxGkCunAZ8zZ_Hk8QHGglj38JxJBogQML--d4DvHZ28W9ZgDqJ_AuvL-_LFJDiBvDPkYrrNuqJzbSBDVsCOyJb5QSUi1BetZScWhK4jlhpybLMJlDECqwVKjYqHM4KsiQ6oERVdwUw=]
  • 1-Methyl-1H-imidazole-4,5-dicarbonitrile. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZZft2ZxU07mo9UlwBPGoRVLQ5ISKzGEtIEIkx9xD_bSdtz4UbSD-alTCOm4lAbyPfg23MIcupzgqVglfpGoLuikBL4Gw6I683fyzCmNAXyfLVZrpSW6waIAk5vrS0fsfZc3FyCKxmUF0BYyylWJl7EFGy97QK__-MoyKpLB-twj1eT6KtnJxUxXfsEoA=]
  • 1H-Imidazole, 2-ethyl-4-methyl-. (n.d.). NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH49lPi-V9LRAVTReyh_an8gMUdsOmNjhKWfJ6cd4E-RPjqmXSzU-GBN8WOlYbmGJ0MifoDQUsTn1uS7Wyx3r_uvHT4-fHlvHBKPYeq6jZrmk0U2iq_RkjLxSwuhFiSKq0Te2f_J009O1BadwG_biXlyZNIBg==]
  • 2-PROPYL-1H-IMIDAZOLE-4,5-DICARBONITRILE CAS. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsV48dVAeI9OQCGTeM3lRBmlVA6y5e3jJfg9LcjzvsdIZMKJgtqCXfMjgaWp0sO2Xw2-o4U858NjAhKDX0IPb8KCeTWRt4qCiHAq3YAovDiWmbvSn4ReGpufqYnWBpO7pZNk1jTuzSp4TmR9DWQ6e8NLLRvbNVwUFGiwEExOTe]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-methyl-1H-imidazole-4,5-dicarbonitrile, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document offers not only theoretical insights but also actionable experimental protocols. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are robust and self-validating.

Introduction: The Significance of 2-methyl-1H-imidazole-4,5-dicarbonitrile

2-methyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group and two nitrile groups. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][2] The dinitrile substitution makes this molecule a versatile intermediate in the synthesis of more complex molecules, such as ligands for metal complexes and novel therapeutic agents.[3]

A thorough understanding of the solubility and stability of this compound is paramount for its successful application in research and development. Solubility directly impacts formulation strategies and bioavailability, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could affect efficacy and safety.[4][5]

Solubility Profile: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its absorption and bioavailability. While specific experimental data for 2-methyl-1H-imidazole-4,5-dicarbonitrile is not extensively available in public literature, we can infer its likely behavior based on its structural analogues and general principles. Structurally similar compounds, such as 2-propyl-1H-imidazole-4,5-dicarbonitrile, exhibit solubility in some organic solvents and low solubility in water.[3]

Expected Solubility Characteristics

The presence of the polar imidazole ring and two nitrile groups suggests a degree of polarity. However, the overall molecule is relatively small and the imidazole ring can participate in hydrogen bonding, which may lead to self-association and reduced solubility in non-polar solvents. Based on these features, we can anticipate the following solubility profile:

  • High Solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Moderate Solubility: In polar protic solvents such as methanol, ethanol, and other lower alcohols.[3]

  • Low Solubility: In non-polar solvents like hexanes and toluene.

  • Poor Solubility: In aqueous media, although solubility may be influenced by pH due to the basic nature of the imidazole ring.

Quantitative Solubility Determination: An Experimental Approach

To quantitatively assess the solubility, a systematic experimental approach is necessary. The following table is presented as a template for researchers to populate with their own experimental data.

Table 1: Template for Experimental Solubility Data of 2-methyl-1H-imidazole-4,5-dicarbonitrile at 25 °C

SolventSolubility (mg/mL)Method of Determination
WaterHPLC-UV
Phosphate Buffer (pH 3.0)HPLC-UV
Phosphate Buffer (pH 7.4)HPLC-UV
Phosphate Buffer (pH 9.0)HPLC-UV
MethanolGravimetric
EthanolGravimetric
AcetonitrileHPLC-UV
DichloromethaneGravimetric
Dimethyl Sulfoxide (DMSO)Gravimetric
N,N-Dimethylformamide (DMF)Gravimetric
Experimental Protocol for Solubility Determination

The choice of method depends on the solvent and the expected solubility range. For organic solvents where higher solubility is expected, a simple gravimetric method is often sufficient. For aqueous and other low-solubility systems, a more sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) is recommended.

Protocol 1: Equilibrium Shake-Flask Method for HPLC-UV Quantification

This method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of 2-methyl-1H-imidazole-4,5-dicarbonitrile to a known volume of the desired solvent in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the collected supernatant through a 0.45 µm syringe filter compatible with the solvent.

  • Dilution: Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.[6] The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

Stability Profile: Ensuring Integrity and Safety

The intrinsic stability of a molecule is a critical quality attribute that influences its shelf-life, formulation, and potential for generating impurities.[4][5] Imidazole-containing compounds can be susceptible to specific degradation pathways.[7]

Potential Degradation Pathways

Based on the structure of 2-methyl-1H-imidazole-4,5-dicarbonitrile and the known reactivity of related compounds, the following degradation pathways should be investigated:

  • Oxidative Degradation: The imidazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that promote auto-oxidation.[7][8]

  • Photodegradation: Many imidazole derivatives are sensitive to light, and exposure to UV or even ambient light can lead to the formation of degradation products.[7][8]

  • Hydrolytic Degradation: The nitrile groups could be susceptible to hydrolysis under acidic or basic conditions, potentially forming corresponding carboxylic acids or amides. The imidazole ring itself is generally stable to hydrolysis.[7]

  • Thermal Degradation: Exposure to high temperatures can induce decomposition.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2][4][7] These studies involve exposing the compound to conditions more severe than those expected during storage.[7] The goal is to achieve a modest level of degradation (typically 5-20%) to allow for the detection and characterization of degradants.[7]

Table 2: Template for Forced Degradation Study of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradants (if identified)
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours60 °C
Base Hydrolysis 0.1 M NaOH2, 4, 8 hoursRoom Temp.
Oxidation 3% H₂O₂24 hoursRoom Temp.
Thermal Dry Heat48 hours80 °C
Photolytic UV light (254 nm) & Visible light24 hoursRoom Temp.
Experimental Protocol for Forced Degradation

A systematic approach is crucial for obtaining meaningful data from forced degradation studies.

Protocol 2: General Procedure for Forced Degradation

  • Sample Preparation: Prepare solutions of 2-methyl-1H-imidazole-4,5-dicarbonitrile at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and water).

  • Stress Application:

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at the specified temperature and time points. At each time point, withdraw a sample and neutralize it (base with acid, acid with base).

    • Oxidation: Add a specified volume of hydrogen peroxide solution (e.g., 3%) to the stock solution. Protect the solution from light and incubate at room temperature.

    • Thermal Degradation: Store a solution of the compound, as well as the solid compound itself, in a temperature-controlled oven.

    • Photodegradation: Expose a solution of the compound in a photostability chamber to a controlled source of UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C D Collect and filter supernatant C->D E Dilute supernatant D->E To Analysis F Inject into HPLC-UV E->F G Quantify against standard curve F->G H Determine Solubility (mg/mL) G->H

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis A Prepare stock solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize/Prepare samples B->C Post-Stress D Analyze by Stability-Indicating HPLC C->D E Assess peak purity and quantify degradants D->E F Elucidate Degradation Pathway E->F

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific, publicly available data on the solubility and stability of 2-methyl-1H-imidazole-4,5-dicarbonitrile is limited, this guide provides a robust framework for its determination. By applying the principles and protocols outlined herein, researchers can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of this valuable chemical intermediate. The provided templates and workflows serve as a practical starting point for these critical investigations.

References

  • BenchChem. (n.d.). Forced Degradation Studies of Imidazole-Containing Compounds.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • MedCrave. (2016). Forced degradation studies.
  • BenchChem. (n.d.). Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution.
  • ChemBK. (2024). 2-propyl-1H-imidazole-4,5-dicarbonitrile.
  • MDPI. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • BenchChem. (n.d.). Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole.
  • (n.d.). overview-on-stability-studies.pdf.

Sources

Tautomerism in substituted imidazole dicarbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tautomerism in Substituted Imidazole Dicarbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted imidazoles are a cornerstone of modern medicinal chemistry, with the imidazole dicarbonitrile scaffold being of particular interest due to its versatile chemical functionality and potential as a pharmacophore. A critical, yet often overlooked, aspect of these molecules is their tautomerism—the dynamic equilibrium between two or more interconverting structural isomers. The predominant tautomeric form of a molecule can profoundly influence its physicochemical properties, reactivity, and, most importantly, its interaction with biological targets. This technical guide provides a comprehensive exploration of tautomerism in substituted imidazole dicarbonitriles, offering both foundational knowledge and practical methodologies for its investigation. We will delve into the theoretical underpinnings of tautomerism in these systems, detail experimental protocols for their characterization using NMR spectroscopy and X-ray crystallography, and outline a computational workflow for predicting tautomeric preferences. The implications of this phenomenon for drug discovery and development will also be discussed, providing researchers with the necessary tools to harness a deeper understanding of these promising molecules.

The Significance of Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry that has significant implications for drug discovery and development.[1][2] Tautomers, while structurally similar, can exhibit distinct electronic and steric profiles, leading to differences in their lipophilicity, acidity/basicity, and ability to form hydrogen bonds.[3] Consequently, different tautomers of the same molecule can display varied biological activities and pharmacokinetic properties.[1] The imidazole ring, a common motif in many biologically active compounds, is known to exhibit annular tautomerism, where a proton can reside on either of the two ring nitrogen atoms.[4] For substituted imidazole dicarbonitriles, understanding this tautomeric equilibrium is crucial for rational drug design, as the position of the proton can dictate the molecule's hydrogen bonding pattern and overall shape, thereby affecting its binding affinity to target proteins such as kinases.[5][6]

Tautomeric Forms of Substituted Imidazole Dicarbonitriles

The primary form of tautomerism in substituted imidazole dicarbonitriles is annular tautomerism, involving the migration of a proton between the N1 and N3 positions of the imidazole ring. For a generic 2-substituted imidazole-4,5-dicarbonitrile, this equilibrium can be depicted as follows:

Caption: Annular tautomerism in a 2-substituted imidazole-4,5-dicarbonitrile.

In cases where the 2-substituent is an amino group, a second type of tautomerism, amino-imino tautomerism, is possible. This adds another layer of complexity to the system, with the potential for four different tautomers to be in equilibrium.

amino_imino_tautomerism T1 2-Amino-1H-tautomer T2 2-Amino-3H-tautomer T1->T2 Annular Tautomerism T3 2-Imino-1H-tautomer T1->T3 Amino-Imino Tautomerism T4 2-Imino-3H-tautomer T2->T4 Amino-Imino Tautomerism T3->T4 Annular Tautomerism

Caption: Tautomeric equilibria in 2-aminoimidazole-4,5-dicarbonitrile.

Experimental Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution.[4] As the rate of proton exchange between tautomers can be slow on the NMR timescale, particularly at low temperatures, it is often possible to observe distinct signals for each tautomer.[7]

Experimental Protocol: 1H and 13C NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted imidazole dicarbonitrile in a deuterated solvent (e.g., DMSO-d6, CDCl3, acetone-d6) to a known concentration. It is advisable to use a range of solvents with varying polarities to assess the solvent effect on the tautomeric equilibrium.

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum. Key protons to monitor include the N-H proton (often a broad signal due to exchange), and any protons on the substituents. In the case of amino-imino tautomerism, the NH2 protons of the amino form will have a different chemical shift and multiplicity compared to the N-H protons of the imino form.

  • 13C NMR Acquisition: Obtain a proton-decoupled 13C NMR spectrum. The chemical shifts of the imidazole ring carbons, particularly C4 and C5, are highly diagnostic of the tautomeric state. A larger difference in the chemical shifts of C4 and C5 is indicative of the tautomer where the proton is on the nitrogen adjacent to the C4/C5 side of the ring.[5][8]

  • Low-Temperature NMR: If the tautomeric exchange is fast at room temperature, leading to averaged signals, the experiment should be repeated at lower temperatures to slow down the exchange and resolve the signals for the individual tautomers.[7]

  • Quantitative Analysis: Once the signals for each tautomer are resolved and assigned, integrate the non-exchangeable proton signals in the 1H NMR spectrum. The ratio of the integrals provides the relative populations of the tautomers.

  • Equilibrium Constant (KT) and Gibbs Free Energy (ΔG) Calculation:

    • KT = [Tautomer B] / [Tautomer A]

    • ΔG = -RT ln(KT)

Table 1: Hypothetical 13C NMR Chemical Shift Data for a 2-Aryl-imidazole-4,5-dicarbonitrile

Carbon1H-Tautomer (ppm)3H-Tautomer (ppm)Δδ (ppm)
C2150.2150.50.3
C4115.8125.39.5
C5126.1116.29.9
C≡N (at C4)112.5113.00.5
C≡N (at C5)113.2112.80.4

Note: This data is illustrative and based on general principles of imidazole NMR spectroscopy.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[8] This technique is invaluable for understanding the intrinsic structural preferences of the molecule and the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow high-quality single crystals of the substituted imidazole dicarbonitrile. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct or Patterson methods to obtain an initial electron density map. The positions of all non-hydrogen atoms are refined, and hydrogen atoms are typically located in the difference Fourier map, confirming the position of the tautomeric proton.

Crystal structures of related compounds like 2-diazoimidazole-4,5-dicarbonitrile and 2-azido-1H-imidazole-4,5-dicarbonitrile have confirmed the presence of the 1H-tautomer in the solid state.[4]

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesize Imidazole Dicarbonitrile purification Purify Compound synthesis->purification crystallization Grow Single Crystals purification->crystallization data_collection Collect Diffraction Data crystallization->data_collection structure_solution Solve Structure data_collection->structure_solution refinement Refine Model structure_solution->refinement output output refinement->output Final Structure (Tautomer Identified)

Caption: Workflow for X-ray crystallographic analysis of tautomers.

Computational Chemistry Workflow for Tautomer Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for studying tautomerism.[9] It allows for the prediction of the relative stabilities of tautomers and can help in the interpretation of experimental spectroscopic data.

Computational Protocol: DFT Analysis of Tautomers

  • Structure Generation: Build the 3D structures of all possible tautomers of the substituted imidazole dicarbonitrile.

  • Geometry Optimization and Frequency Calculations:

    • Software: Gaussian, ORCA, or other quantum chemistry packages.

    • Method: Density Functional Theory (DFT).

    • Functional: A hybrid functional such as B3LYP or a more modern functional like ωB97X-D is recommended.

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ should be used.

    • Perform geometry optimizations for each tautomer in the gas phase. A subsequent frequency calculation at the same level of theory is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Solvation Effects: To model the tautomeric equilibrium in solution, repeat the geometry optimizations using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD model, specifying the solvent of interest.

  • Relative Energy Calculation: From the output of the calculations, extract the Gibbs free energies of each tautomer in the gas phase and in solution. The relative free energy (ΔG) between two tautomers gives a prediction of their relative populations.

  • NMR Chemical Shift Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method at the DFT level to calculate the NMR chemical shifts for each tautomer. These predicted shifts can then be compared with experimental data to aid in the assignment of signals to specific tautomers.[5]

Table 2: Hypothetical DFT-Calculated Relative Gibbs Free Energies (ΔG) of Tautomers

TautomerΔG (Gas Phase) (kcal/mol)ΔG (DMSO) (kcal/mol)ΔG (Water) (kcal/mol)
1H-Tautomer 0.00 (Reference)0.00 (Reference)0.00 (Reference)
3H-Tautomer 1.50.80.5

Note: This data is illustrative and shows how the relative stability of the 3H-tautomer can increase in more polar solvents.

Synthesis of a Representative Substituted Imidazole Dicarbonitrile

The synthesis of substituted imidazole dicarbonitriles can be achieved through various routes. A common method involves the condensation of diaminomaleonitrile (DAMN) with an appropriate electrophile. The following is a representative protocol for the synthesis of 2-amino-1H-imidazole-4,5-dicarbonitrile.

Experimental Protocol: Synthesis of 2-Amino-1H-imidazole-4,5-dicarbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile (1 equivalent) and cyanamide (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction: Add a catalytic amount of a base, such as sodium ethoxide, to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-amino-1H-imidazole-4,5-dicarbonitrile.

  • Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.

Implications for Drug Development

The tautomeric state of a substituted imidazole dicarbonitrile can have a profound impact on its drug-like properties:

  • Biological Activity: The hydrogen bond donor/acceptor pattern of a molecule is critical for its interaction with a biological target. For kinase inhibitors, for example, a specific tautomer may be required to form the necessary hydrogen bonds with the hinge region of the ATP binding site.[5][6] A shift in the tautomeric equilibrium could therefore lead to a significant change in inhibitory potency.

  • Physicochemical Properties: Tautomers can have different pKa values, solubilities, and lipophilicities (logP). These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Intellectual Property: Different tautomers of a molecule may be considered distinct chemical entities, which can have implications for patent claims. A thorough understanding and characterization of the tautomeric forms of a new chemical entity are therefore essential.

Conclusion

is a critical aspect that warrants careful consideration during the drug discovery and development process. While specific quantitative data for this class of compounds may be sparse, the experimental and computational methodologies for their investigation are well-established and robust. By employing a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry, researchers can gain a comprehensive understanding of the tautomeric landscape of these molecules. This knowledge is paramount for the rational design of potent and selective drug candidates with optimized pharmacokinetic and pharmacodynamic properties.

References

  • Chaikuad, A., et al. (2016). Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. Journal of Medicinal Chemistry, 59(21), 9952-9965. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 1-4. [Link]

  • Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]

  • Taylor, R., & Kennard, O. (2010). Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 24(6-7), 475-484. [Link]

  • Keto-enol tautomerism in the development of new drugs - ResearchGate. (n.d.). Retrieved from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Tilly, D. P., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2634. [Link]

  • Tautomer, Protomer, and Conformer Prediction | by Sam | Chemical Reviews Reviewed. (2024, February 6). Retrieved from [Link]

  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. (n.d.). Retrieved from [Link]

  • High resolution X-ray diffraction curve recorded for a typical single crystal of imidazolium picrate. - ResearchGate. (n.d.). Retrieved from [Link]

  • Contribution of indazolinone tautomers to kinase activity - PubMed. (n.d.). Retrieved from [Link]

  • 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 2-methyl-1H-imidazole-4,5-dicarbonitrile, a key heterocyclic building block in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations. The synthesis is achieved through the robust condensation reaction between diaminomaleonitrile (DAMN) and acetamidine hydrochloride. This guide includes a detailed mechanistic overview, step-by-step experimental procedures, methods for analytical validation, and essential safety protocols to ensure reliable and safe execution.

Introduction and Significance

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1] Derivatives of imidazole are integral to a wide range of pharmaceuticals due to their ability to engage in various biological interactions. 2-methyl-1H-imidazole-4,5-dicarbonitrile, in particular, serves as a crucial intermediate in the synthesis of more complex molecules. For instance, its derivatives are foundational in the preparation of angiotensin II receptor antagonists, a class of drugs used to treat hypertension, such as Olmesartan medoxomil.[2]

The strategic placement of nitrile groups at the C4 and C5 positions provides versatile chemical handles for further functionalization, making this compound a valuable precursor for creating libraries of novel therapeutic candidates.[2][3] This application note details a reliable and scalable laboratory procedure for its synthesis.

Reaction Mechanism and Rationale

The synthesis of the 2-methyl-1H-imidazole-4,5-dicarbonitrile core is achieved via a classical condensation and cyclization reaction. The chosen precursors are diaminomaleonitrile (DAMN) and acetamidine hydrochloride.

Causality of Reagent Selection:

  • Diaminomaleonitrile (DAMN): This molecule provides the C4 and C5 carbons, along with their respective nitrile groups and the two nitrogen atoms that will form part of the imidazole ring. It is an electron-rich and symmetrical precursor, ideal for cyclization reactions.[4]

  • Acetamidine Hydrochloride: This reagent serves as the source for the C2 carbon and the 2-methyl substituent. The amidine functionality is essentially a protected and activated form of a carboxylic acid derivative, poised for reaction with the amino groups of DAMN. The hydrochloride salt form enhances its stability and handling.[5][6]

The reaction proceeds through a nucleophilic attack by the amino groups of DAMN on the electrophilic carbon of the acetamidine, followed by an intramolecular cyclization and subsequent elimination of ammonia and water to yield the aromatic imidazole ring.

G cluster_reactants Reactants cluster_process Reaction Steps DAMN Diaminomaleonitrile (DAMN) Intermediate Acyclic Intermediate (via Nucleophilic Addition) DAMN->Intermediate 1. Nucleophilic Attack Acetamidine Acetamidine HCl Acetamidine->Intermediate Cyclization Intramolecular Cyclization (-NH3) Intermediate->Cyclization 2. Cyclization Aromatization Aromatization (-H2O) Cyclization->Aromatization 3. Dehydration Product 2-methyl-1H-imidazole- 4,5-dicarbonitrile Aromatization->Product caption Fig. 1: Reaction pathway for imidazole synthesis.

Caption: Fig. 1: Reaction pathway for imidazole synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving diaminomaleonitrile must be conducted within a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
Diaminomaleonitrile (DAMN)>96%TCI1187-42-4
Acetamidine hydrochloride98%Sigma-Aldrich124-42-5
Ethanol, Absolute (200 Proof)Anhydrous, ACSFisher Scientific64-17-5
Activated CharcoalDecolorizingVWR7440-44-0
Deionized WaterType II or better-7732-18-5
Round-bottom flask (250 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Büchner funnel and filter flask---
Quantitative Data Summary
ReagentMol. Weight ( g/mol )Moles (mmol)Mass/VolumeMolar Ratio
Diaminomaleonitrile (DAMN)108.1046.255.00 g1.0
Acetamidine hydrochloride94.5450.884.81 g1.1
Ethanol (solvent)46.07-100 mL-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diaminomaleonitrile (5.00 g, 46.25 mmol) and acetamidine hydrochloride (4.81 g, 50.88 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material (DAMN) indicates reaction completion.

  • Cooling and Initial Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to promote precipitation of the product.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with three small portions of cold deionized water (~15 mL each) to remove any remaining ammonium chloride and unreacted acetamidine hydrochloride. Follow this with a wash of cold ethanol (~15 mL) to remove soluble organic impurities.

  • Drying: Dry the crude product under vacuum to yield an off-white to light yellow solid.

Purification Protocol

The primary method for purification is recrystallization.

  • Solvent Selection: While a specific solvent system should be empirically determined, a polar solvent like ethanol, methanol, or an ethanol/water mixture is a good starting point.

  • Recrystallization: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. If the solution has a noticeable color, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Safety Precautions: Handling Diaminomaleonitrile (DAMN)

CRITICAL HAZARD: Diaminomaleonitrile is highly toxic if swallowed, in contact with skin, or inhaled.[7] It may be metabolized to cyanide in the body, which inhibits cellular respiration.[8][9] All handling must be performed by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves at all times.[8][9]

  • Handling: Avoid creating dust.[10] Use proper dispensing techniques (e.g., weighing on glassine paper or in a tared container within the fume hood). Wash hands and arms thoroughly with soap and water after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[7][8]

  • Spills: In case of a spill, evacuate the area. Use a dry clean-up procedure; do not use water.[10] Collect the spilled material into a labeled, sealed container for hazardous waste disposal.

  • First Aid:

    • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

    • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of milk or water. Seek immediate medical attention.[9]

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized 2-methyl-1H-imidazole-4,5-dicarbonitrile, the following analytical techniques are recommended.

TechniquePurposeExpected Results
¹H NMR Structural Elucidation(DMSO-d₆): δ ~13.5-14.5 (broad s, 1H, N-H), δ ~2.4-2.5 (s, 3H, -CH₃). The exact N-H shift is concentration and temperature-dependent.
¹³C NMR Structural Confirmation(DMSO-d₆): Signals expected for the imidazole ring carbons (C2, C4, C5), the methyl carbon (-CH₃), and the nitrile carbons (-C≡N).[11][12] Approximate shifts: δ ~150 (C2), δ ~115 (C≡N), δ ~105-110 (C4/C5), δ ~15 (-CH₃).
FTIR Spectroscopy Functional Group IDCharacteristic peaks: ~3100-3300 cm⁻¹ (N-H stretch), ~2230-2250 cm⁻¹ (C≡N stretch, strong), ~1500-1600 cm⁻¹ (C=N and C=C ring stretches).
Mass Spectrometry Molecular WeightExpected [M+H]⁺ peak at m/z = 133.05 for C₆H₄N₄.
Melting Point Purity AssessmentA sharp melting point range consistent with literature values indicates high purity.

Overall Experimental Workflow

The entire process from initial setup to final validation is summarized in the workflow diagram below.

Caption: Fig. 2: A comprehensive workflow for the synthesis and validation of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

References

  • Apollo Scientific. (n.d.). 2,3-Diaminomaleonitrile Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diaminomaleonitrile, 98%. Retrieved from [Link]

  • TCI America. (n.d.). Diaminomaleonitrile Safety Data Sheet.
  • de la Hoz, A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 838. Available from: [Link]

  • Organic Syntheses. (n.d.). Acetamidine hydrochloride. Coll. Vol. 1, p.5 (1941); Vol. 2, p.1 (1922). Available from: [Link]

  • Sciencemadness Wiki. (2023). Acetamidine hydrochloride. Retrieved from [Link]

  • Google Patents. (1972). US3701797A - Process for preparing diaminomaleonitrile.
  • BenchChem. (2025). Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid and Its Biologically Active Analogs.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Chemical Synthesis Database. (2025). 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian J. Research Chem., 5(5), 630-638.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ChemBK. (2024). 2-propyl-1H-imidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 838. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Coordination Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Methylation of Imidazole to 1-Methylimidazole.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile.
  • Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 461-468.
  • Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • Google Patents. (2013). CN102924381A - 2-methylimidazole preparation method.
  • Google Patents. (2020). CN111269145A - Preparation method of acetamidine hydrochloride.
  • ResearchGate. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Drug Delivery and Therapeutics, 5(3).
  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications.
  • Google Patents. (2013). RU2486176C1 - Method for preparing 2-methylimidazole.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Comprehensive Approach to Purity and Identity

In the landscape of pharmaceutical development and materials science, the rigorous characterization of novel chemical entities is paramount. 2-Methyl-1H-imidazole-4,5-dicarbonitrile, a molecule of significant interest due to its versatile imidazole core and reactive nitrile functionalities, demands a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides a detailed framework for the comprehensive characterization of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale for each technique. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust toolkit for quality assessment and developmental studies.

Introduction to 2-Methyl-1H-imidazole-4,5-dicarbonitrile

2-Methyl-1H-imidazole-4,5-dicarbonitrile (C₆H₄N₄, Molecular Weight: 132.12 g/mol , CAS No: 40056-53-9) is a heterocyclic compound featuring a central imidazole ring substituted with a methyl group at the 2-position and two nitrile groups at the 4 and 5-positions.[1] The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[2] The dinitrile functionality offers a gateway for diverse chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) and functional materials.

The primary synthesis route often involves the condensation of diaminomaleonitrile with a methyl-containing reagent.[3] Understanding this synthesis pathway is crucial for anticipating potential process-related impurities, which may include unreacted starting materials, intermediates, or by-products from side reactions. Therefore, a comprehensive analytical strategy is essential to control the quality of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the purity of 2-methyl-1H-imidazole-4,5-dicarbonitrile due to its high sensitivity and applicability to a wide range of polar and non-polar compounds. A reverse-phase method is typically suitable for this analysis.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its versatility and ability to retain moderately polar compounds like our target molecule.

  • Mobile Phase: A gradient of acetonitrile and water with a phosphate buffer is chosen to ensure good peak shape and resolution. The buffer is essential to control the ionization state of the imidazole ring, which can otherwise lead to peak tailing.

  • Detector: A UV detector is employed, as the imidazole ring and nitrile groups provide sufficient chromophores for detection at lower wavelengths (around 210-230 nm).

Experimental Protocol: HPLC-UV for Purity Determination

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. For 2-methyl-1H-imidazole-4,5-dicarbonitrile, derivatization may be necessary to improve its volatility and thermal stability.

Causality of Experimental Choices:

  • Derivatization: Silylation with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be employed to block the active hydrogen on the imidazole ring, making the molecule more suitable for GC analysis.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of derivatized compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is used to generate reproducible mass spectra that can be compared with library databases for impurity identification.

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Sample Preparation (Derivatization):

    • To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA.

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject an aliquot of the supernatant into the GC-MS.

  • GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
  • Data Analysis: Identify impurities by comparing their mass spectra with the NIST library and by interpreting their fragmentation patterns.

Spectroscopic Techniques for Structural Elucidation and Functional Group Identification

Spectroscopic techniques provide definitive information about the molecular structure and functional groups present in 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • Expected Chemical Shifts:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR ~13.5 (broad)singletN-H (imidazole)
~2.4singlet-CH₃
¹³C NMR ~145singletC2 (imidazole)
~115singletC4/C5 (imidazole)
~114singlet-CN
~12singlet-CH₃

Note: The N-H proton is exchangeable and its chemical shift can vary. The ¹³C signals for C4 and C5 may be close or coincident.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)Assignment
~3100-3000N-H stretching (imidazole)
~2900C-H stretching (methyl)
~2230C≡N stretching (nitrile)
~1600-1400C=N and C=C stretching (imidazole ring)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. This is often performed in conjunction with a chromatographic technique (LC-MS or GC-MS).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: An LC-MS system with an ESI source.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • MS Conditions:

ParameterValue
Ionization Mode Positive ESI
Capillary Voltage 3-4 kV
Drying Gas Flow 5-10 L/min
Drying Gas Temp 300-350 °C
  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 133.05.

Analytical Techniques Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_final Final Assessment Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity Purity & Impurity Profile (HPLC, GC-MS) Purification->Purity Structure Structural Elucidation (NMR, MS) Purification->Structure Functional Functional Group ID (FTIR) Purification->Functional Thermal Thermal Properties (TGA, DSC) Purification->Thermal Data Data Integration & Analysis Purity->Data Structure->Data Functional->Data Thermal->Data Report Certificate of Analysis Data->Report

Caption: A comprehensive analytical workflow.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its decomposition temperature and thermal stability.

Experimental Protocol: TGA

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the sample in an alumina or platinum pan.

  • TGA Conditions:

ParameterValue
Temperature Range 25 °C to 600 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen, 20 mL/min
  • Data Analysis: Determine the onset of decomposition (Tonset) and the temperature of maximum weight loss. Imidazole derivatives often show good thermal stability.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other phase transitions.

Experimental Protocol: DSC

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Seal 2-5 mg of the sample in an aluminum pan.

  • DSC Conditions:

ParameterValue
Temperature Range 25 °C to 300 °C (or above melting point)
Heating Rate 10 °C/min
Atmosphere Nitrogen, 20 mL/min
  • Data Analysis: Determine the melting point (Tm) from the peak of the endothermic transition.

Potential Impurities and Their Characterization

Based on the common synthesis of 2-substituted-imidazole-4,5-dicarbonitriles from diaminomaleonitrile, the following impurities should be considered:

  • Diaminomaleonitrile (Starting Material): A polar compound that can be detected by HPLC.

  • Partially reacted intermediates: These may be observed in the LC-MS analysis.

  • Isomeric impurities: Depending on the synthesis conditions, other isomers might form, which can be challenging to separate and may require optimization of the HPLC method.

  • Hydrolysis products: The nitrile groups can be susceptible to hydrolysis to form amides or carboxylic acids, especially under non-neutral pH conditions. These would be more polar and can be separated by HPLC.

Conclusion: Ensuring Quality and Consistency

The analytical techniques and protocols outlined in this guide provide a comprehensive framework for the characterization of 2-methyl-1H-imidazole-4,5-dicarbonitrile. By employing a combination of chromatographic, spectroscopic, and thermal analysis methods, researchers and drug development professionals can confidently establish the identity, purity, and stability of this important chemical entity. Adherence to these self-validating protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development efforts.

References

  • Girase, J., Nayak, S., Tagare, J., & Vaidyanathan, S. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. ResearchGate. Retrieved from [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. ResearchGate. Retrieved from [Link]

  • PharmaTutor. (2012, October 11). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Venkannaa, G., Madhusudhan, G., Mukkanti, K., & Sampath Kumar, Y. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). (n.d.). Retrieved from [Link]

  • MDPI. (2022, February 17). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]

  • Waters. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Retrieved from [Link]

  • Chen, P., Lin, Q., & An, T. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101701. Retrieved from [Link]

  • da S. V. de S. e Santos, M., de F. F. de S. e Santos, M., & de Andrade, J. B. (2013). Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis. Journal of separation science, 36(5), 936–941. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of imidazole as a DNA denaturant by using TGGE of PCR products from a random pool of DNA. Retrieved from [Link]

  • SpringerLink. (n.d.). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Imidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Retrieved from [Link]

  • ResearchGate. (n.d.). GC and GC/MS Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-diazoimidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Parrish, D. A., & Shreeve, J. N. M. (2015). Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 7), o491–o492. Retrieved from [Link]

  • Figshare. (2024). 2-Propyl-1H-imidazole-4,5-dicarboxylate acid supported cu/ni/fe/co complexes: synthesis, biological and catalytic evaluation. Retrieved from [Link]

Sources

The Strategic Utility of 2-methyl-1H-imidazole-4,5-dicarbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold and the Unique Potential of a Dinitrile Building Block

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This guide focuses on a particularly versatile, yet underexplored, derivative: 2-methyl-1H-imidazole-4,5-dicarbonitrile . The presence of two nitrile functionalities on the imidazole core imparts unique reactivity, positioning this molecule as a strategic precursor for the synthesis of a diverse array of complex heterocyclic systems, most notably purines and their analogs. This document provides a comprehensive overview of its synthesis, applications, and the underlying chemical principles that make it a valuable tool for researchers in drug development.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-methyl-1H-imidazole-4,5-dicarbonitrile is presented below.

PropertyValueReference
Molecular FormulaC₆H₄N₄[3]
Molecular Weight132.12 g/mol [3]
AppearanceOff-white crystalline powder[4]
Melting Point228-230 °C[2]
SolubilitySoluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO); sparingly soluble in water.[4]

Safety and Handling: 2-methyl-1H-imidazole-4,5-dicarbonitrile should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile: A Detailed Protocol

The synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile can be efficiently achieved from diaminomaleonitrile (DAMN), a readily available starting material. The following protocol is based on established methodologies for the preparation of 4,5-dicyanoimidazoles.[2]

Experimental Protocol: Synthesis from Diaminomaleonitrile

Objective: To synthesize 2-methyl-1H-imidazole-4,5-dicarbonitrile via the cyclization of diaminomaleonitrile with an acetic acid equivalent.

Materials:

  • Diaminomaleonitrile (DAMN)

  • N,N-Diethylacetamide

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Ether

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Chloroform

Procedure:

Step 1: Formation of the Intermediate Adduct

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diaminomaleonitrile (0.10 mole) in N,N-diethylacetamide (70 ml).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (10 ml) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The formation of the intermediate, 2-amino-3-(N,N-diethylaminoethylideneamino)maleonitrile, can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization to 2-methyl-1H-imidazole-4,5-dicarbonitrile

  • To the reaction mixture from Step 1, add dimethylformamide (DMF) as a high-boiling solvent.

  • Heat the mixture to approximately 160 °C and maintain this temperature for 2-3 hours. The cyclization reaction will occur, leading to the formation of the desired product.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

Step 3: Purification

  • The crude product can be purified by recrystallization from water or a suitable organic solvent system (e.g., ethanol/water) to yield colorless needles of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

  • Alternatively, the product can be extracted from the aqueous mixture with a suitable organic solvent like ether. The combined organic extracts are then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified product.

Expected Yield: 80-90%

Causality Behind Experimental Choices:
  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Phosphorus Oxychloride: Acts as a dehydrating and activating agent to facilitate the formation of the intermediate adduct between diaminomaleonitrile and N,N-diethylacetamide.

  • High Temperature: Provides the necessary activation energy for the intramolecular cyclization and elimination of diethylamine to form the stable imidazole ring.

  • DMF as Solvent: Its high boiling point is ideal for this cyclization reaction, and it helps to keep the reactants and products in solution.

Applications in Medicinal Chemistry

The true value of 2-methyl-1H-imidazole-4,5-dicarbonitrile lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.

Gateway to Purine Alkaloids: The Synthesis of Caffeine

One of the most significant applications of 4,5-dicyanoimidazoles is their role as precursors to purine alkaloids, a class of compounds with profound physiological effects.[2] Caffeine, a well-known central nervous system stimulant, can be synthesized from this imidazole derivative.

Workflow for the Conceptual Synthesis of Caffeine:

  • Hydrolysis of Nitriles to Amides: The two nitrile groups are hydrolyzed to carboxamide groups, forming 2-methyl-1H-imidazole-4,5-dicarboxamide.

  • Hofmann Rearrangement: This reaction converts the dicarboxamide to a diamine derivative.

  • Ring Closure: The resulting diamine is then reacted with a suitable one-carbon synthon (e.g., urea or a derivative) to form the pyrimidine ring of the xanthine core.

  • N-Methylation: The final step involves the methylation of the nitrogen atoms of the xanthine core to yield caffeine (1,3,7-trimethylxanthine).

G cluster_synthesis Caffeine Synthesis from 2-methyl-1H-imidazole-4,5-dicarbonitrile Start 2-methyl-1H-imidazole-4,5-dicarbonitrile Step1 Hydrolysis Intermediate1 2-methyl-1H-imidazole-4,5-dicarboxamide Step2 Hofmann Rearrangement Intermediate2 4,5-diamino-2-methyl-1H-imidazole Step3 Ring Closure with C1 Synthon Intermediate3 Xanthine Core Step4 N-Methylation End Caffeine

Signaling Pathway Modulation: Caffeine as an Adenosine Receptor Antagonist

Caffeine's primary mechanism of action in the central nervous system is the antagonism of adenosine receptors, particularly the A₁ and A₂ₐ subtypes.[1][5] Adenosine is a nucleoside that promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine prevents the binding of adenosine, leading to increased neuronal firing and the release of excitatory neurotransmitters.

G

Potential as a Scaffold for Antiviral and Anticancer Agents

The dinitrile functionality of 2-methyl-1H-imidazole-4,5-dicarbonitrile can be chemically transformed into a variety of other functional groups, such as carboxylic acids, amides, and tetrazoles. This versatility makes it an attractive starting point for the synthesis of novel therapeutic agents. Research on related imidazole-4,5-dicarboxamides has shown promising antiviral activity against a range of viruses, including Dengue and Yellow Fever virus.[6][7] Furthermore, substituted imidazole derivatives have been extensively investigated for their anticancer properties, with some demonstrating potent cytotoxicity against various cancer cell lines.[8][9]

Biological Evaluation: In Vitro Cytotoxicity Testing

When developing novel compounds derived from 2-methyl-1H-imidazole-4,5-dicarbonitrile for medicinal applications, a crucial first step is to assess their potential toxicity to healthy cells. In vitro cytotoxicity assays are fundamental for this purpose.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Human cell line (e.g., a non-cancerous cell line like HEK293 or a cancer cell line relevant to the therapeutic target)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

Workflow for Cytotoxicity Screening:

G

Conclusion and Future Perspectives

2-methyl-1H-imidazole-4,5-dicarbonitrile represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactive nature of its dinitrile functionalities provide a gateway to a vast chemical space of complex heterocyclic compounds, including purine alkaloids and novel therapeutic agents. The continued exploration of the reactivity of this scaffold and the biological evaluation of its derivatives are likely to yield new and potent drug candidates for a range of diseases. The protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire further research into the promising applications of this unique imidazole derivative.

References

  • Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: selective agonists and antagonists. Progress in clinical and biological research, 230, 41–63.
  • Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23–27. [Link]

  • De Burghgraeve, T., et al. (2013). Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. ACS Medicinal Chemistry Letters, 4(10), 967-972.
  • Fredholm, B. B., Bättig, K., Holmén, J., Nehlig, A., & Zvartau, E. E. (1999). Actions of caffeine in the brain with special reference to factors that contribute to its widespread use. Pharmacological reviews, 51(1), 83–133.
  • Repko, M., & Imbratta, J. (2021). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Methods in Molecular Biology, 2345, 15-23.
  • Woodward, D. W. (1951). U.S. Patent No. 2,534,331. Washington, DC: U.S.
  • Teli, P., Sahiba, N., Sethiya, A., Soni, J., & Agarwal, S. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Imidazole-Based Drug Discovery (pp. 167-201). Elsevier.
  • Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of pharmacological sciences, 96(3), 229-245.
  • Nikitina, A. S., et al. (2023). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Bioorganic & Medicinal Chemistry Letters, 79, 129080.
  • LookChem. (n.d.). 1H-Imidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • Jasim, L. S. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 601-615.
  • Giraud, F., et al. (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate.
  • Al-Ostath, A. I., et al. (2022). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. RSC Medicinal Chemistry.
  • Vo, C. V., et al. (2022). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(5), 606-616.
  • Yang, S., et al. (2015).
  • Jiang, M., et al. (2023). Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review.
  • BASF AG. (1985). U.S. Patent No. 4,550,176. Washington, DC: U.S.
  • Ferreira, S. B., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. The Journal of Organic Chemistry, 87(14), 9066-9079.
  • Madkour, H. M. F., et al. (2008). Synthetic utility of enaminonitrile moiety in heterocyclic synthesis. Journal of the Chinese Chemical Society, 55(4), 849-858.

Sources

Application Notes and Protocols: 2-Methyl-1H-imidazole-4,5-dicarbonitrile as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Core

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine contribute to its frequent and crucial role in molecular recognition at biological targets.[2] The strategic functionalization of the imidazole core allows for the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. Among the myriad of substituted imidazoles, 2-methyl-1H-imidazole-4,5-dicarbonitrile stands out as a particularly valuable building block. The presence of two nitrile groups on the imidazole ring offers a rich platform for chemical elaboration, enabling the synthesis of a diverse range of heterocyclic systems with significant therapeutic potential.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-methyl-1H-imidazole-4,5-dicarbonitrile in the construction of pharmaceutically active molecules.

Physicochemical Properties of 2-Methyl-1H-imidazole-4,5-dicarbonitrile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step synthetic campaigns. The table below summarizes the key properties of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

PropertyValueSource
Molecular Formula C₆H₄N₄
Molecular Weight 132.12 g/mol
Appearance White to off-white solidGeneral observation
Solubility Soluble in polar organic solvents such as DMF and DMSOInferred from synthetic procedures
CAS Number 40056-53-9

Synthesis of 2-Methyl-1H-imidazole-4,5-dicarbonitrile: A Robust Protocol

The synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile can be efficiently achieved through the cyclization of diaminomaleonitrile with a suitable reagent that provides the 2-methyl substituent. A well-established method involves the reaction of diaminomaleonitrile with N,N-diethylacetamide, followed by heating.[3]

Experimental Protocol: Synthesis of 2-Methyl-1H-imidazole-4,5-dicarbonitrile

Materials:

  • Diaminomaleonitrile

  • N,N-Diethylacetamide

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Formation of the Adduct: In a round-bottom flask, dissolve diaminomaleonitrile in N,N-diethylacetamide. The reaction is typically carried out at a slightly elevated temperature to ensure complete dissolution and formation of the intermediate adduct, 2-amino-3-(N,N-diethylaminoethylideneamino)maleonitrile.[3]

  • Cyclization: The resulting solution containing the adduct is then heated to approximately 160 °C in a high-boiling solvent such as dimethylformamide (DMF).[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The product can be precipitated by the addition of water. The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Causality Behind Experimental Choices:

  • N,N-Diethylacetamide: This reagent serves as the source of the 2-methyl group and the necessary carbon atom for the imidazole ring closure. The reaction proceeds through the formation of an amidine-like intermediate.

  • Heating at High Temperature: The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular condensation and subsequent elimination of diethylamine, leading to the aromatic imidazole ring.

  • DMF as Solvent: DMF is a polar aprotic solvent with a high boiling point, making it ideal for this type of high-temperature reaction. It effectively solubilizes the reactants and intermediates.

Synthesis Reactant1 Diaminomaleonitrile Intermediate Adduct Formation Reactant1->Intermediate Reactant2 N,N-Diethylacetamide Reactant2->Intermediate Heating Heating (~160°C) in DMF Intermediate->Heating Product 2-Methyl-1H-imidazole- 4,5-dicarbonitrile Heating->Product Sirtuin_Inhibitor_Synthesis Start 2-Methyl-1H-imidazole- 4,5-dicarbonitrile Step1 Selective Hydrolysis of one nitrile group Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Coupling with 4-chlorophenyl boronic acid (Suzuki Coupling) Step2->Step3 Product Ethyl 2-[5-(4-chlorophenyl)-2-methyl- 1-H-Imidazole-4-yl) acetate Step3->Product

Caption: Conceptual workflow for the synthesis of a sirtuin inhibitor.

Precursor for Angiotensin II Receptor Blockers (ARBs)

2-Alkyl-imidazole-4,5-dicarboxylic acid derivatives are key intermediates in the synthesis of several angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. The synthesis of these intermediates often starts from the corresponding dinitrile.

Experimental Protocol: Conversion to Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate

This protocol is adapted from a general procedure for 2-substituted imidazole-4,5-dicarbonitriles.

Materials:

  • 2-Methyl-1H-imidazole-4,5-dicarbonitrile

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Thionyl chloride or Hydrogen chloride gas

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrolysis to Dicarboxylic Acid:

    • To a solution of 2-methyl-1H-imidazole-4,5-dicarbonitrile in a suitable solvent, add concentrated hydrochloric acid.

    • Reflux the mixture until the hydrolysis of both nitrile groups to carboxylic acids is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the 2-methyl-1H-imidazole-4,5-dicarboxylic acid.

    • Filter the solid, wash with water, and dry.

  • Esterification to Diethyl Ester:

    • Suspend the 2-methyl-1H-imidazole-4,5-dicarboxylic acid in ethanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride or bubble hydrogen chloride gas through the mixture. This in situ generation of the acid catalyst is crucial for the esterification.

    • Allow the reaction to warm to room temperature and then reflux until the esterification is complete.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate.

    • Purify the product by column chromatography or recrystallization.

Self-Validating System:

The progress of each step can be rigorously monitored by chromatographic and spectroscopic techniques. The formation of the dicarboxylic acid will show a significant change in polarity compared to the starting dinitrile. The subsequent esterification can be followed by the disappearance of the carboxylic acid and the appearance of the less polar diester. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

2-Methyl-1H-imidazole-4,5-dicarbonitrile is a highly valuable and versatile building block for the synthesis of a wide range of pharmaceutical compounds. Its straightforward synthesis and the reactivity of its dinitrile functionality provide a robust platform for the creation of diverse molecular architectures. The applications highlighted in this document, from oncology to cardiovascular disease, underscore the strategic importance of this compound in modern drug discovery and development. The provided protocols offer a solid foundation for researchers to explore the full potential of this remarkable imidazole derivative.

References

  • W. A. Sheppard, and O. W. Webster. "Preparation of 4,5-dicyanoimidazoles." U.S. Patent 3,806,517, issued April 23, 1974.

  • M. R. G. Mizani, et al. "Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 197, no. 1, 2022, pp. 59-64.

  • S. K. Singh, et al. "In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor." Journal of Biomolecular Structure and Dynamics, 2023, pp. 1-17.

  • PubChem. "1H-imidazole-4,5-dicarbonitrile." National Center for Biotechnology Information.

  • UCB S.A. "Imidazole derivatives, processes for preparing them and their uses." European Patent EP2050736A1, issued April 22, 2009.

  • R. Saladino, et al. "Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f." Molecules, vol. 25, no. 18, 2020, p. 4275.

  • Lek, Tovarna Farmacevtskih in Kemicnih Izdelkov, N. Sol. O. "Process for the preparation of cimetidine." U.S. Patent 4,855,439, issued August 8, 1989.

  • American Cyanamid Company. "Process for preparing imidazole-4,5-dicarboxamide." U.S. Patent 3,886,176, issued May 27, 1975.

  • A. K. Tiwari, et al. "Imidazole derivatives: Impact and prospects in antiviral drug discovery." Heliyon, vol. 8, no. 10, 2022, p. e10952.

  • Z. Zeng. "2-methylimidazole preparation method." Chinese Patent CN102924381A, issued February 13, 2013.

  • A. de la Torre, et al. "Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group." The Journal of Organic Chemistry, vol. 87, no. 14, 2022, pp. 9136-9147.

  • H. L. Li, et al. "1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 11, 2008, p. o2211.

  • V. A. de Oliveira, et al. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." Molecules, vol. 28, no. 2, 2023, p. 838.

  • S. K. Singh, et al. "A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics." Reaction Chemistry & Engineering, vol. 7, no. 1, 2022, pp. 138-150.

  • Y. Yu, et al. "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan." Journal of Chemical and Pharmaceutical Research, vol. 3, no. 6, 2011, pp. 783-787.

  • FAQ. "What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?" Chemical Synthesis, 2023.

  • Zhejiang Huahai Pharmaceutical Co., Ltd. "Method for preparing 2-butyl-4-chloro-5-formylimidazole." Chinese Patent CN103214420A, issued July 24, 2013. patent/CN103214420A/en)

Sources

The Untapped Potential of 2-methyl-1H-imidazole-4,5-dicarbonitrile in Organic Electronics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fundamental Building Block for Advanced Organic Semiconductors

In the rapidly advancing field of organic electronics, the rational design of novel materials with tailored properties is paramount. Among the diverse heterocyclic scaffolds utilized, the imidazole ring has emerged as a versatile component in a range of applications, from medicinal chemistry to materials science. This guide focuses on a specific, yet underexplored, derivative: 2-methyl-1H-imidazole-4,5-dicarbonitrile . While extensive research has highlighted the utility of complex 2-aryl-substituted dicyanoimidazoles, particularly in the realm of high-performance organic light-emitting diodes (OLEDs), the foundational 2-methyl variant represents a critical, yet largely untapped, building block.

The core of this molecule, the 1H-imidazole-4,5-dicarbonitrile unit, possesses intrinsic electron-accepting properties due to the presence of two strongly electron-withdrawing nitrile groups.[1] This characteristic is a key enabler for its use in various organic electronic devices where charge transport and energy level tuning are crucial. The methyl group at the 2-position, while simple, plays a significant role in modulating the electronic and physical properties of the imidazole core. Understanding these effects is the first step toward unlocking the full potential of this compound.

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development and materials science. It provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to 2-methyl-1H-imidazole-4,5-dicarbonitrile and its derivatives in organic electronics.

Core Concepts: The Dicyanoimidazole Acceptor and the Role of the 2-Substituent

The exceptional performance of many modern organic electronic materials stems from a donor-acceptor (D-A) architecture. In this design, an electron-donating moiety is chemically linked to an electron-accepting moiety. This arrangement allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's optical and electronic properties.[2]

The 1H-imidazole-4,5-dicarbonitrile core is a potent electron acceptor. The nitrogen atoms in the imidazole ring and the two cyano groups create a region of low electron density, facilitating the acceptance and transport of electrons. The substituent at the 2-position of the imidazole ring is crucial for fine-tuning the properties of the entire molecule. By varying this substituent, researchers can modulate:

  • HOMO/LUMO Energy Levels: The electronic nature of the 2-substituent directly influences the energy levels of the molecule. Electron-donating groups will raise the HOMO level, while the LUMO level is primarily dictated by the dicyanoimidazole acceptor. This allows for precise control over the band gap.

  • Intramolecular Charge Transfer (ICT): In D-A molecules, the 2-substituent (the donor) and the dicyanoimidazole core (the acceptor) can lead to the formation of a charge-transfer excited state. The degree of ICT character is critical for applications such as thermally activated delayed fluorescence (TADF).

  • Molecular Packing and Morphology: The size and shape of the 2-substituent influence how the molecules pack in the solid state. This, in turn, affects charge transport properties like electron mobility.

While complex aryl donors have been the focus of much research, the simple methyl group in 2-methyl-1H-imidazole-4,5-dicarbonitrile offers a baseline for understanding the fundamental properties of this acceptor core. Its small size and modest electron-donating character provide a unique starting point for more complex molecular designs.

Application Notes: Potential in Organic Light-Emitting Diodes (OLEDs)

The most promising application for dicyanoimidazole derivatives to date is in the emissive layer of OLEDs, particularly as materials exhibiting Thermally Activated Delayed Fluorescence (TADF).[3]

Thermally Activated Delayed Fluorescence (TADF)

In conventional fluorescent OLEDs, only the singlet excitons (25% of the total) contribute to light emission, limiting the internal quantum efficiency (IQE) to 25%. Phosphorescent OLEDs can harvest both singlet and triplet excitons (100% IQE) but rely on expensive and rare heavy metals like iridium and platinum. TADF materials offer a solution by enabling the up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). This process is efficient when the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is very small (< 0.2 eV).

The D-A architecture of 2-substituted dicyanoimidazoles is ideal for achieving a small ΔEST. The spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) leads to a small exchange energy, which is a key contributor to a small ΔEST.

While 2-methyl-1H-imidazole-4,5-dicarbonitrile itself is not a TADF emitter due to the weak donor strength of the methyl group, it serves as an invaluable precursor for the synthesis of advanced TADF materials. By functionalizing the methyl group or by replacing it with a stronger donor, researchers can create novel TADF emitters.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile

This protocol describes a plausible and scalable method for the synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile based on established methods for related 2-substituted dicyanoimidazoles.[4] The reaction involves the condensation of acetaldehyde with diaminomaleonitrile.

Materials:

  • Acetaldehyde

  • Diaminomaleonitrile

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add diaminomaleonitrile (1 equivalent) and a catalytic amount of p-toluenesulfonic acid.

  • Solvent and Reagent Addition: Add toluene to the flask to create a suspension. Then, add acetaldehyde (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile start Start: Acetaldehyde & Diaminomaleonitrile reaction Reflux in Toluene with p-TSA catalyst start->reaction workup Aqueous Work-up (NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product Product: 2-methyl-1H-imidazole-4,5-dicarbonitrile purification->product

Caption: Synthetic workflow for 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Protocol 2: Characterization of Electronic Properties

To assess the potential of 2-methyl-1H-imidazole-4,5-dicarbonitrile in organic electronics, it is crucial to determine its fundamental electronic and photophysical properties.

1. UV-Visible Absorption and Photoluminescence Spectroscopy:

  • Objective: To determine the optical bandgap and emission properties.

  • Procedure:

    • Prepare dilute solutions of the compound in a suitable solvent (e.g., dichloromethane or toluene).

    • Record the UV-Vis absorption spectrum to identify the absorption maxima (λ_abs). The onset of the absorption can be used to estimate the optical bandgap.

    • Record the photoluminescence (PL) spectrum by exciting the sample at a wavelength corresponding to its main absorption band. This will provide the emission maximum (λ_em) and the photoluminescence quantum yield (PLQY).

2. Cyclic Voltammetry:

  • Objective: To determine the HOMO and LUMO energy levels.

  • Procedure:

    • Prepare a solution of the compound in an anhydrous, degassed solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup (working, reference, and counter electrodes).

    • Record the cyclic voltammogram and determine the onset potentials for oxidation (E_ox) and reduction (E_red).

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺):

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Table 1: Comparison of Calculated HOMO/LUMO Levels of 2-Substituted Dicyanoimidazoles

2-SubstituentHOMO (eV) (Calculated)LUMO (eV) (Calculated)Band Gap (eV) (Calculated)
-H-7.21-2.894.32
-CH₃ (Methyl) -6.98 -2.85 4.13
-Ph (Phenyl)-6.65-2.953.70
-NPh₂ (Diphenylamino)-5.54-2.533.01

Note: These are representative values from DFT calculations and may vary with the computational method. Experimental validation is crucial.

The table above illustrates the expected trend: the methyl group, being a weak electron donor, slightly raises the HOMO level compared to the unsubstituted parent compound, leading to a modest reduction in the band gap. Stronger donors like the diphenylamino group have a much more pronounced effect on the HOMO level.

Future Outlook and the Path Forward

While 2-methyl-1H-imidazole-4,5-dicarbonitrile may not be a standalone high-performance material for organic electronics, its significance lies in its role as a fundamental building block. The synthetic accessibility and the well-defined electronic properties of its core make it an ideal starting point for the development of more complex and functional materials.

Future research should focus on:

  • Experimental Validation: Precise experimental determination of the HOMO/LUMO levels and photophysical properties of 2-methyl-1H-imidazole-4,5-dicarbonitrile is essential to provide a solid foundation for theoretical models and material design.

  • Functionalization: The methyl group can be a site for further chemical modification. For instance, it can be halogenated to provide a reactive handle for cross-coupling reactions, allowing for the introduction of a wide variety of donor groups.

  • Device Prototyping: Even in its simple form, it could be investigated as an electron transport layer or a host material in OLEDs, in combination with suitable emitters and hole transport materials.

By systematically exploring the chemistry and physics of this foundational molecule, the scientific community can unlock new avenues for the design of next-generation organic electronic materials with enhanced performance and functionality.

References

  • Lu, C.-W., et al. (2021). Dicyano-Imidazole: A Facile Generation of Pure Blue TADF Materials for OLEDs. Chemistry – A European Journal, 27(58), 14494-14501. [Link][3][5]

  • Goushi, K., et al. (2012). Organic light-emitting diodes employing thermally activated delayed fluorescence.
  • Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.
  • Brédas, J. L. (2009). Mind the gap!
  • Adachi, C., et al. (2001). Endothermic energy transfer: A mechanism for generating emitting states of triplet excitons in organic electroluminescence. Applied Physics Letters, 78(11), 1622-1624.
  • Ahmadi, A., et al. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1083-1089. [Link]

  • Li, J., et al. (2018). Highly efficient green organic light emitting diodes with phenanthroimidazole-based thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 6(9), 2379-2386. [Link]

  • Yang, Z., et al. (2017). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C, 5(32), 7944-7969. [Link]

  • Sun, Y., et al. (2014). Management of singlet and triplet excitons for efficient white organic light-emitting devices.
  • Wong, M. Y., & Zysman-Colman, E. (2017). Purely Organic Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. Advanced Materials, 29(22), 1605444. [Link]

  • Ly, K. T., et al. (2023). Cyano-capped molecules: versatile organic materials. Materials Advances, 4(2), 346-373. [Link]

Sources

Application Note: A Guide to the Development of Kinase Inhibitors Using the 2-methyl-1H-imidazole-4,5-dicarbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This guide provides a comprehensive overview of the strategic use of the 2-methyl-1H-imidazole-4,5-dicarbonitrile scaffold, a privileged structure in medicinal chemistry, for the rational design and development of novel kinase inhibitors. We will detail the synthesis and derivatization of this scaffold, outline robust protocols for biochemical and cell-based evaluation, and provide insights into data interpretation for hit-to-lead optimization.

Introduction: Why the Imidazole Scaffold?

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This structure is a cornerstone of medicinal chemistry due to several key features that make it ideal for drug design.[2][3] It is a bioisostere of the purine ring system, the core of adenosine triphosphate (ATP), which is the natural substrate for all kinases. This inherent structural mimicry provides a strong foundation for designing competitive inhibitors that occupy the ATP-binding pocket of kinases.[4]

The 2-methyl-1H-imidazole-4,5-dicarbonitrile scaffold offers specific advantages:

  • Structural Rigidity: The planar, aromatic nature of the imidazole ring provides a rigid core, reducing the entropic penalty upon binding to the target and often leading to higher affinity.

  • Hydrogen Bonding: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling critical interactions with the hinge region of the kinase ATP-binding site—a hallmark of many potent kinase inhibitors.[4]

  • Vectors for Diversification: The nitrile groups at the C4 and C5 positions, along with the methyl group at C2, serve as versatile chemical handles. These sites can be readily modified to generate a library of analogues, allowing for the systematic exploration of the surrounding binding pocket to enhance potency and selectivity.[5]

This guide will walk researchers through a logical workflow, from initial chemistry to biological validation, leveraging this powerful scaffold.

Section 1: The Scaffold - Synthesis and Derivatization Strategy

The successful development of a kinase inhibitor library begins with the efficient synthesis of the core scaffold. The 2-methyl-1H-imidazole-4,5-dicarbonitrile is accessible through established synthetic routes.

A common and effective method involves the condensation of diaminomaleonitrile (DAMN) with an appropriate orthoester.[6] For the target scaffold, triethyl orthoacetate would be used.

General Synthesis Scheme:

  • Step 1: Reaction of diaminomaleonitrile with triethyl orthoacetate.

  • Step 2: The mixture is typically heated, often under acidic conditions, to facilitate the cyclization and dehydration, yielding the 2-methyl-1H-imidazole-4,5-dicarbonitrile product.[6]

Once the core is synthesized, a diversification strategy is employed to create a library of compounds for screening. The nitrile groups are particularly useful for further chemical modification, such as conversion to amides or other functional groups, to explore interactions within the kinase active site.[4]

Below is a conceptual workflow for library development based on this scaffold.

G cluster_0 Scaffold Synthesis & Library Generation cluster_1 Screening Cascade A Start: Diaminomaleonitrile + Triethyl Orthoacetate B Synthesis of Core Scaffold (2-methyl-1H-imidazole-4,5-dicarbonitrile) A->B Condensation/ Cyclization C Chemical Diversification (Modify C2, C4, C5 positions) B->C Parallel Synthesis D Generate Focused Compound Library C->D E Primary Biochemical Screen (e.g., Target Kinase X) D->E HTS F Identify Initial 'Hits' E->F G Secondary Cellular Assays (Potency & Cytotoxicity) F->G H Confirm 'Leads' G->H

Caption: A generalized workflow for kinase inhibitor discovery.

Section 2: Application - Targeting a Representative Kinase Pathway

To illustrate the application of this scaffold, let's consider the Cyclin-Dependent Kinase 2 (CDK2) pathway. CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[4] Its overexpression is common in many cancers, making it an attractive therapeutic target.[7] Imidazole-based structures have shown promise as CDK inhibitors.[4][7]

An inhibitor derived from our scaffold would be designed to sit in the ATP pocket of CDK2, with the imidazole nitrogens forming hydrogen bonds with the hinge region residues (e.g., Leu83). The substituents at the C2, C4, and C5 positions would be optimized to occupy adjacent hydrophobic pockets and interact with other key residues, thereby conferring potency and selectivity.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/Raf/MEK/ERK Pathway Receptor->Ras CyclinD Cyclin D / CDK4/6 Ras->CyclinD pRB pRB CyclinD->pRB phosphorylates E2F E2F pRB->E2F releases CyclinE Cyclin E / CDK2 E2F->CyclinE activates transcription CyclinE->pRB hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE->S_Phase promotes Inhibitor Scaffold-Based CDK2 Inhibitor Inhibitor->CyclinE INHIBITS

Caption: Simplified CDK2 signaling pathway and point of intervention.

Section 3: Experimental Protocols

The evaluation of a new kinase inhibitor requires a multi-step process involving both biochemical and cell-based assays.[8][9] Each protocol must include proper controls to be self-validating.

Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10] It is a robust, luminescence-based method suitable for high-throughput screening (HTS).

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.

Materials:

  • Kinase of interest (e.g., recombinant CDK2/Cyclin E)

  • Kinase substrate (e.g., a specific peptide)

  • Test compounds (dissolved in DMSO)

  • Known inhibitor (e.g., Staurosporine) as a positive control

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettors and a plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include wells with DMSO only (negative control, 100% activity) and a known inhibitor (positive control, 0% activity).

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase buffer. Add this mix to the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • ATP Depletion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Scientist's Note (Trustworthiness): The inclusion of positive and negative controls on every plate is critical. The Z'-factor, a statistical measure of assay quality, should be calculated from these controls. A Z' > 0.5 indicates a robust and reliable assay.[11]

Protocol 3.2: Cell-Based Proliferation Assay (MTS Assay)

This assay determines the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.

Principle: The MTS reagent is converted by viable, metabolically active cells into a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, which has dysregulated CDK activity)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Clear, 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a CO2 incubator.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours in a CO2 incubator. This duration allows for multiple cell doublings and thus a clear effect on proliferation.

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Plot the viability percentage against the logarithm of compound concentration and fit the curve to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Protocol 3.3: Target Engagement - Western Blot Analysis

To confirm that the inhibitor is acting on its intended target within the cell, a Western blot can be used to measure the phosphorylation status of a known downstream substrate.[12] For CDK2, a key substrate is the Retinoblastoma protein (pRb).

Principle: This protocol separates proteins by size using SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect the levels of both total pRb and phosphorylated pRb (at a CDK2-specific site, e.g., Ser780). A potent inhibitor should decrease the level of phospho-pRb without affecting the total pRb level.[12]

Materials:

  • Cell line and test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-pRb (Ser780), Mouse anti-total pRb, Rabbit anti-β-Actin (loading control)

  • Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment & Lysis: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a set time (e.g., 24 hours). Lyse the cells and collect the protein supernatant.[13]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[12]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-linked secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

  • Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed for total pRb and then for β-Actin as a loading control.[12]

Expected Results: A successful target-engaging compound will show a dose-dependent decrease in the signal for phospho-pRb, while the signals for total pRb and the loading control (β-Actin) remain constant.

Section 4: Data Interpretation and Hit-to-Lead Optimization

The data gathered from the screening cascade allows for the prioritization of initial "hits". A promising hit will exhibit high potency in the biochemical assay (low nM IC50), corresponding activity in the cell-based assay (low µM GI50), and confirmed on-target activity in the Western blot.

Sample Data Summary:

Compound IDScaffold ModificationKinase IC50 (nM)Cell GI50 (µM)pRb Phosphorylation Inhibition
LEAD-001 C4-phenylacetamide150.25+++
CMPD-002 C4-cyclohexylamide1203.5+
CMPD-003 C5-morpholino850>50-
Staurosporine (Control)50.01+++

This data allows for the development of a Structure-Activity Relationship (SAR), guiding the next round of chemical synthesis to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

The following diagram illustrates a typical decision-making process in hit-to-lead optimization.

G Start Confirmed 'Hit' from Primary Screen Potency Potency (IC50 < 100 nM)? Start->Potency Selectivity Selectivity (>10-fold vs. off-targets)? Potency->Selectivity Yes Redesign SAR-Guided Redesign Potency->Redesign No Cellular Cellular Activity (GI50 < 1 µM)? Selectivity->Cellular Yes Selectivity->Redesign No ADME Good ADME Profile? (Solubility, Permeability) Cellular->ADME Yes Cellular->Redesign No Lead Promote to 'Lead' Candidate ADME->Lead Yes ADME->Redesign No Redesign->Potency Synthesize New Analogs

Caption: Decision tree for the hit-to-lead optimization process.

Conclusion

The 2-methyl-1H-imidazole-4,5-dicarbonitrile scaffold represents a highly versatile and effective starting point for the development of novel kinase inhibitors. Its inherent ATP-mimetic properties, combined with ample opportunities for synthetic diversification, make it a privileged structure in modern drug discovery. By following a logical workflow of synthesis, systematic screening, and detailed biological validation as outlined in this guide, researchers can efficiently advance from initial concept to promising lead candidates with therapeutic potential.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Benchchem. Western blot protocol to verify Caii-IN-3 target engagement.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Reaction Biology. Kinase Screening Assay Services.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Eto, M., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online.
  • Finch, R. A., et al. (2005). Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. PubMed.
  • Vasta, J. D., et al. (2017). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Available at: [Link]

  • Cell Signaling Technology. Western Blotting Protocol.
  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Science and Healthcare.
  • Al-Ostath, A., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Pharmaceuticals.
  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Benchchem. Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors: A Comparative Guide.
  • Chemical Synthesis Database. (2025). 2-phenyl-1H-imidazole-4,5-dicarbonitrile.
  • Jiangsu Run'an Pharmaceutical Co. Ltd. (2025). What is Imidazole-4,5-dicarbonitrile Used for?.
  • ChemScene. 2-Methyl-1H-imidazole-4,5-dicarbonitrile.
  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Asian Journal of Research in Chemistry. (2014). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
  • IJRAR. (2019). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.

Sources

Application Notes and Protocols: 2-methyl-1H-imidazole-4,5-dicarbonitrile in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in displays and solid-state lighting, owing to their superior contrast, vibrant colors, and flexibility.[1] The performance of an OLED is intrinsically linked to the optoelectronic properties of the organic materials used within its multilayer structure. Imidazole derivatives have garnered significant attention as a versatile class of materials for OLEDs, serving as emitters, host materials, and electron-transporting layers (ETLs) due to their excellent photoluminescence, electrochemical stability, and thermal properties.[1][2][3]

This document provides detailed application notes and protocols for the use of 2-methyl-1H-imidazole-4,5-dicarbonitrile , a promising candidate for advanced OLED architectures. The presence of the electron-withdrawing dicarbonitrile moiety on the imidazole core suggests its potential utility in creating highly efficient and stable OLED devices.[4] These notes are intended for researchers, scientists, and professionals in the field of organic electronics and drug development who are exploring novel materials for next-generation OLEDs.

Material Properties and Rationale for Use in OLEDs

The unique molecular structure of 2-methyl-1H-imidazole-4,5-dicarbonitrile imparts several desirable properties for OLED applications. The imidazole core provides a stable heterocyclic platform, while the methyl group offers solubility and morphological stability. The key functional groups are the 4,5-dicarbonitrile substituents, which are strong electron-withdrawing groups. This electronic feature is expected to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule.

A low LUMO energy level is advantageous for several roles within an OLED device:

  • Electron Transport Layer (ETL): A low-lying LUMO can facilitate efficient electron injection from the cathode and enhance electron mobility, leading to improved device efficiency and lower operating voltages.[5][6]

  • Host Material for Thermally Activated Delayed Fluorescence (TADF) Emitters: In the realm of third-generation OLEDs, host materials with high triplet energy are crucial for efficient energy transfer to TADF emitters. The rigid structure and electron-deficient nature of the imidazole-dicarbonitrile core can contribute to a high triplet energy, making it a suitable host to prevent reverse energy transfer from the guest emitter.[7][8][9]

Synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile

The synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile can be achieved through a multi-step process starting from diaminomaleonitrile and an orthoester. A general synthetic route is outlined below.

Protocol: Synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile
  • Step 1: Condensation Reaction. Diaminomaleonitrile is reacted with an appropriate orthoester in the presence of an acid catalyst. The reaction mixture is heated under reflux for several hours.

  • Step 2: Hydrolysis. The intermediate product from Step 1 is hydrolyzed using an aqueous acid solution to yield the dicarboxylic acid derivative.[10]

  • Step 3: Esterification. The dicarboxylic acid is then esterified using an alcohol (e.g., ethanol) in the presence of a strong acid catalyst to produce the corresponding diester.[10]

  • Step 4: Grignard Reaction. The diester is treated with a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group at the 2-position of the imidazole ring.

  • Step 5: Purification. The final product, 2-methyl-1H-imidazole-4,5-dicarbonitrile, is purified using column chromatography and recrystallization to achieve high purity suitable for OLED device fabrication.

Application as an Electron Transport Layer (ETL)

The anticipated low LUMO energy level and good thermal stability of 2-methyl-1H-imidazole-4,5-dicarbonitrile make it an excellent candidate for an ETL in OLEDs. An efficient ETL facilitates the transport of electrons from the cathode to the emissive layer, contributing to a balanced charge injection and recombination process, which is crucial for high device efficiency.

Device Architecture and Fabrication Protocol

A standard OLED device architecture incorporating 2-methyl-1H-imidazole-4,5-dicarbonitrile as the ETL is as follows:

ITO / HTL / EML / 2-methyl-1H-imidazole-4,5-dicarbonitrile (ETL) / LiF / Al

Where:

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., NPB)

  • EML: Emissive Layer (e.g., Alq3)

  • LiF: Lithium Fluoride (Electron Injection Layer)

  • Al: Aluminum (Cathode)

Protocol: Vacuum Thermal Evaporation for ETL Deposition

Vacuum thermal evaporation is the preferred method for depositing thin films of small organic molecules in OLED fabrication due to its precise control over film thickness and purity.[11]

  • Substrate Preparation: Patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • HTL and EML Deposition: The hole transport layer (e.g., NPB, 40 nm) and the emissive layer (e.g., Alq3, 60 nm) are deposited onto the ITO substrate by vacuum thermal evaporation at a base pressure of < 5 x 10-6 Torr. The deposition rate should be maintained at 1-2 Å/s.

  • ETL Deposition: 2-methyl-1H-imidazole-4,5-dicarbonitrile is placed in a quartz crucible in the vacuum chamber. The material is heated until it sublimes, and a thin film is deposited onto the EML. A typical thickness for the ETL is 20-30 nm, with a deposition rate of 1 Å/s.

  • Cathode Deposition: Finally, a thin layer of LiF (1 nm) and a thicker layer of Al (100 nm) are deposited as the electron injection layer and cathode, respectively, without breaking the vacuum.

Application as a Host Material for TADF OLEDs

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.[12] The choice of a suitable host material is critical for the performance of TADF OLEDs. 2-methyl-1H-imidazole-4,5-dicarbonitrile, with its expected high triplet energy, is a promising host for blue and green TADF emitters.

Device Architecture and Fabrication Protocol

A typical TADF OLED architecture using 2-methyl-1H-imidazole-4,5-dicarbonitrile as the host is:

ITO / HTL / EML (TADF emitter doped in 2-methyl-1H-imidazole-4,5-dicarbonitrile) / ETL / LiF / Al

Protocol: Co-evaporation for Doped Emissive Layer
  • Substrate and HTL Preparation: Follow the same procedure as described in the ETL application protocol.

  • EML Co-evaporation: The emissive layer is created by co-evaporating the TADF emitter (guest) and 2-methyl-1H-imidazole-4,5-dicarbonitrile (host) from two separate sources. The doping concentration of the TADF emitter is typically in the range of 5-20 wt%. The deposition rates of the host and guest materials are carefully controlled to achieve the desired doping concentration. The total thickness of the EML is typically 20-30 nm.

  • ETL and Cathode Deposition: An electron transport layer (e.g., TPBi, 30 nm) is deposited, followed by the LiF/Al cathode as previously described.

Data Presentation

PropertyExpected Value/CharacteristicRationale/Reference
Molecular Formula C₆H₄N₄[13]
Molecular Weight 132.12 g/mol [13]
HOMO Energy Level ~ -6.0 to -6.5 eVInferred from similar imidazole derivatives.[2][14]
LUMO Energy Level ~ -2.5 to -3.0 eVThe electron-withdrawing dicarbonitrile groups lower the LUMO.[4][14]
Triplet Energy (ET) > 2.7 eVExpected to be high due to the rigid and electron-deficient nature, suitable for hosting blue TADF emitters.
Thermal Stability (Td) > 300 °CImidazole derivatives generally exhibit good thermal stability.[2][15]

Experimental Workflows and Signaling Pathways

OLED Fabrication Workflow

OLED Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (Vacuum Thermal Evaporation) cluster_2 Cathode Deposition ITO Substrate ITO Substrate Cleaning (DI Water, Acetone, IPA) Cleaning (DI Water, Acetone, IPA) ITO Substrate->Cleaning (DI Water, Acetone, IPA) Drying Drying Cleaning (DI Water, Acetone, IPA)->Drying UV-Ozone Treatment UV-Ozone Treatment Drying->UV-Ozone Treatment HTL Deposition HTL Deposition UV-Ozone Treatment->HTL Deposition Transfer to Vacuum Chamber EML Deposition EML Deposition HTL Deposition->EML Deposition ETL Deposition ETL Deposition EML Deposition->ETL Deposition LiF Deposition LiF Deposition ETL Deposition->LiF Deposition Al Deposition Al Deposition LiF Deposition->Al Deposition Device Encapsulation Device Encapsulation Al Deposition->Device Encapsulation

Caption: Workflow for OLED device fabrication using vacuum thermal evaporation.

Energy Level Diagram and Charge Injection/Transport

OLED Energy Level Diagram cluster_htl HTL cluster_eml EML cluster_etl ETL (2-methyl-1H-imidazole- 4,5-dicarbonitrile) Anode ITO HTL_HOMO HOMO EML_HOMO HOMO HTL_LUMO LUMO ETL_HOMO HOMO EML_LUMO LUMO Cathode LiF/Al ETL_LUMO LUMO Anode_level -4.8 eV HTL_HOMO_level -5.5 eV Anode_level->HTL_HOMO_level EML_HOMO_level -5.8 eV HTL_HOMO_level->EML_HOMO_level ETL_HOMO_level -6.2 eV EML_LUMO_level -2.8 eV EML_HOMO_level->EML_LUMO_level Recombination (Light Emission) Cathode_level -4.2 eV ETL_LUMO_level -2.9 eV Cathode_level->ETL_LUMO_level Electron Injection HTL_LUMO_level -2.4 eV ETL_LUMO_level->EML_LUMO_level

Caption: Energy level diagram illustrating charge injection and transport in an OLED.

Conclusion

2-methyl-1H-imidazole-4,5-dicarbonitrile represents a promising material for advancing OLED technology. Its anticipated electronic properties, stemming from the electron-withdrawing dicarbonitrile groups, make it a strong candidate for use as both a high-performance electron transport material and a stable host for TADF emitters. The protocols outlined in this document provide a foundational framework for researchers to explore the potential of this and similar imidazole-based materials in the fabrication of next-generation OLED devices. Further experimental characterization is encouraged to validate and optimize its performance in specific OLED architectures.

References

  • Chen, J., et al. (2020). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 25(21), 5035. [Link]

  • Ghosh, S., et al. (2024). Sterically Crowded Donor-Rich Imidazole Systems as Hole Transport Materials for Solution-Processed OLEDs. Langmuir. [Link]

  • Karthik, G., et al. (2021). Solution-processed deep-blue (y∼0.06) fluorophores based on triphenylamine-imidazole (donor-acceptor) for OLEDs: computational and experimental exploration. Journal of Materials Chemistry C, 9(1), 229-240. [Link]

  • Tian, Q., et al. (2026). Functionalized imidazole chromophores containing triphenylamine and acridine units for solution-processed deep-blue OLEDs. Dyes and Pigments. [Link]

  • Wang, Y., et al. (2020). Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering. ACS Applied Materials & Interfaces, 12(40), 45037-45047. [Link]

  • Danylyuk, O., et al. (2011). Push-pull fluorophores based on imidazole-4,5-dicarbonitrile: a comparison of spectral properties in solution and polymer matrices. Journal of Fluorescence, 21(5), 1995-2004. [Link]

  • ResearchGate. (2025). Imidazole derivatives: Thermally stable organic luminescence materials. [Link]

  • Zhang, D., et al. (2019). Endowing imidazole derivatives with thermally activated delayed fluorescence and aggregation-induced emission properties for highly efficient non-doped organic light-emitting diodes. Chemical Science, 10(3), 855-863. [Link]

  • Request PDF. (n.d.). Organic Light-Emitting Diodes Based on Imidazole Semiconductors. [Link]

  • MDPI. (2025). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. [Link]

  • IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

  • Sim, Y., et al. (2019). Synthesis and Properties of New Imidazole Derivatives Including Various Chromophore for OLEDs. Molecular Crystals and Liquid Crystals, 687(1), 43-51. [Link]

  • ResearchGate. (2015). Photophysical properties of some imidazole derivatives. [Link]

  • ResearchGate. (n.d.). HOMO and LUMO energies, energy gap (∆ELUMO -HOMO) and dipole moment μ for IM, MIM and BIM. [Link]

  • Chemical Synthesis Database. (n.d.). 2-phenyl-1H-imidazole-4,5-dicarbonitrile. [Link]

  • MDPI. (2021). Tetrasubstituted Imidazole Derivatives and Their Imidazolium: Photophysical Properties in Aggregate State and Application in Ade. [Link]

  • Lee, J., et al. (2017). An Alternative Host Material for Long-Lifespan Blue Organic Light-Emitting Diodes Using Thermally Activated Delayed Fluorescence. Advanced Materials, 29(22), 1606047. [Link]

  • Naik, S., et al. (2025). Photophysical Studies on D-π-A Imidazole Derivative for Organic Dye Sensitized Solar Cell Application. Journal of Fluorescence. [Link]

  • Cole-Filipiak, N. C., et al. (2025). Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. ChemRxiv. [Link]

  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6939. [Link]

  • Zhang, Y., et al. (2025). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Advanced Materials. [Link]

  • Asian Journal of Research in Chemistry. (2010). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [Link]

  • ResearchGate. (n.d.). Distribution of HOMO (left) and LUMO (right) of (a) imidazole, (b)... [Link]

  • ChemBK. (n.d.). 2-propyl-1H-imidazole-4,5-dicarbonitrile. [Link]

  • ResearchGate. (n.d.). Molecular structures of the TADF emitters as hosts for TADF OLEDs. [Link]

  • R Discovery. (2025). DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes. [Link]

  • National Institutes of Health. (2023). Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach. [Link]

  • Dos Santos, P. L., et al. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 14, 2816-2837. [Link]

  • Li, W., et al. (2018). Highly efficient green organic light emitting diodes with phenanthroimidazole-based thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 6(9), 2379-2386. [Link]

  • Semantic Scholar. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. [Link]

  • Lu, C.-W., et al. (2021). Dicyano-Imidazole: A Facile Generation of Pure Blue TADF Materials for OLEDs. Chemistry – A European Journal, 27(49), 12548-12555. [Link]

  • Royal Society of Chemistry. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. [Link]

  • Request PDF. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. [Link]

  • Semantic Scholar. (2018). Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance. [Link]

Sources

Application Notes & Protocols for the Synthesis of 2-Methyl-1H-imidazole-4,5-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis, application, and significance of 2-methyl-1H-imidazole-4,5-dicarbonitrile and its derivatives. The imidazole ring is a privileged structure in medicinal chemistry, and the 4,5-dicarbonitrile substitution pattern offers unique electronic properties and versatile handles for further chemical modification.[1] These compounds serve as crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[2][3] This document provides an in-depth look at the foundational role of diaminomaleonitrile (DAMN) as a key starting material, outlines detailed, field-proven protocols for synthesis and derivatization, and offers expert insights into the causality behind experimental choices.

The Strategic Importance of Diaminomaleonitrile (DAMN) in Heterocyclic Chemistry

Diaminomaleonitrile (H₂NC(CN)=C(CN)NH₂), a tetramer of hydrogen cyanide, is an exceptionally versatile and cost-effective building block in modern organic synthesis.[4][5] Its structure, featuring two amino groups and two nitrile groups attached to a C=C double bond, provides a rich platform for constructing a wide variety of nitrogen-containing heterocycles.[6]

Expertise & Experience: The reactivity of DAMN is often compared to that of o-phenylenediamine, allowing it to undergo condensation reactions with a range of electrophiles to form cyclic systems. The electron-withdrawing nature of the two nitrile groups activates the double bond and influences the nucleophilicity of the amino groups, making it a unique C2N2 synthon for creating heterocycles like imidazoles, pyrazines, purines, and pyrimidines.[4][6] This inherent reactivity is the cornerstone of the synthetic strategies discussed herein.

General Mechanistic Pathway: From DAMN to Imidazole

The synthesis of the 2-substituted-1H-imidazole-4,5-dicarbonitrile core from DAMN typically proceeds through a condensation-cyclization-aromatization cascade. The process begins with the condensation of one of DAMN's amino groups with a carbonyl compound (like an aldehyde) or its equivalent (like an orthoester) to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the newly formed imine or its precursor. The final step is an oxidative aromatization, often facilitated by air or a mild oxidant, which expels a molecule (e.g., water) to yield the stable aromatic imidazole ring.

General_Mechanism DAMN Diaminomaleonitrile (DAMN) Intermediate1 Schiff Base / Aminal Intermediate DAMN->Intermediate1 + Reagent - H₂O Reagent R-CHO or R-C(OR')₃ Intermediate2 Cyclized Dihydroimidazole Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-R-1H-imidazole- 4,5-dicarbonitrile Intermediate2->Product Oxidative Aromatization (- H₂ or H₂O)

Caption: General pathway for imidazole synthesis from DAMN.

Application Notes: The Value Proposition in Drug Discovery and Materials Science

The 2-methyl-1H-imidazole-4,5-dicarbonitrile scaffold is not merely a synthetic curiosity; it is a validated precursor to high-value molecules.

  • Pharmaceutical Intermediates: These derivatives are pivotal in constructing complex Active Pharmaceutical Ingredients (APIs).[2] The imidazole core is present in numerous drugs with a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][7][8] A notable application is in the synthesis of antihypertensive drugs, where imidazole dicarboxylic acids (derived from the dinitriles) are key intermediates for molecules like Olmesartan.[9]

  • Functional Materials: The unique electronic structure, with two strong electron-withdrawing nitrile groups, makes these compounds interesting for applications in dyes, pigments, and thermostable optical materials.[2][3][10]

  • Agrochemicals: DAMN and its derivatives are used to create pesticide intermediates, contributing to the development of effective crop protection agents.[2]

Detailed Experimental Protocols

Trustworthiness: The following protocols are designed to be self-validating. Each step includes a rationale, and characterization data from established sources are provided for comparison. Adherence to stoichiometry, reaction conditions, and purification procedures is critical for success.

Protocol 1: General Synthesis of 2-Aryl-1H-imidazole-4,5-dicarbonitrile

This protocol demonstrates a solvent-free, catalyzed approach for synthesizing 2-aryl substituted derivatives, which can be adapted for 2-methyl derivatives by using acetaldehyde or its equivalents.

Rationale: This method, adapted from established literature, utilizes a cerium (IV) ammonium nitrate/nitric acid catalyst system to efficiently drive the condensation and subsequent oxidative aromatization under solvent-free conditions, which aligns with green chemistry principles.[11]

Reagents & Materials

Reagent/MaterialMolecular Wt.AmountMoles (mmol)Role
Diaminomaleonitrile (DAMN)108.09 g/mol 1.08 g10Reactant
Aromatic Aldehyde (e.g., Benzaldehyde)106.12 g/mol 1.06 g10Reactant
Cerium (IV) Ammonium Nitrate (CAN)548.22 g/mol 274 mg0.5Catalyst
Nitric Acid (70%)63.01 g/mol ~0.25 mL4Catalyst
Ethyl Acetate-As needed-Extraction Solvent
Hexane-As needed-Extraction Solvent

Step-by-Step Methodology:

  • Preparation: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, combine diaminomaleonitrile (1.08 g, 10 mmol) and the chosen aromatic aldehyde (10 mmol).

  • Catalyst Addition: Carefully add cerium (IV) ammonium nitrate (274 mg, 0.5 mmol, 0.05 eq.) and nitric acid (~0.25 mL, 4 mmol, 0.4 eq.) to the mixture.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously. The reaction is typically complete in under 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Add 20 mL of water and stir for 10 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-aryl-1H-imidazole-4,5-dicarbonitrile.[11] For 2-phenyl-1H-imidazole-4,5-dicarbonitrile, a melting point of 192-196 °C is expected.[12]

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine DAMN & Aldehyde in RBF prep2 Add CAN/HNO₃ Catalyst System prep1->prep2 react Heat at 120°C with Stirring prep2->react monitor Monitor by TLC react->monitor cool Cool to RT, Add H₂O monitor->cool Reaction Complete extract Extract with Ethyl Acetate cool->extract wash Wash & Dry Organic Phase extract->wash purify Concentrate & Recrystallize wash->purify

Caption: Workflow for catalyzed synthesis of 2-aryl-imidazoles.

Protocol 2: Synthesis of 2-Methyl-1H-imidazole-4,5-dicarbonitrile

This protocol uses an N,N-disubstituted amide and a dehydrating agent, a common industrial method for forming 2-alkyl imidazoles from DAMN.

Rationale: This established patent literature method involves the in-situ formation of a Vilsmeier-like reagent from an amide (N,N-diethylacetamide) and phosphorus oxychloride (POCl₃).[13] This electrophilic species reacts with DAMN, leading to condensation and cyclization to form the target imidazole.

Reagents & Materials

Reagent/MaterialMolecular Wt.AmountMoles (mmol)Role
Diaminomaleonitrile (DAMN)108.09 g/mol 5.4 g50Reactant
N,N-Diethylacetamide115.17 g/mol 50 mL-Reagent/Solvent
Phosphorus Oxychloride (POCl₃)153.33 g/mol 10 mL110Dehydrating Agent
Diethyl Ether-As needed-Extraction Solvent
Water-As needed-Workup

Step-by-Step Methodology:

  • Preparation: To a solution of diaminomaleonitrile (5.4 g, 50 mmol) in 50 mL of N,N-diethylacetamide in a three-neck flask equipped with a thermometer and dropping funnel, add phosphorus oxychloride (10 mL, ~110 mmol) dropwise.

  • Exotherm Control: The addition is exothermic. Maintain the internal reaction temperature below 65 °C by using an ice-water bath.

  • Reaction: After the addition is complete, heat the resulting solution to 120 °C and maintain this temperature for 30-60 minutes.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 400 mL of cold water with stirring.

  • Extraction: Extract the aqueous solution with diethyl ether (2 x 200 mL).

  • Purification: Combine the ether extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and remove the ether under reduced pressure.

  • Final Product: The crude product can be purified by recrystallization or sublimation to yield pure 2-methyl-1H-imidazole-4,5-dicarbonitrile.[13]

Protocol_2_Workflow cluster_prep Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve DAMN in N,N-Diethylacetamide prep2 Add POCl₃ Dropwise (Control Temp < 65°C) prep1->prep2 react Heat to 120°C for 30-60 min prep2->react cool Cool to RT, Quench with Cold Water react->cool extract Extract with Diethyl Ether cool->extract dry Dry & Concentrate Organic Phase extract->dry purify Recrystallize or Sublimate Product dry->purify

Caption: Workflow for the synthesis of 2-methyl-imidazole-dicarbonitrile.

Protocol 3: Hydrolysis to 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid

This protocol outlines the straightforward acid-catalyzed hydrolysis of the dinitrile to the corresponding dicarboxylic acid, a key step for creating intermediates for APIs like Olmesartan.[9]

Rationale: The nitrile groups are susceptible to hydrolysis under strong acidic conditions. Refluxing in concentrated hydrochloric acid provides the energy required to convert both nitrile groups to carboxylic acids.

Reagents & Materials

Reagent/MaterialMolecular Wt.AmountMoles (mmol)Role
2-Methyl-1H-imidazole-4,5-dicarbonitrile132.12 g/mol 1.32 g10Reactant
Hydrochloric Acid (6 N)36.46 g/mol 20 mL~120Acid/Solvent
Water-As needed-Washing

Step-by-Step Methodology:

  • Preparation: Suspend 2-methyl-1H-imidazole-4,5-dicarbonitrile (1.32 g, 10 mmol) in 20 mL of 6 N hydrochloric acid in a round-bottom flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Isolation: Cool the reaction mixture in an ice bath. The dicarboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual HCl.

  • Final Product: Dry the white solid under vacuum to yield 2-methyl-1H-imidazole-4,5-dicarboxylic acid. A melting point of 262-265 °C is expected.[9]

Protocol_3_Workflow prep Suspend Dinitrile in 6 N HCl react Heat to Reflux for 4-6 hours prep->react cool Cool in Ice Bath to Precipitate react->cool filter Collect Solid by Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash dry Dry Product Under Vacuum wash->dry

Caption: Workflow for the hydrolysis of the dinitrile to dicarboxylic acid.

Data Summary and Characterization

Authoritative Grounding: The physical and chemical properties of the synthesized compounds should match established data.

Compound NameMolecular FormulaMolecular Wt.CAS NumberMelting Point (°C)
2-Methyl-1H-imidazole-4,5-dicarbonitrileC₆H₄N₄132.12 g/mol 40056-53-9-
2-Methyl-1H-imidazole-4,5-dicarboxylic acidC₆H₆N₂O₄170.12 g/mol 5313-35-9262-265[9]

Safety and Handling

  • Diaminomaleonitrile (DAMN): Toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a dry fume hood. Wear acid-resistant gloves and a face shield.

  • Strong Acids (HCl, HNO₃): Corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the reverse.

References

  • Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642. [Link]

  • Shawali, A. S. (2015). Recent Developments in the Chemistry of Diaminomaleonitrile. Current Organic Synthesis, 12(2). [Link]

  • Al-Azmi, A. (2018). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

  • Cerdeira-Nuñez, S., et al. (2014). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules, 19(8), 12629-12640. [Link]

  • Milliken Chemical. (n.d.). The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. Milliken. [Link]

  • de la Torre, P., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Jiangsu Run'an Pharmaceutical Co. Ltd. (2024). What is Imidazole-4,5-dicarbonitrile Used for? News. [Link]

  • ChemSrc. (n.d.). 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Chemical Synthesis Database. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Pharmacology & Pharmacy, 13(4). [Link]

  • Roland, J. R. (1974). U.S. Patent No. 3,806,517. Washington, DC: U.S.
  • Wang, J., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4785. [Link]

  • Reddy, G. P., et al. (2012). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 5(6), 754-762. [Link]

  • Al-Blewi, F. F., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. [Link]

  • BASF AG. (1985). U.S. Patent No. 4,550,176. Washington, DC: U.S.
  • SIELC Technologies. (2018). 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. SIELC. [Link]

Sources

Application Note: 2-Methyl-1H-imidazole-4,5-dicarbonitrile as a Versatile Precursor for Advanced Conductive Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of novel conductive materials is a cornerstone of modern materials science, driving innovations in electronics, energy storage, and catalysis. An ideal molecular building block for such materials should possess a unique combination of features: a high density of heteroatoms for doping, tunable electronic properties, and versatile coordination chemistry for assembling extended structures. 2-Methyl-1H-imidazole-4,5-dicarbonitrile emerges as a highly promising candidate, integrating a nitrogen-rich imidazole core with two potent, electron-withdrawing nitrile groups. This unique architecture makes it an exceptionally versatile precursor for at least three distinct classes of advanced conductive materials: high-surface-area nitrogen-doped carbons, crystalline conductive metal-organic frameworks (MOFs), and ordered organic charge-transfer (CT) complexes. This guide provides the scientific rationale and detailed protocols for leveraging this molecule in the synthesis of these next-generation materials.

Physicochemical Properties & Rationale for Application

The utility of 2-methyl-1H-imidazole-4,5-dicarbonitrile stems directly from its molecular structure. The imidazole ring provides a stable, aromatic, and nitrogen-rich scaffold. The two nitrile (-C≡N) groups at the 4 and 5 positions dramatically influence its properties.

Causality Behind Experimental Choices:

  • High Nitrogen Content: With five nitrogen atoms per molecule, it is an excellent precursor for nitrogen-doped (N-doped) carbons. Upon pyrolysis, these nitrogen atoms are incorporated into the graphitic lattice, creating n-type charge carriers and active sites that enhance both conductivity and catalytic performance.[1][2]

  • Electron-Withdrawing Character: The dicarbonitrile substitution renders the imidazole ring electron-deficient. This makes the molecule a potent electron acceptor, suitable for forming charge-transfer complexes with strong electron donors.[3] Such complexes can exhibit metallic-like conductivity through segregated stacks of donor and acceptor molecules.

  • Multidentate Ligand Potential: The molecule possesses multiple potential coordination sites: the two imidazole nitrogen atoms and the nitrogen atoms of the two nitrile groups. This allows it to act as a multidentate ligand for constructing metal-organic frameworks (MOFs) with potentially conductive pathways through either the organic linker, the metal nodes, or guest molecule interactions.[4][5]

Table 1: Key Properties of 2-Methyl-1H-imidazole-4,5-dicarbonitrile

PropertyValueSource
CAS Number 40056-53-9[6]
Molecular Formula C₆H₄N₄[7]
Molecular Weight 132.12 g/mol [7]
Appearance Off-white to light yellow crystalline solidN/A
Nitrogen Content (w/w) ~42.4%Calculated

Application I: Synthesis of Nitrogen-Doped Conductive Carbons

This protocol details the synthesis of highly porous, nitrogen-doped carbon materials via the pyrolysis of a porous organic polymer (POP) derived from 2-methyl-1H-imidazole-4,5-dicarbonitrile. The initial polycondensation step creates a high-surface-area, cross-linked resin, which prevents structural collapse during the subsequent high-temperature carbonization process.[1][2]

Experimental Workflow

workflow_carbon cluster_synthesis Step 1: POP Synthesis cluster_processing Step 2: Carbonization A 2-Methyl-1H-imidazole-4,5-dicarbonitrile + Phloroglucinol B Sol-Gel Polycondensation (Acid Catalyst, Solvent) A->B Reactants C Porous Organic Polymer (POP) (Wet Gel) B->C Formation D Solvent Exchange & Drying C->D Transfer E Pyrolysis (Inert Atmosphere, 700-900 °C) D->E F Nitrogen-Doped Carbon E->F

Caption: Workflow for N-doped carbon synthesis.

Protocol: Two-Step Synthesis of N-Doped Carbon

A. Synthesis of Porous Organic Polymer (POP) Precursor

  • Reagent Preparation: In a 100 mL beaker, dissolve 1.32 g (10 mmol) of 2-methyl-1H-imidazole-4,5-dicarbonitrile and 1.26 g (10 mmol) of phloroglucinol in 20 mL of a 1:1 v/v mixture of ethanol and deionized water.

  • Catalysis: Add 0.5 mL of concentrated hydrochloric acid (HCl) as a catalyst to the solution and stir for 15 minutes until a homogeneous solution is obtained. Rationale: The acid catalyzes the electrophilic substitution reaction between the aldehyde and the phloroglucinol to form the cross-linked polymer network.[2]

  • Gelation: Seal the beaker and place it in an oven at 85°C for 48 hours. During this time, the solution will transition into a solid, dark-colored wet gel.

  • Purification: After cooling to room temperature, break the gel into smaller pieces and immerse them in ethanol. Exchange the ethanol every 12 hours for 3 days to remove unreacted monomers and the catalyst.

  • Drying: Dry the purified gel in a vacuum oven at 60°C for 24 hours to obtain the final porous organic polymer.

B. Pyrolysis to Nitrogen-Doped Carbon

  • Setup: Place approximately 1.0 g of the dried POP in a ceramic boat inside a tube furnace.

  • Inert Atmosphere: Purge the furnace tube with high-purity nitrogen or argon gas at a flow rate of 100 sccm for at least 30 minutes to remove all oxygen. Rationale: An inert atmosphere is critical to prevent the combustion of the polymer, ensuring it carbonizes into a conductive material.

  • Carbonization: While maintaining the inert gas flow, heat the furnace to the target temperature (e.g., 800°C) at a ramp rate of 5°C/min. Hold at the target temperature for 2 hours.

  • Cooling: Allow the furnace to cool naturally to room temperature under the inert gas flow.

  • Collection: The resulting black powder is the final nitrogen-doped carbon material. Characterize its conductivity using a four-point probe setup and its composition using X-ray Photoelectron Spectroscopy (XPS).

Table 2: Expected Properties of N-Doped Carbons

Pyrolysis Temperature (°C)Expected N Content (at.%)Typical Conductivity (S/cm)
7008 - 12%1 - 10
8005 - 8%10 - 50
9002 - 5%50 - 150

Application II: Precursor for Conductive Metal-Organic Frameworks (MOFs)

This protocol outlines a solvothermal method to synthesize a 2D MOF using 2-methyl-1H-imidazole-4,5-dicarbonitrile as the organic linker and copper(II) as the metal node. The nitrile groups and imidazole ring provide the necessary coordination sites to form an extended, crystalline framework.

Reaction Pathway

reaction_mof cluster_reactants Reactants Ligand 2-Methyl-1H-imidazole- 4,5-dicarbonitrile Heat Solvothermal Reaction (120 °C, 24h) Ligand->Heat Metal Cu(OAc)₂·H₂O Metal->Heat Solvent DMF (Solvent) Solvent->Heat MOF 2D Conductive MOF [Cu(C₆H₃N₄)₂]n Heat->MOF

Caption: Solvothermal synthesis of a conductive MOF.

Protocol: Solvothermal MOF Synthesis
  • Reagent Combination: In a 20 mL glass vial, combine 2-methyl-1H-imidazole-4,5-dicarbonitrile (13.2 mg, 0.1 mmol), copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 10.0 mg, 0.05 mmol), and 10 mL of N,N-Dimethylformamide (DMF).

  • Homogenization: Sonicate the mixture for 10 minutes to ensure all components are fully dissolved and evenly dispersed.

  • Reaction: Tightly cap the vial and place it in a programmable oven. Heat to 120°C and maintain this temperature for 24 hours. Rationale: Solvothermal synthesis uses elevated temperature and pressure to overcome kinetic barriers, promoting the crystallization of the thermodynamically stable MOF product.[8]

  • Crystal Formation: Allow the oven to cool slowly to room temperature (e.g., over 12 hours). Small, colored crystals should form at the bottom of the vial.

  • Isolation and Washing: Carefully decant the mother liquor. Wash the crystals by immersing them in fresh DMF (3 x 10 mL) and then in acetone (3 x 10 mL) to remove any unreacted starting materials trapped within the pores.

  • Activation: Dry the crystals under vacuum at 100°C for 12 hours to remove residual solvent. The material is now ready for characterization (e.g., Powder X-ray Diffraction - PXRD) and conductivity measurements.

  • (Optional) Iodine Doping: To enhance conductivity, place the activated MOF powder in a sealed chamber with a few crystals of solid iodine. Heat the chamber to 80°C for 12 hours. The iodine will sublime and diffuse into the MOF pores, acting as an oxidizing agent (p-dopant) to increase charge carrier concentration.

Application III: Component in Organic Charge-Transfer (CT) Complexes

The electron-deficient nature of the dicarbonitrile-substituted imidazole makes it an excellent acceptor (A) for forming conductive charge-transfer salts with a suitable electron donor (D), such as tetrathiafulvalene (TTF). The protocol below uses a slow diffusion method to grow high-quality single crystals suitable for structural and electronic characterization.

Logical Relationship

logic_ct Donor Electron Donor (e.g., TTF) Complex Charge-Transfer Complex (D⁺A⁻) Donor->Complex + Acceptor Electron Acceptor (Dicyanoimidazole) Acceptor->Complex Conductivity High Electrical Conductivity Complex->Conductivity Enables

Caption: Formation of a conductive CT complex.

Protocol: Crystal Growth of a TTF-Dicyanoimidazole CT Salt
  • Solution Preparation:

    • Acceptor Solution: Prepare a saturated solution of 2-methyl-1H-imidazole-4,5-dicarbonitrile in 5 mL of hot acetonitrile.

    • Donor Solution: Prepare a saturated solution of tetrathiafulvalene (TTF) in 5 mL of hot acetonitrile. Caution: Acetonitrile is flammable and toxic. Handle in a fume hood.

  • Crystal Growth Setup (H-tube):

    • Use a glass H-tube. Carefully filter the hot acceptor solution into one arm of the H-tube and the hot donor solution into the other arm.

    • Seal the H-tube and place it in a vibration-free location at a constant temperature (e.g., 25°C).

  • Slow Diffusion: Over several days to a week, the two solutions will slowly diffuse into each other. At the interface, the charge-transfer complex will precipitate as small, dark, needle-like crystals. Rationale: Slow diffusion is crucial for forming large, high-quality single crystals by maintaining a low level of supersaturation, which favors ordered crystal growth over rapid precipitation.[9]

  • Harvesting: Once crystals of a suitable size have formed, carefully decant the solvent.

  • Washing and Drying: Quickly wash the crystals with a small amount of cold diethyl ether to remove any surface impurities and then dry them under a gentle stream of nitrogen.

  • Characterization:

    • UV-Vis-NIR Spectroscopy: Dissolve a small crystal in acetonitrile. The spectrum should show new absorption bands at lower energies (longer wavelengths) compared to the individual donor and acceptor, which is the signature of a charge-transfer interaction.[10]

    • Conductivity Measurement: Measure the electrical conductivity of a single crystal using a two- or four-probe method to confirm its conductive nature.

References

  • Title: Nitrogen-Doped Carbons Derived from Imidazole-Based Cross-Linked Porous Organic Polymers Source: MDPI URL: [Link]

  • Title: Nitrogen-Doped Carbons Derived from Imidazole-Based Cross-Linked Porous Organic Polymers Source: PubMed Central URL: [Link]

  • Title: The Role of 1-Methyl-2-chloro-4,5-dicyanoimidazole in Material Science Source: Angene Chemical URL: [Link]

  • Title: Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid State Source: PubMed Central URL: [Link]

  • Title: Synthesis and spectroscopic studies on charge-transfer molecular complexes formed in the reaction of imidazole and 1-benzylimidazole with σ- and π-acceptors Source: PubMed URL: [Link]

  • Title: Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties Source: PubMed URL: [Link]

  • Title: 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions Source: Royal Society of Chemistry URL: [Link]

  • Title: Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties Source: PubMed URL: [Link]

  • Title: Charge Transfer Complex of Neostigmine with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone Source: Dovepress URL: [Link]

  • Title: Charge-transfer complexes of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with amino molecules in polar solvents Source: PubMed URL: [Link]

  • Title: 1-Methyl-1H-imidazole-4,5-dicarbonitrile Source: PubChem URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this important imidazole derivative. As a key intermediate in the synthesis of various pharmaceuticals, including the antihypertensive drug Olmesartan, a robust and reproducible synthetic protocol is crucial.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience.

The primary synthetic route to 2-methyl-1H-imidazole-4,5-dicarbonitrile involves the condensation of diaminomaleonitrile (DAMN) with an appropriate C2-synthon, followed by cyclization. While seemingly straightforward, this synthesis is often plagued by challenges that can significantly impact yield and purity. This guide will address these common issues head-on, providing not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-methyl-1H-imidazole-4,5-dicarbonitrile?

The most prevalent and industrially relevant synthesis involves the reaction of diaminomaleonitrile (DAMN) with a reagent that provides the 2-methyl group, followed by cyclization. A common approach is the condensation of DAMN with an orthoester, such as trimethyl orthoacetate, or an amide acetal, like N,N-dimethylacetamide dimethyl acetal.[1][2] The initial reaction forms an intermediate which then undergoes thermal cyclization to yield the desired imidazole.[2]

Q2: My reaction yields are consistently low. What are the likely causes?

Low yields can stem from several factors. One of the primary culprits is incomplete reaction or the formation of side products. The cyclization step is particularly sensitive to reaction conditions. Insufficient temperature or reaction time can lead to incomplete conversion of the intermediate. Conversely, excessively high temperatures can cause decomposition of both the starting materials and the product.

Another significant factor is the quality of the diaminomaleonitrile. DAMN is known to be unstable and can degrade over time, especially if not stored properly. Impurities in the DAMN can also interfere with the reaction, leading to the formation of colored byproducts and a reduction in the yield of the desired product.

Q3: I'm observing the formation of a dark, tarry substance in my reaction mixture. What is it and how can I prevent it?

The formation of dark, polymeric materials is a common issue in imidazole synthesis, often arising from the self-polymerization of diaminomaleonitrile or side reactions involving impurities.[3] To mitigate this, ensure that your DAMN is of high purity and has been stored under an inert atmosphere, away from light and moisture.

Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative side reactions that contribute to the formation of colored impurities. Additionally, careful control of the reaction temperature is critical; localized overheating can promote polymerization.

Q4: How can I effectively purify the crude 2-methyl-1H-imidazole-4,5-dicarbonitrile?

Purification can be challenging due to the product's polarity and potential for co-precipitation with impurities. A common and effective method is recrystallization.[4] The choice of solvent is crucial; a solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. For imidazole-dicarboxylic acids, which share some polarity characteristics, a mixed solvent system or washing with a sequence of solvents of varying polarity (e.g., water, then methanol, then ether) has proven effective.[4]

Column chromatography on silica gel can also be employed, though it may be less practical for large-scale purifications. A suitable eluent system would typically consist of a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (such as ethyl acetate or methanol).

Q5: What are the key characterization techniques for this compound and what should I look for?

The primary techniques for characterizing 2-methyl-1H-imidazole-4,5-dicarbonitrile are NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

  • ¹H NMR: You should expect to see a singlet for the methyl protons (around 2.5 ppm) and a broad singlet for the N-H proton of the imidazole ring. The exact chemical shift of the N-H proton can vary depending on the solvent and concentration.[5][6]

  • ¹³C NMR: Key signals to look for include the methyl carbon, the two nitrile carbons, and the three imidazole ring carbons.[7]

  • Mass Spectrometry: This will confirm the molecular weight of the compound (132.12 g/mol ).[8]

  • IR Spectroscopy: Look for the characteristic C≡N stretching vibration of the nitrile groups, typically in the region of 2200-2300 cm⁻¹. You will also observe N-H and C-H stretching vibrations.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Problem 1: Low or No Product Formation
Possible Cause Diagnostic Check Recommended Solution
Degraded Diaminomaleonitrile (DAMN) Check the appearance of DAMN. It should be a white to off-white solid. Discoloration (yellow or brown) indicates degradation. Run a melting point determination; pure DAMN melts around 183-185 °C.Use freshly sourced, high-purity DAMN. Store DAMN under an inert atmosphere, refrigerated, and protected from light.
Inactive Reagents Verify the purity and activity of the C2-synthon (e.g., trimethyl orthoacetate). Orthoesters can hydrolyze if exposed to moisture.Use freshly opened or distilled reagents. Ensure all glassware is thoroughly dried before use.
Incorrect Reaction Temperature Monitor the internal reaction temperature closely. Ensure it reaches and is maintained at the temperature specified in the protocol (typically 120-170 °C for thermal cyclization).[2]Use a calibrated thermometer and a reliable heating source (e.g., oil bath). For larger scale reactions, consider mechanical stirring to ensure even heat distribution.
Insufficient Reaction Time Analyze a small aliquot of the reaction mixture by TLC or LC-MS to check for the presence of starting materials or intermediates.Extend the reaction time, monitoring the progress periodically until the starting materials are consumed.
Problem 2: Formation of Intractable Tars and Colored Impurities
Possible Cause Diagnostic Check Recommended Solution
Oxygen Sensitivity The reaction is being conducted in the presence of air.Perform the reaction under an inert atmosphere of nitrogen or argon. Degas solvents prior to use if necessary.
Localized Overheating Observe the reaction mixture for charring at the point of heating.Use a larger reaction vessel to improve heat dissipation. Employ vigorous stirring to ensure uniform temperature throughout the mixture.
Acidic or Basic Impurities Check the pH of the starting materials and solvents.Neutralize any acidic or basic impurities. Use purified, neutral solvents.
Problem 3: Difficulties in Product Isolation and Purification
Possible Cause Diagnostic Check Recommended Solution
Product is Highly Soluble in the Reaction Solvent The product does not precipitate upon cooling.Remove the reaction solvent under reduced pressure. If the product is an oil, attempt to induce crystallization by scratching the flask or adding a seed crystal. Triturate the residue with a solvent in which the product is insoluble.
Co-precipitation of Impurities The isolated solid is discolored and shows multiple spots on TLC.Perform a recrystallization from a suitable solvent or solvent mixture. Activated carbon can be used to remove colored impurities during recrystallization.
Product is an Amorphous Solid The product precipitates as a fine, non-crystalline powder that is difficult to filter.Experiment with different recrystallization solvents or solvent pairs. Slow cooling can promote the formation of larger crystals.

III. Experimental Protocols & Methodologies

General Synthetic Protocol

A widely adopted method for the synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile involves the reaction of diaminomaleonitrile with an amide acetal.[2]

Step 1: Reaction of Diaminomaleonitrile with N,N-Dimethylacetamide Dimethyl Acetal

  • To a solution of diaminomaleonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylacetamide dimethyl acetal (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

Step 2: Thermal Cyclization

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours.[2]

  • During this time, the intermediate cyclizes to form 2-methyl-1H-imidazole-4,5-dicarbonitrile with the elimination of methanol and dimethylamine.

  • Cool the reaction mixture to room temperature.

  • Add water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Purification Protocol: Recrystallization
  • Dissolve the crude 2-methyl-1H-imidazole-4,5-dicarbonitrile in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • If the solution is colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Visualizing the Synthesis and Troubleshooting

Reaction Pathway

The following diagram illustrates the general synthetic pathway for 2-methyl-1H-imidazole-4,5-dicarbonitrile.

G DAMN Diaminomaleonitrile (DAMN) Intermediate Acyclic Intermediate DAMN->Intermediate + Amide Acetal (Room Temp) AmideAcetal N,N-Dimethylacetamide Dimethyl Acetal AmideAcetal->Intermediate Product 2-Methyl-1H-imidazole- 4,5-dicarbonitrile Intermediate->Product Heat (150-160°C) - Byproducts Byproducts Methanol + Dimethylamine

Caption: General reaction scheme for the synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Troubleshooting Workflow

This workflow provides a logical approach to addressing common issues during the synthesis.

G Start Start Synthesis LowYield Low Yield? Start->LowYield CheckDAMN Check DAMN Quality LowYield->CheckDAMN Yes TarryMixture Tarry Mixture? LowYield->TarryMixture No CheckReagents Check Reagent Purity CheckDAMN->CheckReagents CheckTemp Verify Reaction Temp. CheckReagents->CheckTemp ExtendRxn Extend Reaction Time CheckTemp->ExtendRxn InertAtmosphere Use Inert Atmosphere TarryMixture->InertAtmosphere Yes PurificationIssue Purification Issues? TarryMixture->PurificationIssue No Stirring Improve Stirring InertAtmosphere->Stirring Recrystallize Recrystallize PurificationIssue->Recrystallize Yes Success Successful Synthesis PurificationIssue->Success No Column Column Chromatography Recrystallize->Column

Caption: Troubleshooting workflow for the synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

V. Concluding Remarks

The synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile, while presenting several challenges, can be successfully achieved with careful attention to reagent quality, reaction conditions, and purification techniques. This guide is intended to serve as a valuable resource for overcoming common hurdles and optimizing your synthetic outcomes. For further in-depth information, please consult the references provided below.

VI. References

  • Scite.ai. (n.d.). A Three‐Way Regioselective Synthesis of Amino Acid Decorated Imidazole, Purine and Pyrimidine Derivatives by Multicomponent Chemistry Starting from Prebiotic Diaminomaleonitrile. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives. Retrieved from [Link]

  • RSC Publishing. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 2-Vinyl-4,5-dicyanoimidazole and Characterization of Its Polymers. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4,5-dicyanoimidazoles. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 4,5-Dicyanoimidazoles. Retrieved from [Link]

  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing imidazole-4,5-dicarboxamide. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,5-Dicyanoimidazole: Comprehensive Overview and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Synthesis and properties of new derivatives of 4,5-dicyanoimidazole and 4,4',5,5'-tetracyano-2,2'-biimidazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Justia Patents. (n.d.). Process for the preparation of 2-cyanoimidazole compounds. Retrieved from [Link]

  • Sci-Hub. (n.d.). N-Substitution of 2-methyl-4(5)-nitro-1H-imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). 2-methylimidazole preparation method. Retrieved from

  • PubChem. (n.d.). 2H-Imidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of imidazole-4,5-dicarboxylic acid. Retrieved from

  • PubChem. (n.d.). CID 158419821. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Retrieved from [Link]

  • NIH. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-methylimidazole. Retrieved from

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • Springer. (n.d.). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Retrieved from [Link]

Sources

Purity analysis of 2-methyl-1H-imidazole-4,5-dicarbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the HPLC purity analysis of 2-methyl-1H-imidazole-4,5-dicarbonitrile, presented by a Senior Application Scientist. This technical support center provides in-depth troubleshooting and frequently asked questions to empower researchers in achieving accurate and reproducible results.

Introduction

2-Methyl-1H-imidazole-4,5-dicarbonitrile is a pivotal intermediate in the synthesis of pharmaceuticals and other advanced materials. Its purity is critical, as even trace impurities can significantly impact the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of this compound. This guide provides a comprehensive resource for developing, validating, and troubleshooting HPLC methods for 2-methyl-1H-imidazole-4,5-dicarbonitrile, ensuring the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for analyzing 2-methyl-1H-imidazole-4,5-dicarbonitrile?

A1: A robust starting point for method development is a reversed-phase HPLC method. The imidazole core and nitrile groups lend the molecule moderate polarity, making it well-suited for separation on a C18 column.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape and is a good solvent for the analyte.
Mobile Phase B Acetonitrile (ACN)A common organic modifier providing good elution strength.
Gradient 5% to 95% B over 15 minutesA broad gradient is ideal for initial screening to separate the main peak from any potential impurities, which may have a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection (UV) 220 nmThe imidazole ring and nitrile groups are expected to have significant UV absorbance in the lower UV range. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 5 µLA small injection volume minimizes the risk of peak distortion.

Q2: How should I prepare my sample and standards for analysis?

A2: Proper sample preparation is crucial for accurate results. Due to its polarity, 2-methyl-1H-imidazole-4,5-dicarbonitrile is soluble in common HPLC diluents.

  • Diluent Selection: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable diluent as it will be compatible with the mobile phase and effectively solubilize the analyte.

  • Standard Preparation: Prepare a stock solution of your reference standard at approximately 1 mg/mL in the chosen diluent. From this, create a working standard at a concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare your test sample at the same concentration as the working standard (~0.1 mg/mL) to ensure an accurate comparison for purity calculations.

  • Filtration: It is imperative to filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter before injection. This prevents particulates from damaging the column and instrument, which is a common cause of blockages and pressure issues.

Q3: My main peak is tailing. What are the common causes and how can I fix it?

A3: Peak tailing is a frequent issue in HPLC and can compromise the accuracy of integration and resolution. For a basic compound like 2-methyl-1H-imidazole-4,5-dicarbonitrile, the primary cause is often secondary interactions with the silica support of the column.

  • Cause: Free silanol groups on the silica backbone of the C18 column can interact with the basic nitrogen atoms of the imidazole ring, causing the peak to tail.

  • Solution 1 (Mobile Phase Modifier): The recommended starting mobile phase contains 0.1% formic acid. This acid protonates the silanol groups, effectively "shielding" them from interacting with the basic analyte. If tailing persists, you might consider a different ion-pairing agent or a slightly different pH.

  • Solution 2 (Column Choice): Using an end-capped C18 column or a column with a different stationary phase (like a phenyl-hexyl) can reduce these secondary interactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can significantly affect the accuracy of quantification.

G cluster_cause Potential Causes cluster_solution Solutions C1 Secondary Silanol Interactions S1 Adjust Mobile Phase pH (e.g., pH <= 3) Add Competing Base (e.g., Triethylamine) C1->S1 If tailing is observed C2 Column Overload S2 Reduce Sample Concentration Decrease Injection Volume C2->S2 If fronting is observed C3 Sample Solvent Mismatch S3 Dissolve Sample in Mobile Phase C3->S3 C4 Column Degradation S4 Use Guard Column Replace Column C4->S4 Problem Poor Peak Shape (Tailing or Fronting) Problem->C1 Problem->C2 Problem->C3 Problem->C4

Caption: Troubleshooting logic for poor peak shape.

Detailed Troubleshooting Steps:

  • Identify the Asymmetry: Determine if the peak is tailing (asymmetry factor > 1.2) or fronting (asymmetry factor < 0.9).

  • For Peak Tailing (Most Common for this Analyte):

    • Cause: Secondary interactions between the basic imidazole nitrogen and acidic residual silanol groups on the column's silica surface are the most likely cause. This occurs when more than one retention mechanism is at play.

    • Solution A (Confirm & Adjust Mobile Phase): Ensure the mobile phase pH is low (e.g., pH ≤ 3 with 0.1% formic or trifluoroacetic acid) to keep the silanol groups protonated and minimize interaction.

    • Solution B (Use a Modern Column): Employ a high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, significantly reducing the potential for secondary interactions.

    • Solution C (Consider Column Contamination): If the column is old or has been used with diverse samples, it may be contaminated. Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, water, mobile phase). If this fails, replace the column.

  • For Peak Fronting:

    • Cause A (Column Overload): Injecting too much sample mass can saturate the stationary phase, causing the peak to front.

    • Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, mass overload was the issue. Adjust your sample concentration accordingly.

    • Cause B (Sample Solvent Incompatibility): If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the analyte to move through the top of the column too quickly, leading to fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.

Problem 2: Inconsistent or Drifting Retention Times

Reproducible retention times are fundamental for peak identification.

Table 2: Troubleshooting Inconsistent Retention Times

Potential CauseDiagnostic CheckSolution(s)
Column Temperature Fluctuations Is the column oven on and set to a stable temperature (e.g., 30 °C)? Ambient lab temperature can fluctuate significantly.Always use a column oven set at least 5-10 °C above ambient temperature to ensure stability.
Mobile Phase Composition Change Was the mobile phase prepared fresh? Is the bottle capped to prevent evaporation of the more volatile organic component (Acetonitrile)?Prepare mobile phase fresh daily. Keep reservoir bottles capped. If using online mixing, ensure the proportioning valve is functioning correctly.
Inadequate Column Equilibration Is this the first run of the day or after a method change?Before starting a sequence, equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
System Leaks Check for small salt deposits (from buffer) around fittings or any visible drips. A pressure drop may also be an indicator.Systematically check and tighten all fittings from the pump to the detector. Replace any damaged ferrules or tubing.
Pump Malfunction Is the system pressure fluctuating erratically?Check pump seals for wear and check valves for debris or air bubbles. Degas mobile phases thoroughly to prevent bubble formation.
Problem 3: Extraneous or "Ghost" Peaks

Peaks that appear in the blank or inconsistently across runs can interfere with the quantification of impurities.

G cluster_source Potential Sources cluster_test Diagnostic Tests S1 Mobile Phase Contamination Result Source Identified S1->Result S2 Autosampler Carryover S2->Result S3 Sample/Diluent Contamination S3->Result T1 Inject Blank (Diluent Only) T1->S2 Peak appears T1->S3 Peak disappears T2 Run Gradient without Injection T2->S1 Peak appears Problem Ghost or Extraneous Peaks Problem->T1 Problem->T2

Caption: Diagnostic workflow for identifying ghost peaks.

Systematic Troubleshooting Steps:

  • Run a Blank Gradient Without Injection: Program your HPLC to run the analytical gradient without injecting anything. If peaks appear, the contamination is in your mobile phase or the HPLC system itself (e.g., pump seals).

    • Solution: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water. If the problem persists, flush the system thoroughly.

  • Inject a Blank (Diluent Only): If the first test is clean, inject a sample of your clean diluent from a new vial.

    • Peak Appears: This points to autosampler carryover . A minuscule amount of a previous, more concentrated sample is being injected with your blank.

      • Solution: Optimize the needle wash procedure in your autosampler method. Use a wash solvent that is strong enough to remove all traces of the analyte (e.g., a high percentage of acetonitrile or isopropanol). Ensure both the inside and outside of the needle are being washed.

    • No Peak Appears: This suggests the contamination is coming from your sample preparation.

      • Solution: Re-evaluate your sample preparation workflow. Use ultra-clean glassware, new pipette tips, and high-purity solvents. Filter samples with high-quality syringe filters.

References

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Hawach. (n.d.). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Restek. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Welch Materials. (n.d.). [Readers Insight] Retention Time Drifts: Why Do They Occur? Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • LCGC International. (n.d.). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]

  • Waters - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Retrieved from [Link]

  • Axion Labs. (n.d.). Ghost Peaks in HPLC - 5 common sources. Retrieved from [Link]

  • Welch Materials. (n.d.). [Readers Insight] Why Do Ghost Peaks Appear? Retrieved from [Link]

Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. The synthesis of substituted imidazoles is a cornerstone of medicinal chemistry, yet the path to the desired product is often complicated by a variety of side reactions. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to optimize your synthetic routes, minimize impurities, and achieve higher yields.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is designed to help you diagnose and resolve specific issues encountered during the synthesis of substituted imidazoles. Each entry details a common side reaction, its underlying causes, and practical, field-proven solutions.

The Debus-Radziszewski Reaction: Competing Pathways and Low Yields

The Debus-Radziszewski synthesis, a multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, is a workhorse for creating tri- and tetrasubstituted imidazoles.[1][2] However, its versatility can also be a source of frustration due to competing reaction pathways.

A frequent challenge in the Debus-Radziszewski synthesis is the formation of oxazole isomers alongside the desired imidazole.[3]

Causality: The formation of an oxazole byproduct is a plausible side reaction in this multicomponent condensation.[3] The reaction mechanism can diverge, leading to the formation of the five-membered ring with an oxygen atom instead of a nitrogen atom at the 1-position.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of the ammonia source, such as ammonium acetate, can favor the formation of the imidazole over the oxazole. Ammonium acetate can act as both a reactant and a catalyst.[4]

  • Temperature Optimization: Systematically vary the reaction temperature. Higher temperatures can sometimes favor the thermodynamically more stable imidazole product, but can also lead to degradation. An optimal temperature must be determined empirically for each specific reaction.

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. While traditional methods may not use a catalyst, employing a mild Lewis acid or a heterogeneous catalyst can enhance the selectivity for the imidazole product.[4]

  • Solvent Effects: The polarity of the solvent can impact the reaction. Experiment with a range of solvents, from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF), to find the optimal medium that favors imidazole formation.

When a primary amine is used in place of ammonia to synthesize a 1,2,4,5-tetrasubstituted imidazole, the formation of the corresponding 2,4,5-trisubstituted imidazole is a common side reaction.[5][6]

Causality: This side product arises from the reaction of the dicarbonyl compound and aldehyde with ammonia, which can be present as an impurity or formed in situ from the decomposition of the ammonium salt used. This leads to a competitive reaction that forms the N-unsubstituted imidazole.[5]

Troubleshooting Protocol:

  • Purity of Reagents: Ensure the primary amine is of high purity and free from ammonia contamination.

  • Choice of Ammonium Salt: When an ammonium salt is required as a co-reagent or catalyst, select one that is less prone to decomposition into ammonia under the reaction conditions.

  • Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures may help to suppress the undesired side reaction.

  • Catalyst Influence: The choice of catalyst can play a crucial role in directing the reaction towards the desired tetrasubstituted product. Certain catalysts may show higher selectivity for the reaction involving the primary amine.[5][6]

Workflow for Troubleshooting Debus-Radziszewski Side Reactions

Caption: Troubleshooting workflow for common side reactions in the Debus-Radziszewski synthesis.

Metal-Catalyzed Imidazole Synthesis: Unwanted Reduction and Ligand-Related Side Products

Transition metal catalysis, particularly with copper and palladium, offers mild and efficient routes to substituted imidazoles. However, these methods are not without their own set of potential side reactions.

In copper-catalyzed N-arylation of imidazoles with aryl halides, the formation of the corresponding arene (the reduced form of the aryl halide) is a common byproduct, leading to lower yields of the desired N-arylimidazole.[7]

Causality: The precise mechanism for the reduction of the aryl halide is not always fully understood but may involve a radical pathway.[7] This competing reaction consumes the aryl halide, thereby reducing the efficiency of the desired C-N bond formation. The mechanism of copper-catalyzed N-arylation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination.[8][9]

Troubleshooting Protocol:

  • Ligand Selection: The choice of ligand is critical. Ligands such as 4,7-dimethoxy-1,10-phenanthroline have been shown to be efficient for the copper-catalyzed N-arylation of imidazoles.[7][10] Experimenting with different ligands can help to suppress the reduction pathway.

  • Base and Solvent System: The base and solvent can influence the reaction outcome. The use of a soluble base like tetraethylammonium carbonate in combination with a co-solvent like water has been reported to be effective.[11]

  • Inert Atmosphere: While not always explicitly stated as a preventative measure for reduction, ensuring a strictly inert atmosphere (e.g., argon or nitrogen) can help to minimize radical side reactions in general.

  • Purity of Reagents: Use high-purity aryl halides and other reagents to avoid introducing impurities that could promote the reduction side reaction.

In some copper-catalyzed systems, side reactions involving the ligand and other components of the reaction mixture can occur. For instance, O-arylation of the ligand and N-alkylation of the imidazole by a tetraalkylammonium cation (if used as a phase-transfer catalyst or part of the base) have been observed.[7]

Causality: These side reactions are a result of the reactivity of the components under the catalytic conditions. The ligand, if it possesses a nucleophilic site, can compete with the imidazole for the aryl halide. Similarly, a reactive alkyl group from an additive can alkylate the imidazole.

Troubleshooting Protocol:

  • Ligand and Base Selection: Choose a ligand that is robust under the reaction conditions and less susceptible to arylation. Similarly, select a base that is effective but does not introduce reactive species that can lead to unwanted side reactions.

  • Reaction Conditions: Optimize the reaction temperature and time to favor the desired N-arylation of the imidazole over competing side reactions.

  • Stoichiometry: Carefully control the stoichiometry of the reactants and catalyst to minimize the opportunity for side reactions to occur.

Decision Tree for Optimizing Metal-Catalyzed Imidazole Synthesis

Metal_Catalyzed_Troubleshooting Start Low Yield or Side Products in Metal-Catalyzed Synthesis Analysis Analyze Crude Mixture (GC-MS, NMR) Start->Analysis Identify_Byproduct Identify Major Byproduct Analysis->Identify_Byproduct Aryl_Halide_Reduction Reduced Aryl Halide Identify_Byproduct->Aryl_Halide_Reduction Arene Detected Ligand_Byproducts Ligand-Related Byproducts Identify_Byproduct->Ligand_Byproducts Modified Ligand or Alkylated Imidazole Detected Other Other/Unknown Identify_Byproduct->Other Other Screen_Ligands Screen Different Ligands Aryl_Halide_Reduction->Screen_Ligands Optimize_Base_Solvent Optimize Base/Solvent System Aryl_Halide_Reduction->Optimize_Base_Solvent Inert_Atmosphere Ensure Inert Atmosphere Aryl_Halide_Reduction->Inert_Atmosphere Robust_Ligand_Base Select Robust Ligand/Base Ligand_Byproducts->Robust_Ligand_Base Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Ligand_Byproducts->Optimize_Conditions Purification Purification Other->Purification Screen_Ligands->Purification Optimize_Base_Solvent->Purification Inert_Atmosphere->Purification Robust_Ligand_Base->Purification Optimize_Conditions->Purification Pure_Product Pure Substituted Imidazole Purification->Pure_Product

Caption: Decision tree for troubleshooting side reactions in metal-catalyzed imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My imidazole synthesis is consistently giving low yields, even without obvious side products on TLC. What should I investigate?

A1: Low yields in the absence of significant side products can be due to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction over a longer period or consider increasing the temperature or catalyst loading.

  • Product Decomposition: The desired imidazole product might be unstable under the reaction or workup conditions. Try to isolate the product at different time points to check for degradation.

  • Poor Solubility: One or more of the starting materials may have poor solubility in the chosen solvent, limiting the reaction rate. Consider a different solvent or the use of a phase-transfer catalyst.

  • Mechanical Losses: Significant amounts of product can be lost during workup and purification, especially on a small scale. Ensure efficient extraction and transfer of your material between vessels.

Q2: I am observing some polymerization or formation of an intractable solid in my reaction. What could be the cause and how can I prevent it?

A2: Unwanted polymerization can occur, especially with certain substituted imidazoles or if the starting materials have reactive functional groups.

  • Reactive Starting Materials: If your starting materials contain vinyl groups or other polymerizable functionalities, polymerization can be a significant side reaction. Consider using a polymerization inhibitor if appropriate for your reaction conditions.

  • Reaction Conditions: High temperatures or the presence of certain catalysts can sometimes initiate polymerization. Experiment with milder reaction conditions.

  • Air Sensitivity: Some compounds can polymerize in the presence of oxygen. Running the reaction under an inert atmosphere (nitrogen or argon) can help to prevent this.

Q3: How can I effectively remove unreacted starting materials and side products from my crude imidazole product?

A3: The choice of purification method depends on the properties of your desired product and the impurities.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. A wide range of stationary phases (silica, alumina) and solvent systems can be employed.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent is an excellent method for achieving high purity.

  • Acid-Base Extraction: Imidazoles are basic and can be protonated with an acid. This allows for their extraction into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The imidazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Distillation: For volatile liquid imidazoles, distillation under reduced pressure can be an effective purification method.

Q4: How can I use NMR spectroscopy to distinguish between my desired imidazole product and a potential oxazole byproduct?

A4: ¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between imidazole and oxazole isomers.

  • ¹H NMR: The chemical shifts of the protons on the heterocyclic ring will be different. The proton attached to the carbon between the two nitrogen atoms in an imidazole (the C2-proton) typically appears at a distinct chemical shift. Additionally, the protons on the carbons adjacent to the heteroatoms will have different chemical environments and thus different chemical shifts and coupling patterns.

  • ¹³C NMR: The chemical shifts of the carbons in the heterocyclic ring are highly informative. The carbon atom situated between the two nitrogen atoms in an imidazole (C2) has a characteristic chemical shift that is typically different from the corresponding carbon in an oxazole. Similarly, the other ring carbons will have distinct chemical shifts. You can compare the experimental spectra with predicted spectra or with data from known imidazole and oxazole compounds to confirm the structure.[12][13][14][15]

Q5: What are some characteristic fragmentation patterns I should look for in the mass spectrum to confirm the identity of my substituted imidazole?

A5: Mass spectrometry provides valuable information about the molecular weight and structure of your compound.

  • Molecular Ion Peak (M+): The molecular ion peak will confirm the molecular weight of your product.

  • Fragmentation of Substituents: The fragmentation pattern will be dominated by the loss of substituents from the imidazole ring. For example, a benzyl group will often show a prominent peak at m/z 91 (the tropylium cation).

  • Ring Fragmentation: While the imidazole ring itself is relatively stable, some fragmentation of the ring can occur, leading to characteristic smaller fragments. The specific fragmentation pattern will depend on the substitution pattern of your imidazole.[16][17][18]

Data Summary Table: Common Analytical Techniques for Imidazole Characterization

Analytical TechniqueInformation ProvidedKey Considerations
Thin-Layer Chromatography (TLC) Reaction monitoring, purity assessment, and selection of conditions for column chromatography.Choose an appropriate solvent system to achieve good separation between the product and impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and separation of isomers.A variety of columns and mobile phases can be used. Method development is often required for optimal separation.[19][20][21][22]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile imidazole derivatives, providing both retention time and mass spectral data for identification.Derivatization may be necessary for non-volatile imidazoles.[22]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation, identification of isomers, and assessment of purity.Provides detailed information about the chemical environment of each proton and carbon atom in the molecule.[12][13][14][15][23]
Mass Spectrometry (MS) Determination of molecular weight and structural information from fragmentation patterns.Different ionization techniques (e.g., ESI, EI) will produce different fragmentation patterns.[16][17][18]
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Useful for confirming the presence of key functional groups, but less informative for detailed structure elucidation compared to NMR.

References

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Radziszewskis Imidazole Synthesis. Scribd. Available from: [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. Available from: [Link]

  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available from: [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. Available from: [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. Available from: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. Available from: [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. Available from: [Link]

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. Available from: [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. PPTX - Slideshare. Available from: [Link]

  • Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. PubMed - NIH. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available from: [Link]

  • C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available from: [Link]

  • Significant advances in catalytic strategies for the synthesis of trisubstituted imidazoles: a review. Request PDF - ResearchGate. Available from: [Link]

  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. PMC - NIH. Available from: [Link]

  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri. Semantic Scholar. Available from: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Trisubstituted and tetrasubstituted imidazole synthesis. ResearchGate. Available from: [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available from: [Link]

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. Available from: [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH. Available from: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available from: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available from: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available from: [Link]

  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. PubMed Central. Available from: [Link]

  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available from: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available from: [Link]

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available from: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available from: [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advancing the regioselective synthesis of imidazoles. This guide is meticulously crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling isomeric outcomes in their synthetic endeavors. Here, we dissect common challenges, offer field-proven troubleshooting strategies, and provide detailed protocols to empower you to achieve your desired regiochemical outcomes with precision and confidence.

Foundational Principles of Regioselectivity in Imidazole Synthesis

Regioselectivity in imidazole synthesis is a multifaceted challenge governed by the interplay of steric hindrance, electronic effects of substituents, the chosen synthetic pathway, and reaction conditions.[1] Understanding these core principles is paramount to troubleshooting and optimizing your reactions.

  • Steric Hindrance: The physical bulk of substituents on your reactants can be a powerful tool. Larger groups can block the approach of reagents to a specific reaction site, thereby favoring the formation of one regioisomer over another. This is particularly influential in N-alkylation reactions of substituted imidazoles.[1][2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents significantly alters the nucleophilicity of nitrogen atoms and the reactivity of carbon atoms within the imidazole precursors.[1][2] These electronic shifts can direct the course of cyclization or substitution to yield a preferred isomer.

  • Reaction Mechanism: Different named reactions for imidazole synthesis proceed through distinct mechanistic pathways. The inherent nature of these pathways often dictates the final substitution pattern.

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and even the mode of heating (conventional vs. microwave) can dramatically influence the regiochemical outcome.[1][2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Scenario 1: Poor Regioselectivity in Debus-Radziszewski Synthesis

Question: I am using an unsymmetrical 1,2-dicarbonyl in a Debus-Radziszewski reaction and obtaining a mixture of regioisomers. How can I improve the selectivity?

Answer: This is a classic challenge in the Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1][3] The use of unsymmetrical dicarbonyls often leads to poor regioselectivity.[1] Here are several strategies to enhance the formation of your desired isomer:

  • Catalyst Selection: While the reaction can proceed without a catalyst, the introduction of Lewis or Brønsted acids can significantly improve both yield and selectivity.[1] Experimenting with different catalysts is a key optimization step.

    • Lewis Acids: Catalysts like CuI, CuCl₂·2H₂O, and various zeolites have demonstrated success in related multicomponent imidazole syntheses.[1]

    • Zeolites: ZSM-11 zeolites, for instance, have been shown to be effective and reusable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles.[4]

  • Reaction Conditions:

    • Microwave Irradiation: This technique has been shown to improve yields and drastically reduce reaction times in Debus-Radziszewski type reactions.[1] The rapid and uniform heating can sometimes favor the kinetic product, leading to improved regioselectivity.

    • Temperature and Solvent Optimization: Systematically screen different solvents and temperatures. The polarity of the solvent can influence the stability of reaction intermediates, and temperature can shift the equilibrium between kinetic and thermodynamic products.

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the ammonia source, such as ammonium acetate, is a common practice to drive the reaction towards completion.[5]

Scenario 2: Achieving Specific 1,4-Disubstituted Imidazoles

Question: My current method for synthesizing a 1,4-disubstituted imidazole is producing a mixture of 1,4- and 1,5-isomers. What is a more reliable approach?

Answer: Achieving high regioselectivity for 1,4-disubstituted imidazoles often requires moving beyond classical one-pot methods. A highly effective strategy involves a multi-step sequence that provides complete regiocontrol.[6]

One robust method starts from a glycine derivative, proceeding through a 2-azabuta-1,3-diene intermediate.[6] The subsequent transamination and cyclization are remarkably tolerant of a wide range of steric and electronic variations on the amine component, making this a versatile approach for accessing compounds that are difficult to prepare regioselectively using traditional methods.[6]

Another reliable method is the condensation of amidines with α-halo ketones.[1] Optimization of this reaction, such as the slow addition of the α-bromo ketone to the amidine in aqueous THF with potassium bicarbonate under reflux, can provide the desired 2,4-disubstituted imidazole in excellent yield and purity.[1]

Scenario 3: Controlling N-Alkylation of Unsymmetrical Imidazoles

Question: I am trying to N-alkylate an unsymmetrically substituted imidazole and I'm getting a mixture of N1 and N3 alkylated products. How can I achieve selective alkylation?

Answer: This is a frequent challenge because the deprotonation of an unsymmetrical imidazole generates an anion where the negative charge is delocalized across both nitrogen atoms, leading to a mixture of regioisomers.[2] Here are some strategies to direct the alkylation to a specific nitrogen:

  • Steric Control: This is often the most straightforward approach.

    • If your imidazole already has a bulky substituent at the C2 or C5 position, the alkylating agent will preferentially attack the less sterically hindered nitrogen.[1][2]

    • Conversely, using a bulky alkylating agent can also direct the substitution to the more accessible nitrogen atom.[2]

  • Protecting/Directing Groups: The use of a protecting group can be a powerful tool for achieving high regioselectivity. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one nitrogen, allowing for selective functionalization of the other positions before deprotection.[2]

  • Reaction Conditions: The choice of base and solvent can influence the position of alkylation. The reaction can proceed through different mechanisms under basic versus "neutral" conditions, which can lead to different product ratios.[2]

Frequently Asked Questions (FAQs)

Q1: Which named reactions for imidazole synthesis offer the best regiocontrol?

A1: Several named reactions are known for their potential for high regioselectivity:

  • Van Leusen Imidazole Synthesis: This method, which utilizes tosylmethyl isocyanide (TosMIC), is excellent for producing 1,4- or 1,5-disubstituted imidazoles depending on the reaction conditions and substrates.[1][7]

  • Marckwald Synthesis: This approach, involving the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, is particularly effective for creating specific substitution patterns, especially when starting with symmetrically substituted materials.[1][8]

Q2: How do I choose the right catalyst to improve regioselectivity?

A2: Catalyst selection is highly dependent on the specific reaction.

  • For multicomponent reactions like the Debus-Radziszewski synthesis, screening a variety of Lewis acids (e.g., Cu(I) salts) or heterogeneous catalysts (e.g., zeolites) is recommended.[1][4]

  • For C-H functionalization reactions, palladium catalysts are often employed. The choice of ligand and base can dramatically shift the selectivity between different positions on the imidazole ring.[2] For example, palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles can lead to the regioselective synthesis of 1,5-diaryl-1H-imidazoles.[9]

Q3: Can computational chemistry help predict regioselectivity?

A3: Yes, computational methods can be a valuable predictive tool. Calculating properties like atomic charges, frontier molecular orbital (HOMO/LUMO) densities, and the energies of reaction intermediates for different pathways can provide insights into the likely regiochemical outcome. This can help narrow down experimental conditions to test.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Imidazole via the Van Leusen Reaction

This protocol describes a general procedure for the synthesis of 1,5-disubstituted imidazoles using TosMIC.

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Aliphatic amine (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (or Methanol)

  • Microwave reactor or conventional heating setup

  • Standard glassware for reaction and workup

Procedure:

  • Imine Formation:

    • Microwave Method: In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 equiv) and the aliphatic amine (1.0 equiv). Heat the mixture without solvent at 60 °C for approximately 4 minutes.[1]

    • Conventional Method: Alternatively, dissolve the aldehyde and amine in a suitable solvent like methanol and stir at room temperature for 30 minutes until imine formation is complete (monitor by TLC).[1]

  • Cycloaddition:

    • To the vessel containing the pre-formed imine, add TosMIC (1.0 equiv), K₂CO₃ (2.0 equiv), and acetonitrile.[1]

    • Heat the reaction mixture under microwave irradiation or conventional reflux. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted imidazole.[1]

Protocol 2: Catalyst Screening for a Debus-Radziszewski Reaction

This protocol outlines a general procedure for screening different catalysts to optimize the regioselectivity of a trisubstituted imidazole synthesis.

Materials:

  • Benzil (or other 1,2-dicarbonyl) (1.0 mmol)

  • 4-Chlorobenzaldehyde (or other aldehyde) (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Catalyst to be screened (e.g., CuI, 15 mol%)[1]

  • Solvent (e.g., Butanol, 7 mL)[1]

  • Round bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round bottom flask, combine the 1,2-dicarbonyl (1.0 mmol), aldehyde (1.0 mmol), ammonium acetate (3.0 mmol), and the catalyst (e.g., 0.15 mmol of CuI).[1]

  • Add the chosen solvent (e.g., 7 mL of butanol).[1]

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction and the formation of regioisomers using TLC and/or GC-MS.

  • Upon completion, cool the reaction, perform an appropriate workup (e.g., extraction), and analyze the crude product to determine the isomeric ratio.

  • Repeat the procedure with different catalysts, solvents, and temperatures to identify the optimal conditions for your desired regioisomer.

Data Presentation & Visualization

Table 1: Comparison of Catalysts in a Model Debus-Radziszewski Reaction
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
CuI 15ButanolReflux--[1]
ZSM-11 Zeolite -Solvent-free--High[4]
MIL-101(Cr) 5 mgSolvent-free-1095[10]
Lactic Acid 1 mL-160-92[11]
Silicotungstic Acid 7.5EthanolReflux-94[11]

Note: Reaction conditions and yields are specific to the cited literature and may vary.

Diagrams

G cluster_start Starting Materials cluster_products Potential Products Unsymmetrical\n1,2-Dicarbonyl Unsymmetrical 1,2-Dicarbonyl Reaction Reaction Unsymmetrical\n1,2-Dicarbonyl->Reaction Aldehyde Aldehyde Aldehyde->Reaction Ammonia Source Ammonia Source Ammonia Source->Reaction Regioisomer A Regioisomer A Reaction->Regioisomer A Pathway 1 Regioisomer B Regioisomer B Reaction->Regioisomer B Pathway 2 ControlFactors Controlling Factors Catalyst Catalyst ControlFactors->Catalyst Conditions Solvent, Temperature ControlFactors->Conditions Catalyst->Reaction Influences Pathway Conditions->Reaction Influences Pathway

G Start Issue: Poor Regioselectivity Analyze Analyze Reaction: Debus-Radziszewski, N-Alkylation, etc. Start->Analyze Strategy Select Strategy Analyze->Strategy Catalyst Screen Catalysts (Lewis Acids, Zeolites) Strategy->Catalyst Multicomponent Reaction Conditions Optimize Conditions (Solvent, Temp, Microwave) Strategy->Conditions General ProtectingGroup Use Protecting/ Directing Groups Strategy->ProtectingGroup Substitution Reaction Steric Modify Steric Hindrance Strategy->Steric Substitution Reaction Evaluate Evaluate Isomeric Ratio (NMR, GC-MS) Catalyst->Evaluate Conditions->Evaluate ProtectingGroup->Evaluate Steric->Evaluate Evaluate->Strategy Re-evaluate Optimized Optimized Regioselective Protocol Evaluate->Optimized

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • O'Brien, C. J., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3973-3996. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem.
  • Bellina, F., et al. (2005). Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry, 70(9), 3579-3583. [Link]

  • de la Torre, B. G., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(19), 4531. [Link]

  • Anderson, E. A., et al. (2011). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 9(5), 1577-1587. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Gomes, P. A. S., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(13), 5101. [Link]

  • Atanasova-Stamova, S., & Doychinova, I. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Scripta Scientifica Pharmaceutica, 5(2), 25-34. [Link]

  • Ghosh, R., et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 294-304.
  • Ghorbani-Choghamarani, A., et al. (2022). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 12(1), 1-11. [Link]

  • BenchChem. (2025). A comparative study of catalytic activity in imidazole synthesis.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]

  • BenchChem. (2025). Troubleshooting common problems in imidazole synthesis reactions.
  • ResearchGate. (n.d.). Debus–Radziszewski imidazole synthesis and position numbering.... [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles. [Link]

  • Vanelle, P., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1183. [Link]

  • ResearchGate. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. [Link]

  • Zografos, A. (n.d.). Synthesis of Imidazoles. The Baran Group.
  • O'Brien, C. J., et al. (2011). Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. Chemistry, 17(45), 12544-55. [Link]

  • Inostroza-Brito, K., et al. (2023). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(13), 5101. [Link]

  • Gracia, G., et al. (2022). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. Nature Communications, 13(1), 2911. [Link]

Sources

Technical Support Center: Purification of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-methyl-1H-imidazole-4,5-dicarbonitrile. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its purification.

I. Understanding the Molecule: Physicochemical Properties

Before delving into purification techniques, a fundamental understanding of the physicochemical properties of 2-methyl-1H-imidazole-4,5-dicarbonitrile is crucial for making informed decisions during the purification process.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₆H₄N₄Indicates a relatively small molecule with a high nitrogen content.
Molecular Weight 132.12 g/mol [1]Useful for mass spectrometry analysis and stoichiometric calculations.
Appearance Expected to be a crystalline solid.The ability to form crystals is a good indicator for the feasibility of recrystallization as a purification method.
Solubility Generally soluble in polar organic solvents like alcohols, ketones, and esters; low solubility in water and non-polar solvents like hexane.[2]This solubility profile is the cornerstone of developing effective recrystallization and chromatography methods.
Polarity The presence of two nitrile groups and the imidazole ring makes it a polar molecule.High polarity suggests that normal-phase chromatography on silica gel will require a relatively polar mobile phase for elution.
pKa The imidazole ring has a basic nitrogen atom, making the molecule basic.The basicity can lead to strong interactions with acidic silica gel, potentially causing peak tailing during column chromatography.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 2-methyl-1H-imidazole-4,5-dicarbonitrile, providing potential causes and actionable solutions.

A. Recrystallization Issues

Q1: My compound will not crystallize from the chosen solvent system. What should I do?

A1: This is a common issue that can be addressed by systematically modifying your crystallization conditions.

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble, like hexane or water) dropwise to the warm, dissolved solution until turbidity (cloudiness) persists. Then, allow the solution to cool slowly.

  • Possible Cause: The cooling process is too rapid, leading to oiling out or the formation of a fine precipitate instead of crystals.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before transferring it to a refrigerator and then a freezer. Avoid agitating the solution during cooling.

  • Possible Cause: The concentration of the compound is too low.

    • Solution: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Possible Cause: The presence of impurities is inhibiting crystallization.

    • Solution: Try a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.

Q2: The purity of my compound did not improve significantly after recrystallization. Why?

A2: This indicates that the chosen solvent system is not effectively discriminating between your target compound and the impurities.

  • Possible Cause: The impurities have very similar solubility profiles to the desired compound in the chosen solvent.

    • Solution: Experiment with different solvent systems. If you used a single solvent like ethanol, try a binary system such as ethyl acetate/hexane or acetone/hexane.[3] The goal is to find a system where the impurity is either highly soluble or very insoluble, while the target compound has moderate, temperature-dependent solubility.

  • Possible Cause: The impurity is co-crystallizing with your product.

    • Solution: This is a more challenging scenario. A different purification technique, such as column chromatography, may be necessary to separate the impurity.

B. Column Chromatography Issues

Q1: I am seeing significant peak tailing for my compound on a silica gel column. How can I improve the peak shape?

A1: Peak tailing for basic compounds like imidazoles on acidic silica gel is a frequent problem.

  • Possible Cause: Strong acid-base interactions between the basic imidazole nitrogen and the acidic silanol groups on the silica surface.

    • Solution 1: Add a Basic Modifier. Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your mobile phase.[4] This will neutralize the acidic sites on the silica, leading to a more symmetrical peak shape.

    • Solution 2: Change the Stationary Phase. Switch to a less acidic stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.[4]

Q2: My compound is not eluting from the silica gel column, even with a highly polar mobile phase.

A2: This suggests a very strong interaction between your compound and the stationary phase.

  • Possible Cause: Irreversible adsorption onto the silica gel.

    • Solution: In addition to the solutions for peak tailing, consider using a different chromatography technique altogether, such as reverse-phase chromatography if the compound has sufficient non-polar character.

Q3: I have co-eluting impurities that I cannot separate by column chromatography. What are my options?

A3: Co-elution occurs when the compound of interest and an impurity have very similar affinities for the stationary phase in the chosen mobile phase.

  • Possible Cause: The polarity of the impurity is very close to that of the target compound.

    • Solution 1: Optimize the Mobile Phase. Switch to a different solvent system. For imidazoles, common systems include ethyl acetate/hexane and dichloromethane/methanol.[4] Sometimes, changing the solvent composition can alter the selectivity of the separation.

    • Solution 2: Gradient Elution. If you are using an isocratic (constant solvent composition) mobile phase, switch to a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can often resolve closely eluting compounds.[4]

    • Solution 3: Dry Loading. Instead of dissolving your sample in a solvent and loading it onto the column, pre-adsorb it onto a small amount of silica gel. This "dry loading" technique can lead to sharper bands and improved separation.[4]

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile?

A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of imidazole derivatives can include:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual starting materials.

  • Side-Products: These can arise from competing reaction pathways. For instance, in syntheses involving oxidation, incompletely oxidized intermediates may be present.[5]

  • Isomers: In some cases, isomeric impurities may form.

  • Degradation Products: If the reaction or work-up conditions are harsh, the product may degrade.

Q2: What is the best way to monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use the same mobile phase system for TLC as you are using for your column. This will give you a good indication of the separation you are achieving on the column. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q3: Can I use reverse-phase HPLC for the purification of 2-methyl-1H-imidazole-4,5-dicarbonitrile?

A3: Yes, reverse-phase HPLC is a viable option, particularly for final polishing to high purity or for separating very similar impurities. A C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like phosphoric or formic acid, is a good starting point.[6]

Q4: How should I store purified 2-methyl-1H-imidazole-4,5-dicarbonitrile?

A4: Based on information for similar compounds, it should be stored in a tightly sealed container in a dry, cool place (e.g., 2-8°C) to prevent degradation.[1]

IV. Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)

This protocol is a good starting point for the recrystallization of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

  • Dissolution: In a flask, dissolve the crude 2-methyl-1H-imidazole-4,5-dicarbonitrile in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot solution, add water dropwise with swirling until a faint, persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Crystallization: Place the flask in a refrigerator (4°C) for several hours, and then in a freezer (-20°C) for at least an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for purification by flash column chromatography.

  • TLC Analysis: Determine an appropriate mobile phase system using TLC. A good system will give your product an Rf value of approximately 0.3. A common starting point for polar compounds is an ethyl acetate/hexane or dichloromethane/methanol mixture.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar mobile phase.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the less polar mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-methyl-1H-imidazole-4,5-dicarbonitrile.

V. Visualization of Workflows

A. Troubleshooting Recrystallization

G start Start Recrystallization dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals success Collect Crystals crystals->success Yes no_crystals No Crystals/Oiling Out crystals->no_crystals No add_anti_solvent Add Anti-Solvent no_crystals->add_anti_solvent Too Soluble concentrate Concentrate Solution no_crystals->concentrate Too Dilute slow_cool Cool Even Slower no_crystals->slow_cool Cooled Too Fast add_anti_solvent->cool concentrate->cool slow_cool->cool

Caption: A decision tree for troubleshooting common recrystallization problems.

B. Purification Workflow

G crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product >98% Pure column_chrom Column Chromatography purity_check1->column_chrom <98% Pure purity_check2 Purity Check (TLC/HPLC) column_chrom->purity_check2 purity_check2->recrystallization <98% Pure, Re-purify purity_check2->pure_product >98% Pure

Sources

Technical Support Center: Overcoming Solubility Challenges in Imidazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing one of the most common yet challenging aspects of synthetic organic chemistry: solubility issues, specifically within the context of synthesizing imidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of imidazole chemistry.

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2][3] Its unique electronic properties, including its aromaticity and amphoteric nature, contribute to its biological activity but can also present significant hurdles during synthesis, particularly concerning the solubility of reactants, intermediates, and final products.[1][2][4][5] This guide offers practical, in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries regarding solubility in imidazole synthesis.

Q1: My starting materials (e.g., a 1,2-dicarbonyl and an aldehyde) are not dissolving in the reaction solvent. What should I do?

A1: This is a frequent issue, especially in multi-component reactions like the Debus-Radziszewski synthesis.[6][7][8] The polarity mismatch between reactants and the solvent is often the culprit.

  • Initial Steps:

    • Solvent Screening: Do not be constrained to a single solvent. If a non-polar solvent isn't working, try a more polar one, or vice versa. Common solvents for imidazole synthesis include ethanol, methanol, acetic acid, DMF, and even greener options like glycerol.[9][10]

    • Co-Solvent System: Employing a mixture of solvents can be highly effective.[11][12][13] A classic example is using a THF/water mixture to dissolve both a non-polar organic substrate and a water-soluble salt.[14] The goal is to create a solvent environment with an intermediate polarity that can accommodate all reactants.

    • Gentle Heating: Increasing the temperature can significantly enhance the solubility of many organic compounds.[12] However, be mindful of the thermal stability of your reactants and potential side reactions.

Q2: The reaction mixture becomes a thick, unmanageable slurry or solidifies completely during the reaction. How can I prevent this?

A2: This phenomenon, often termed "crashing out," indicates that the product or an intermediate is insoluble in the reaction medium.

  • Troubleshooting Strategies:

    • Increase Solvent Volume: The simplest approach is to add more of the reaction solvent to keep the product in solution.

    • Solvent Modification during Reaction: If the product's polarity differs significantly from the starting materials, consider adding a co-solvent mid-reaction that is better suited to dissolve the product.

    • Temperature Adjustment: In some cases, increasing the reaction temperature can maintain the solubility of the forming product. Conversely, for some exothermic reactions, cooling might be necessary to control the reaction rate and prevent rapid precipitation.

Q3: How does pH affect the solubility of my imidazole derivative?

A3: The pH of the reaction medium is a critical factor due to the amphoteric nature of the imidazole ring.[2][5][15]

  • Key Principles:

    • Acidic Conditions (Low pH): The imidazole ring can be protonated to form an imidazolium salt, which is generally more water-soluble than the neutral form.[3][4]

    • Basic Conditions (High pH): The N-H proton on the imidazole ring can be deprotonated to form an imidazolide anion, which can also exhibit different solubility characteristics.

    • Practical Application: Adjusting the pH can be a powerful tool to either keep a compound in solution during a reaction or to selectively precipitate it during workup and purification.[11][16] For instance, if your product is a basic imidazole, acidifying the workup solution can bring it into the aqueous phase, allowing for the removal of non-polar impurities via extraction.

Q4: I am struggling to purify my final imidazole derivative due to poor solubility in common chromatography solvents. What are my options?

A4: Purification can be a significant bottleneck if the product has limited solubility.

  • Alternative Purification Techniques:

    • Recrystallization: This is an excellent method for purifying solid compounds. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For example, benzoin, a precursor in lophine synthesis, can be purified by recrystallization from hot ethanol.[17]

    • Trituration: This involves washing the solid product with a solvent in which the impurities are soluble, but the product is not. Sonication can be used to enhance this process.[18]

    • "Greener" Solvents: Explore less conventional, "green" solvents like ionic liquids or deep eutectic solvents, which can offer unique solubility properties.[9]

Part 2: In-Depth Troubleshooting Guides & Advanced Techniques

This section provides more detailed protocols and explanations for overcoming persistent solubility issues.

Guide 1: Systematic Solvent Selection and Optimization

The choice of solvent is paramount in any chemical synthesis.[14] A systematic approach to solvent selection can save significant time and resources.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: In separate small vials, place a few milligrams of your least soluble starting material or crude product.

  • Solvent Addition: To each vial, add a small, measured volume (e.g., 0.1 mL) of a different solvent from the list below.

  • Observation: Observe the solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

  • Heating: Gently heat the vials and observe any changes in solubility.

  • Cooling: Allow the vials to cool to room temperature and then in an ice bath to check for precipitation, which is crucial for assessing recrystallization potential.

Table 1: Common Solvents for Imidazole Synthesis and Their Properties

SolventPolarity IndexBoiling Point (°C)Common Applications & Notes
Water10.2100Excellent for dissolving salts and highly polar compounds.[4][19]
Ethanol5.278A versatile protic solvent, often used in Debus-Radziszewski reactions.[19]
Methanol6.665Similar to ethanol but more polar.[17]
Acetic Acid6.2118Often used in the synthesis of lophine and other triphenylimidazoles.[20]
Dimethylformamide (DMF)6.4153A polar aprotic solvent, good for dissolving a wide range of compounds.[9]
Dichloromethane (DCM)3.140A non-polar solvent, useful for extractions and chromatography.[21]
Toluene2.4111A non-polar solvent, sometimes used in specific imidazole syntheses.[9][21]
Glycerol7.3290A "green" solvent with a high boiling point and unique H-bonding properties.[10]

Logical Workflow for Solvent Selection

Caption: Decision workflow for systematic solvent selection.

Guide 2: Leveraging Advanced Energy Input Methods

When conventional heating and stirring are insufficient, alternative energy sources can dramatically improve solubility and reaction rates.

1. Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, which can significantly enhance solubility and shorten reaction times.[22][23][24] This technique is particularly effective for multi-component reactions and can often lead to higher yields and cleaner product profiles.[1][7][19]

  • Causality: Microwaves directly couple with polar molecules in the reaction mixture, causing them to heat rapidly and uniformly. This avoids localized overheating at the vessel walls, which can lead to decomposition with conventional heating. The increased kinetic energy of the solvent and solute molecules facilitates the dissolution process.

Experimental Protocol: Microwave-Assisted Synthesis of a Trisubstituted Imidazole

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (3 mmol).[24]

  • Solvent/Catalyst: Add a minimal amount of a suitable solvent (e.g., water or ethanol) or a solid catalyst.[24] Solvent-free conditions are also possible.[19][22]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120°C) and power (e.g., 400W) for a short duration (e.g., 4-10 minutes).[24]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, and isolate the product by filtration or extraction.

2. Sonication (Ultrasonication)

Sonication utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid.[25][26] This process generates intense localized heating, high pressures, and powerful shear forces that can break down solid aggregates and enhance mass transfer, thereby accelerating dissolution.[27][28][29]

  • Applications:

    • Dissolving stubborn reactants: Sonication can be used to prepare a homogeneous solution of poorly soluble starting materials before initiating the reaction.[28]

    • Driving heterogeneous reactions: In reactions involving a solid reactant and a liquid phase, sonication can significantly increase the surface area of the solid and improve the reaction rate.

    • Preventing precipitation: Continuous or intermittent sonication during a reaction can help to keep the product in solution.

EnergyInput cluster_0 Conventional Heating cluster_1 Microwave Irradiation cluster_2 Sonication Conventional External Heat Source Slow, non-uniform heating Potential for localized overheating Microwave Direct coupling with polar molecules Rapid, uniform heating Reduced reaction times Sonication Acoustic Cavitation Intense localized energy Enhanced mass transfer & particle size reduction

Caption: Comparison of energy input methods for synthesis.

Part 3: Case Study - Synthesis of Lophine (2,4,5-Triphenylimidazole)

The synthesis of lophine, a well-known chemiluminescent compound, often presents solubility challenges.[17][20]

  • The Reaction: Typically involves the condensation of benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.[20]

  • The Problem: Benzil and the resulting lophine product have limited solubility in many common solvents at room temperature. During the reaction, as the product forms, it can precipitate, making stirring difficult and potentially leading to an incomplete reaction.

  • The Solution:

    • Solvent Choice: Glacial acetic acid is an effective solvent because it can dissolve the reactants at reflux temperatures.[20]

    • Temperature Control: Maintaining the reaction at reflux is crucial to keep all components in solution.

    • Workup Strategy: The product is isolated by pouring the hot reaction mixture into water or an ice-water mixture.[20][30] The drastic change in solvent polarity causes the lophine to precipitate, while the unreacted starting materials and byproducts may remain in the aqueous acetic acid solution.

    • Purification: The crude lophine can then be purified by recrystallization from a suitable solvent like ethanol or a DMSO/water mixture.[20][30][31]

This case study highlights the importance of integrating solvent choice, temperature control, and a well-designed workup strategy to manage solubility throughout the synthetic process.

By understanding the underlying principles of solubility and systematically applying the troubleshooting techniques outlined in this guide, researchers can more effectively navigate the synthesis of imidazole derivatives, leading to improved yields, higher purity, and more efficient discovery and development processes.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia . Wikipedia. [Link]

  • Methods of solubility enhancements | PPTX - Slideshare . Slideshare. [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves - Der Pharma Chemica . Der Pharma Chemica. [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct . International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Debus-Radziszewski Imidazole Synthesis - Scribd . Scribd. [Link]

  • Solid-phase synthesis of imidazoles under microwave irradiation. - ResearchGate . ResearchGate. [Link]

  • Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar . Envirostar. [Link]

  • Lophine – The Great Synthesis - Weird Science . Weird Science. [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update . Bentham Science. [Link]

  • Reaction conditions evaluation for imidazole synthesis. | Download Table - ResearchGate . ResearchGate. [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar . Envirostar. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . Ascendia Pharma. [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity . ACS Publications. [Link]

  • Effect of imidazole on the solubility of a his-tagged antibody fragment - PubMed . National Center for Biotechnology Information. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare . Slideshare. [Link]

  • Microwave Assisted Synthesis of Imidazoles - A Review - Bentham Science Publisher . Bentham Science. [Link]

  • Removing imidazole in a workup? : r/chemistry - Reddit . Reddit. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA) . IJPRA. [Link]

  • Solubility Enhancement Technique | CUTM Courseware . Centurion University of Technology and Management. [Link]

  • Method for synthesizing imidazole compound - Google Patents.
  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]

  • Debus Radzisewski Imidazole Synthesis - YouTube . YouTube. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology . Asian Journal of Pharmacy and Technology. [Link]

  • Sonication in Organic Synthesis | Chem-Station Int. Ed. Chem-Station. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . IJMDR. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI . MDPI. [Link]

  • Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC . National Center for Biotechnology Information. [Link]

  • In which direction does imidazole affect the pH? - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]

  • Lophine (2,4,5-triphenyl-1H-imidazole) - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Preparation of Imidazoles, Part 1: By Cyclocondensation - YouTube . YouTube. [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - American Chemical Society . ACS Publications. [Link]

  • Ultrasonic Dissolving of Solids in Liquids . Hielscher Ultrasonics. [Link]

  • Chapter 1: Introduction - -ORCA - Cardiff University . Cardiff University. [Link]

  • Imidazole - Wikipedia . Wikipedia. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds . Journal of Pharmaceutical Research International. [Link]

  • Synthesis and antimicrobial studies of some Mannich bases carrying imidazole moiety . PubMed. [Link]

  • SYNTHESIS OF NOVEL MANNICH BASES OF 2,4,5-TRIPHENYL IMIDAZOLE USING PHARMACOLOGICALLY ACTIVE SECONDARY AMINES - Plant Archives . Plant Archives. [Link]

  • Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - MDPI . MDPI. [Link]

  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper | Request PDF - ResearchGate . ResearchGate. [Link]

  • Synthesis and Chemiluminescence of Lophine - YouTube . YouTube. [Link]

  • Imidazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate . ResearchGate. [Link]

  • Synthesis and studies of electrochemical properties of lophine derivatives - RSC Publishing . Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline . Pharmaguideline. [Link]

Sources

Preventing degradation of 2-methyl-1H-imidazole-4,5-dicarbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable compound during storage and handling. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 2-methyl-1H-imidazole-4,5-dicarbonitrile

2-methyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound featuring an imidazole core substituted with a methyl group and two electron-withdrawing nitrile groups. While a related compound, 2-propyl-1H-imidazole-4,5-dicarbonitrile, is known to be relatively stable under standard reaction conditions, the specific electronic nature and reactivity of the dinitrile derivative warrant careful consideration for its storage.[1] The primary degradation pathways of concern for this class of molecules are hydrolysis, photodegradation, and thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 2-methyl-1H-imidazole-4,5-dicarbonitrile?

For optimal long-term stability, solid 2-methyl-1H-imidazole-4,5-dicarbonitrile should be stored in a cool, dry, and dark environment. A desiccator at 2-8°C is recommended.[2] The container should be tightly sealed to prevent moisture ingress and exposure to air. Inert gas blanketing (e.g., with argon or nitrogen) is a good practice to minimize oxidative degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential thermal degradation pathways.
Atmosphere Inert gas (Argon, Nitrogen)Minimizes oxidation of the imidazole ring.
Light Amber vial or dark containerPrevents light-induced degradation (photodegradation).[3]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the nitrile groups.
Q2: I've noticed a discoloration of my solid sample over time. What could be the cause?

Discoloration (e.g., yellowing or browning) is a common indicator of degradation. The most likely causes are:

  • Photodegradation: Imidazole compounds can be sensitive to light, which can lead to the formation of colored impurities.[3]

  • Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of air and light.

  • Contamination: Exposure to acidic or basic vapors in the storage environment can catalyze degradation.

To troubleshoot, review your storage protocol against the recommendations in Q1. If the material is still discolored, it is advisable to re-analyze its purity before use.

Q3: Can I store 2-methyl-1H-imidazole-4,5-dicarbonitrile in solution? If so, what are the best practices?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If short-term storage in solution is necessary, the following should be considered:

  • Solvent Choice: Use anhydrous, aprotic solvents such as acetonitrile or tetrahydrofuran (THF). Avoid protic solvents like water or methanol, which can participate in hydrolysis of the nitrile groups.

  • pH: The solution should be kept at a neutral pH. Both acidic and alkaline conditions can catalyze the hydrolysis of nitriles to amides and subsequently to carboxylic acids.[3]

  • Storage Conditions: Store solutions at low temperatures (e.g., -20°C) in tightly sealed vials, protected from light.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Inconsistent results in biological assays.

Potential Cause: Degradation of the compound leading to lower effective concentration and the presence of interfering byproducts.

Troubleshooting Workflow:

A Inconsistent Assay Results B Check Purity of Stock Solution A->B C Analyze by HPLC or LC-MS B->C D Pure (>98%)? C->D E Degradation Suspected D->E No G Review Solution Preparation and Storage Protocol D->G Yes F Prepare Fresh Stock Solution E->F F->G H Re-run Assay G->H I Consistent Results? H->I J Problem Solved I->J Yes K Investigate Other Assay Parameters I->K No

Caption: Troubleshooting workflow for inconsistent assay results.

Step-by-Step Protocol:

  • Purity Analysis:

    • Prepare a fresh solution of your compound in an appropriate solvent (e.g., acetonitrile).

    • Analyze the solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point. Monitor at a UV wavelength where the compound has maximum absorbance.

    • Look for the appearance of new peaks or a decrease in the area of the main peak compared to a freshly prepared standard.

  • Preparation of Fresh Stock:

    • If degradation is confirmed, prepare a fresh stock solution from solid material that has been properly stored.

    • Use anhydrous solvents and minimize exposure to light and air during preparation.

  • Review Protocols:

    • Ensure that the solvents and buffers used in your assay are within a neutral pH range and free of strong acids, bases, or oxidizing agents.

Issue 2: Formation of an insoluble precipitate in the storage container.

Potential Cause: Polymerization or formation of insoluble degradation products.

Troubleshooting Steps:

  • Visual Inspection: Note the color and nature of the precipitate.

  • Solubility Test: Attempt to dissolve a small amount of the precipitate in various solvents (e.g., polar aprotic, polar protic, nonpolar) to get an idea of its chemical nature.

  • Analytical Characterization: If possible, isolate the precipitate and analyze it using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to identify changes in functional groups (e.g., disappearance of the nitrile peak, appearance of carbonyl or amide peaks).

  • Preventative Measures: Discard the degraded material. When storing the compound, ensure the container is scrupulously clean and dry. Avoid exposure to reactive vapors in the storage area.

Visualizing Degradation Pathways

The primary degradation pathways for 2-methyl-1H-imidazole-4,5-dicarbonitrile are likely to be hydrolysis of the nitrile groups and oxidation of the imidazole ring.

cluster_0 Hydrolysis Pathway cluster_1 Oxidation Pathway A 2-methyl-1H-imidazole- 4,5-dicarbonitrile B Intermediate Amide A->B H₂O / H⁺ or OH⁻ C 2-methyl-1H-imidazole- 4,5-dicarboxylic acid B->C H₂O / H⁺ or OH⁻ D 2-methyl-1H-imidazole- 4,5-dicarbonitrile E Oxidized Imidazole Ring (e.g., N-oxide or ring-opened products) D->E [O] (Air, Light)

Caption: Potential degradation pathways for 2-methyl-1H-imidazole-4,5-dicarbonitrile.

References

  • ChemBK. (2024). 2-propyl-1H-imidazole-4,5-dicarbonitrile.
  • BenchChem. (2025). Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution.
  • PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarbonitrile.
  • ChemScene. (n.d.). 2-Methyl-1H-imidazole-4,5-dicarbonitrile.
  • Simson Pharma Limited. (n.d.). 2-Propyl-1H-imidazole-4,5-dicarbonitrile.
  • ChemicalBook. (2025). 2-PROPYL-1H-IMIDAZOLE-4,5-DICARBONITRILE.
  • Asian Journal of Research in Chemistry. (2010). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from Asian Journal of Research in Chemistry.
  • MDPI. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction.
  • ACS Publications. (2022). Role of Electron-Deficient Imidazoles in Ion Transport and Conductivity in Solid-State Polymer Electrolytes.
  • RSC Publishing. (2020). Recent advances in the synthesis of imidazoles.
  • ChemScene. (n.d.). 40056-53-9 | 2-Methyl-1H-imidazole-4,5-dicarbonitrile.
  • NIH. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment.
  • ResearchGate. (2025). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis.
  • MDPI. (n.d.). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • PMC - PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • eScholarship.org. (n.d.). Role of Electron-Deficient Imidazoles on Ion Transport and Conductivity in Solid-State Polymer Electrolytes.
  • ResearchGate. (n.d.). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes.
  • MDPI. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions.
  • BenchChem. (n.d.). Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution.
  • RSC Publishing. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage.
  • Baran Lab. (n.d.). Synthesis of Imidazoles.
  • Chemical Synthesis Database. (2025). 2-phenyl-1H-imidazole-4,5-dicarbonitrile.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • MDPI. (n.d.). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • ResearchGate. (n.d.). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
  • PMC - PubMed Central. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
  • ResearchGate. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Wiley Online Library. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Molecular Science

In the realms of drug discovery, materials science, and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. For heterocyclic scaffolds like 2-methyl-1H-imidazole-4,5-dicarbonitrile (C₆H₄N₄), a versatile building block with potential applications in medicinal chemistry, absolute structural integrity is non-negotiable.[1][2] An error in atomic arrangement can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and the costly pursuit of incorrect development pathways.

This guide provides an in-depth, expert-led comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with complementary spectroscopic techniques. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, offering a self-validating framework for researchers to achieve complete confidence in their molecular architecture. While a public crystal structure for the exact title compound is not available, this guide will utilize data from closely related dicyanoimidazole structures to illustrate the principles and expected outcomes, providing a robust template for its definitive validation.

Part 1: The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution image of a molecule's atomic arrangement in the solid state.[3] It is an imaging technique where X-rays are scattered by the electrons of atoms within a perfectly ordered crystal lattice.[4] The resulting diffraction pattern, when mathematically transformed, yields a three-dimensional electron density map, from which the precise coordinates of each atom can be determined.

Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized powder to a validated crystal structure is a meticulous process where each step is designed to ensure the integrity of the final model.

Step 1: Synthesis and Purification The synthesis of the imidazole core can be achieved through established routes, often involving the condensation of diaminomaleonitrile with an appropriate orthoester.[2] For 2-methyl-1H-imidazole-4,5-dicarbonitrile, this would typically involve reacting diaminomaleonitrile with triethyl orthoacetate.

  • Rationale: The purity of the initial material is paramount. Impurities can inhibit crystal growth or, in a worst-case scenario, co-crystallize, leading to a disordered or incorrect structure. High-performance liquid chromatography (HPLC) is employed to ensure >95% purity before attempting crystallization.

Step 2: Crystallization Growing a high-quality single crystal is often the most challenging step. The goal is to encourage molecules to slowly and methodically arrange themselves into a well-ordered lattice.

  • Methodology:

    • Solvent Screening: A range of solvents (e.g., ethyl acetate, acetone, methanol, acetonitrile) and solvent/anti-solvent pairs are screened to find conditions where the compound has moderate solubility.

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and left in a loosely capped vial. As the solvent slowly evaporates, the concentration increases, promoting the formation of single crystals.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Causality: Slow, controlled crystal growth minimizes defects in the crystal lattice, which is essential for obtaining a clean diffraction pattern. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for single-crystal analysis.

Step 3: Data Collection A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed within an X-ray diffractometer (e.g., Bruker D8 Quest).

  • Methodology:

    • The crystal is cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen.

    • A fine, monochromatic beam of X-rays (commonly Mo Kα radiation) is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected by an area detector (e.g., CMOS).[5]

  • Rationale: Cooling the crystal reduces the thermal vibration of atoms, resulting in sharper diffraction spots and a higher-resolution structure.[5] Collecting data over a wide range of orientations ensures that a complete dataset representing the entire unique portion of the diffraction pattern is measured.

Step 4: Structure Solution and Refinement The collected diffraction data is processed to solve the structure.

  • Methodology:

    • Data Reduction: The raw diffraction images are integrated to determine the position and intensity of each reflection.

    • Structure Solution: Software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map.[6]

    • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm (e.g., with SHELXL). This process optimizes the atomic coordinates, thermal parameters, and occupancy.[6]

  • Trustworthiness: The quality of the final structure is assessed using metrics like the R-factor (R1) and the Goodness-of-Fit (S). An R1 value below 0.05 (5%) is generally considered excellent for a small molecule. The final model is then validated using tools like checkCIF to screen for errors or missed symmetry.[6]

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Synthesis Synthesis & Purification (>95% Purity) Crystallization Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Crucial for quality Mounting Crystal Mounting & Cryo-Cooling (100 K) Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Reduces thermal motion Solution Structure Solution (Phase Problem) DataCollection->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Iterative process Validation Validation (checkCIF) & Final Model Refinement->Validation Quality control

Caption: Experimental workflow for single-crystal X-ray crystallography.

Part 2: A Comparative Analysis with Alternative Techniques

While X-ray crystallography provides an unparalleled static picture, it is not the only tool. A multi-technique approach is essential for a holistic understanding, validating the structure in different physical states and confirming various molecular features. Spectroscopic methods provide complementary data that, when combined with crystallographic results, create a self-validating and irrefutable structural assignment.

Data Summary: A Head-to-Head Comparison
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Fourier-Transform Infrared (FTIR)
Information Provided Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions.Atomic connectivity, chemical environment of nuclei, solution-state structure and dynamics.[7][8]Molecular weight and elemental formula (HRMS).Presence of specific functional groups.
Sample Requirements High-quality single crystal (0.1-0.3 mm).5-10 mg dissolved in deuterated solvent.<1 mg, soluble for ESI/APCI.Small amount of solid or liquid.
Key Advantages Unambiguous, definitive 3D structure ("gold standard").[3]Provides data on the molecule in solution, its natural state for many applications.[9]High sensitivity, confirms molecular formula.Fast, non-destructive, excellent for functional group identification.
Limitations Requires a suitable single crystal, which can be difficult to grow; structure is static in the solid state.[7]Lower resolution than crystallography; cannot determine absolute stereochemistry alone; less suitable for large molecules.[8]Provides no information on isomerism or 3D structure.Provides limited information on the overall molecular skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule in solution by probing the magnetic properties of atomic nuclei.[9]

  • ¹H NMR Analysis: For 2-methyl-1H-imidazole-4,5-dicarbonitrile, the proton NMR spectrum is expected to be simple and highly informative.

    • Methyl Protons (-CH₃): A sharp singlet peak is expected around δ 2.5-2.7 ppm, integrating to 3 protons.

    • Imidazole Proton (N-H): A broad singlet is expected at a downfield chemical shift (typically δ 12-14 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Analysis: The carbon spectrum confirms the carbon skeleton.

    • Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm.

    • Nitrile Carbons (-C≡N): Two distinct signals in the δ 110-120 ppm region.

    • Imidazole Ring Carbons: Three signals corresponding to the C2, C4, and C5 carbons of the imidazole ring, with chemical shifts highly dependent on the electronic environment.

  • Causality of Experimental Choice: While X-ray crystallography defines the static solid-state structure, NMR confirms that this fundamental structure persists in solution. It provides the crucial link between the crystalline form and the form relevant to solution-based assays or biological systems.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound.

  • Expected Data: The molecular formula C₆H₄N₄ gives a monoisotopic mass of 132.0436 Da.[1]

  • High-Resolution Mass Spectrometry (HRMS): This technique can measure the mass with very high precision (typically to four decimal places). An experimental mass matching 132.0436 would unambiguously confirm the elemental composition C₆H₄N₄, ruling out other potential formulas with the same nominal mass.

  • Causality of Experimental Choice: MS serves as a fundamental check of the compound's identity. If the measured molecular weight does not match the expected value, it immediately indicates a synthesis error or sample contamination, preventing wasted effort on more complex analyses like crystallization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Data: The FTIR spectrum of 2-methyl-1H-imidazole-4,5-dicarbonitrile would show characteristic absorption bands:

    • ~3100-3300 cm⁻¹: A broad peak corresponding to the N-H stretching vibration of the imidazole ring.

    • ~2900-3000 cm⁻¹: C-H stretching vibrations from the methyl group.

    • ~2230-2250 cm⁻¹: A very strong, sharp peak characteristic of the C≡N (nitrile) stretch.[10] The presence of this band is a key indicator of successful dinitrile formation.

    • ~1500-1650 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.

  • Causality of Experimental Choice: FTIR is a rapid and straightforward method to confirm that the key functional groups—particularly the crucial nitrile groups—are present in the synthesized material before proceeding to more time-consuming analyses.

Part 3: Synthesizing the Evidence for Unambiguous Validation

The true power of modern analytical chemistry lies not in the application of a single technique, but in the logical synthesis of data from multiple, orthogonal methods. This integrated approach forms a self-validating system that provides an unshakeable foundation for any subsequent research.

G Center Unambiguous Structure of 2-methyl-1H-imidazole-4,5-dicarbonitrile Xray X-ray Crystallography Xray->Center Definitive 3D Structure (Solid State) NMR NMR Spectroscopy (¹H & ¹³C) NMR->Center Connectivity & Structure (Solution State) MS Mass Spectrometry (HRMS) MS->Center Confirms Molecular Formula (C₆H₄N₄) FTIR FTIR Spectroscopy FTIR->Center Confirms Functional Groups (-C≡N, N-H)

Caption: The complementary nature of analytical techniques for structural validation.

For 2-methyl-1H-imidazole-4,5-dicarbonitrile, the validation narrative is as follows:

  • Synthesis and Initial Checks: Following synthesis, FTIR confirms the presence of the nitrile and imidazole N-H groups, while MS confirms the correct molecular weight and elemental formula.

  • Solution-State Confirmation: ¹H and ¹³C NMR spectroscopy verify the connectivity of the atoms, showing the correct number and type of protons and carbons, confirming the structure in solution.

  • Definitive Solid-State Proof: Finally, single-crystal X-ray crystallography provides the ultimate, high-resolution proof. It reveals the precise bond lengths, bond angles, and the planarity of the imidazole ring, leaving no ambiguity as to the molecule's three-dimensional architecture.

By following this rigorous, multi-faceted workflow, researchers, scientists, and drug development professionals can proceed with absolute confidence, knowing that the molecular structure they are working with is unequivocally validated.

References

  • Comparison of NMR and X-ray crystallography. Vertex AI Search.
  • Evans, G. & Stegmann, C. (2002). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences.
  • Comparison of X-ray Crystallography, NMR and EM.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • Validating the Structure of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Comparative Guide to Spectroscopic and Crystallographic Techniques. BenchChem.
  • Parrish, D. A., et al. (2015). Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Parrish, D. A., et al. (2015). Crystal structure of 2-diazoimidazole-4,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • de Oliveira, C. S. A., et al. (2018). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Reddy, G. O., et al. (2011). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. [Link]

  • do N. dos Santos, D., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Wlodawer, A., et al. (2016). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS Journal. [Link]

  • Zhang, Y., et al. (2012). 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 2-propyl-1H-imidazole-4,5-dicarbonitrile. ChemBK. [Link]

  • Nitriles. EBSCO Research Starters. [Link]

Sources

A Comparative Spectroscopic Guide to the Verification of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of 2-methyl-1H-imidazole-4,5-dicarbonitrile. By juxtaposing its expected spectral data with that of two key analogues—imidazole-4,5-dicarbonitrile and 2-phenyl-1H-imidazole-4,5-dicarbonitrile—we will illustrate the subtle yet critical differences that allow for definitive structural elucidation. This document will delve into the theoretical underpinnings of each spectroscopic method, present comparative data in a clear, tabular format, and provide standardized protocols for data acquisition.

The Imperative of Spectroscopic Verification

In the synthesis of novel chemical entities, particularly within the intricate landscape of heterocyclic chemistry, the potential for isomeric impurities or alternative reaction pathways necessitates a multi-faceted analytical approach. Spectroscopic analysis provides a non-destructive window into the molecular architecture, allowing for the confirmation of connectivity, the electronic environment of atoms, and the overall molecular formula. For a molecule such as 2-methyl-1H-imidazole-4,5-dicarbonitrile, with its unique combination of an imidazole core, a methyl substituent, and two nitrile groups, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

Comparative Analysis of Spectroscopic Data

To truly appreciate the unique spectral signature of 2-methyl-1H-imidazole-4,5-dicarbonitrile, a comparative approach is most instructive. We will compare its expected spectroscopic data with that of imidazole-4,5-dicarbonitrile (the parent scaffold) and 2-phenyl-1H-imidazole-4,5-dicarbonitrile (an analogue with a different C-2 substituent).

Note: Due to the limited availability of published experimental spectra for 2-methyl-1H-imidazole-4,5-dicarbonitrile and its 2-phenyl analogue, the NMR data presented for these compounds are based on high-quality predictive models. This is a common and valuable approach in modern chemical analysis, and the predictions are grounded in extensive databases of experimental results.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

  • 2-methyl-1H-imidazole-4,5-dicarbonitrile: The ¹H NMR spectrum is expected to be relatively simple. The key feature will be a singlet in the aliphatic region (around 2.5 ppm) corresponding to the three equivalent protons of the methyl group. The N-H proton of the imidazole ring will appear as a broad singlet at a much higher chemical shift (typically >10 ppm), the exact position of which can be sensitive to solvent and concentration.

  • Imidazole-4,5-dicarbonitrile: In contrast, the spectrum of the parent compound will show a singlet for the C-2 proton in the aromatic region (around 8.3 ppm in DMSO-d6) and the broad N-H proton signal.[7] The absence of the upfield methyl signal is a clear point of differentiation.

  • 2-phenyl-1H-imidazole-4,5-dicarbonitrile: The introduction of the phenyl group at the C-2 position will result in a more complex aromatic region, with multiplets corresponding to the protons of the phenyl ring (typically in the 7.4-8.2 ppm range). The N-H proton signal will also be present.

Table 1: Comparative ¹H NMR Chemical Shifts (Predicted/Experimental in DMSO-d₆)

CompoundProton AssignmentPredicted/Experimental Chemical Shift (ppm)Multiplicity
2-methyl-1H-imidazole-4,5-dicarbonitrile -CH₃~2.5Singlet
N-H>10Broad Singlet
Imidazole-4,5-dicarbonitrile C2-H8.31Singlet
N-H>12Broad Singlet
2-phenyl-1H-imidazole-4,5-dicarbonitrile Phenyl-H~7.4-8.2Multiplet
N-H>11Broad Singlet

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

  • 2-methyl-1H-imidazole-4,5-dicarbonitrile: The spectrum will show a signal for the methyl carbon in the aliphatic region (~15 ppm). The imidazole ring carbons will appear in the aromatic region, with the C-2 carbon being significantly downfield due to its attachment to two nitrogen atoms. The carbons of the nitrile groups will have characteristic chemical shifts in the 110-120 ppm range.

  • Imidazole-4,5-dicarbonitrile: The key difference will be the absence of the methyl carbon signal. The C-2 carbon will be present, as will the signals for the nitrile and imidazole ring carbons.

  • 2-phenyl-1H-imidazole-4,5-dicarbonitrile: The spectrum will be more complex due to the additional signals from the phenyl ring carbons. The C-2 carbon of the imidazole ring will be shifted compared to the methyl analogue due to the different electronic effects of the phenyl group.

Table 2: Comparative ¹³C NMR Chemical Shifts (Predicted/Experimental)

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (ppm)
2-methyl-1H-imidazole-4,5-dicarbonitrile -CH₃~15
-CN~112, ~114
C4/C5~120, ~125
C2~150
Imidazole-4,5-dicarbonitrile -CN~115
C4/C5~122
C2~138
2-phenyl-1H-imidazole-4,5-dicarbonitrile -CN~113, ~115
C4/C5~121, ~126
Phenyl-C~126-132
C2~148
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[8] This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

  • Nitrile (C≡N) Stretch: All three compounds will exhibit a strong, sharp absorption band in the region of 2220-2260 cm⁻¹ characteristic of the nitrile group.[9][10][11] The exact position can be influenced by conjugation with the imidazole ring.

  • N-H Stretch: A broad absorption in the range of 3100-3500 cm⁻¹ is expected for the N-H stretch of the imidazole ring. The broadness is due to hydrogen bonding.

  • C-H Stretches: For 2-methyl-1H-imidazole-4,5-dicarbonitrile, C-H stretching vibrations for the methyl group will appear just below 3000 cm⁻¹. The 2-phenyl analogue will show aromatic C-H stretches above 3000 cm⁻¹.

  • C=N and C=C Stretches: The imidazole ring will give rise to characteristic C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group2-methyl-1H-imidazole-4,5-dicarbonitrileImidazole-4,5-dicarbonitrile2-phenyl-1H-imidazole-4,5-dicarbonitrile
N-H Stretch (imidazole) ~3100-3500 (broad)~3100-3500 (broad)~3100-3500 (broad)
C-H Stretch (sp³) ~2850-2960--
C-H Stretch (aromatic) -~3050-3150~3050-3150
C≡N Stretch (nitrile) ~2230-2250~2230-2250~2230-2250
C=N/C=C Stretch (imidazole) ~1400-1650~1400-1650~1400-1650
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.[12][13]

  • Molecular Ion Peak (M⁺•): The molecular ion peak will be observed at m/z values corresponding to the molecular weights of the compounds:

    • 2-methyl-1H-imidazole-4,5-dicarbonitrile: m/z = 132.04

    • Imidazole-4,5-dicarbonitrile: m/z = 118.03[7]

    • 2-phenyl-1H-imidazole-4,5-dicarbonitrile: m/z = 194.07[14]

  • Fragmentation Patterns: The fragmentation of imidazole derivatives is complex but often involves the loss of small, stable molecules.

    • For 2-methyl-1H-imidazole-4,5-dicarbonitrile, common fragmentation pathways could include the loss of HCN (m/z 27) from the imidazole ring or cleavage of the methyl group.

    • Imidazole-4,5-dicarbonitrile is known to lose HCN.[12]

    • The 2-phenyl derivative will likely show fragments corresponding to the phenyl cation (m/z 77) and other fragments arising from the cleavage of the imidazole ring.

Table 4: Key Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected Molecular Ion (m/z)Common Fragments (m/z)
2-methyl-1H-imidazole-4,5-dicarbonitrile C₆H₄N₄132.12132Loss of HCN, loss of CH₃
Imidazole-4,5-dicarbonitrile C₅H₂N₄118.10118Loss of HCN
2-phenyl-1H-imidazole-4,5-dicarbonitrile C₁₁H₆N₄194.19194Phenyl cation (77), loss of HCN

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis and Confirmation Sample Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Sample->Purification Drying Drying under Vacuum Purification->Drying NMR NMR Spectroscopy (¹H and ¹³C) Drying->NMR IR IR Spectroscopy Drying->IR MS Mass Spectrometry Drying->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Comparison with Reference/Predicted Data Interpretation->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: General workflow for the spectroscopic analysis and confirmation of a synthesized compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified and dried compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to the specific solvent and sample.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set an appropriate spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the dry, powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be presented in terms of transmittance or absorbance.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source where it is bombarded with high-energy electrons.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The definitive identification of 2-methyl-1H-imidazole-4,5-dicarbonitrile relies on a synergistic application of multiple spectroscopic techniques. While each method provides a piece of the structural puzzle, their combined interpretation offers irrefutable evidence of the target molecule's identity. The presence of a methyl signal in the NMR spectra, the characteristic nitrile stretch in the IR spectrum, and the correct molecular ion peak in the mass spectrum, when compared and contrasted with its structural analogues, provide a robust and self-validating system for structural confirmation. This guide serves as a comprehensive resource for researchers, empowering them with the knowledge to confidently verify the identity of this and other related heterocyclic compounds.

References

  • Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1088.
  • Su, Y. T., & Boxer, S. G. (2011). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 115(40), 11626–11631.
  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Koch, R., & Grimme, S. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 9.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240.
  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,5-Dicyanoimidazole. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • SpectraBase. (n.d.). 4,5-Dicyanoimidazole. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dicyanoimidazole. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-432.
  • ResearchGate. (n.d.). Figure S3. 13 C NMR spectra of compound 1. Retrieved from [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... Retrieved from [Link]

  • Elyashberg, M. E., Williams, A. J., & Blinov, K. A. (2010). Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification.

Sources

A Comparative Guide to the Synthesis of Substituted Imidazoles: From Classic Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence has spurred the development of a diverse array of synthetic methodologies over the past century and a half. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision that balances yield, purity, scalability, and functional group tolerance.

This in-depth technical guide provides a comparative analysis of prominent methods for the synthesis of substituted imidazoles. We will delve into the mechanistic underpinnings and practical considerations of classic multi-component reactions, such as the Debus-Radziszewski, Wallach, and Marckwald syntheses, and contrast them with modern, high-efficiency approaches including microwave-assisted and copper-catalyzed methods. This guide is designed to provide not just procedural steps, but the scientific rationale to empower you to make informed decisions in your synthetic endeavors.

The Enduring Classics: Multi-Component Condensation Reactions

The foundational methods for imidazole synthesis rely on the elegant convergence of multiple starting materials in a single pot. These reactions, while established for over a century, are still widely used due to their simplicity and the ready availability of starting materials.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this reaction is a robust method for preparing 2,4,5-trisubstituted imidazoles.[3][4] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[4]

Mechanism and Rationale:

The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl compound (e.g., benzil) condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with an aldehyde to form the imidazole ring.[4] The use of an acid catalyst, such as glacial acetic acid, is common as it facilitates the dehydration steps in both imine formation and the final cyclization. The choice of solvent is often dictated by the solubility of the reactants and the required reaction temperature, with acetic acid and alcohols being common.[5]

Logical Flow of the Debus-Radziszewski Synthesis

Reactants 1,2-Dicarbonyl + Aldehyde + Ammonia Source Diimine Diimine Intermediate Formation Reactants->Diimine Condensation Condensation Condensation with Aldehyde Diimine->Condensation Cyclization Dehydrative Cyclization Condensation->Cyclization Imidazole 2,4,5-Trisubstituted Imidazole Cyclization->Imidazole

Caption: Workflow of the Debus-Radziszewski reaction.

Advantages:

  • High atom economy, with most atoms from the reactants incorporated into the final product.[3]

  • Utilizes simple, readily available starting materials.

  • A one-pot procedure which simplifies the experimental setup.

Limitations:

  • Can result in low yields for certain substrates.[6]

  • The use of unsymmetrical dicarbonyl compounds can lead to a mixture of regioisomers, complicating purification.[7]

  • Often requires high reaction temperatures and long reaction times under conventional heating.[5]

The Wallach Synthesis

The Wallach synthesis provides a route to N-substituted imidazoles.[6] The classical approach involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride, followed by reduction with hydroiodic acid.[8]

Mechanism and Rationale:

The reaction begins with the conversion of the oxamide to a chloro-containing intermediate using phosphorus pentachloride. This intermediate is then reduced to form the imidazole ring.[8] The Wallach synthesis is particularly useful for preparing N-methyl and N-ethyl imidazoles.[6] The mechanism is understood to involve a nitrile ylide species.[9]

Advantages:

  • Provides a specific route to N-substituted imidazoles.[6]

  • Can be adapted for the synthesis of heteroannulated imidazoles.[9]

Limitations:

  • The use of harsh reagents like phosphorus pentachloride and hydroiodic acid can limit its applicability with sensitive functional groups.

  • The scope of the reaction is somewhat limited compared to other methods.

The Marckwald Synthesis

The Marckwald synthesis is a valuable method for preparing 2-mercaptoimidazoles, which can then be desulfurized to yield the corresponding imidazoles.[6] This reaction involves the cyclization of an α-amino ketone or α-amino aldehyde with potassium thiocyanate.[10]

Mechanism and Rationale:

The reaction proceeds through the initial formation of a thiourea derivative from the reaction of the α-amino carbonyl compound with thiocyanate. This intermediate then undergoes intramolecular cyclization and dehydration to form the 2-mercaptoimidazole. The sulfur can be readily removed by oxidative methods, such as with nitric acid or hydrogen peroxide, to afford the desired imidazole.[2]

Marckwald Synthesis Workflow

Reactants α-Amino Ketone/Aldehyde + Potassium Thiocyanate Thiourea Thiourea Intermediate Reactants->Thiourea Cyclization Intramolecular Cyclization Thiourea->Cyclization Mercaptoimidazole 2-Mercaptoimidazole Cyclization->Mercaptoimidazole Desulfurization Oxidative Desulfurization Mercaptoimidazole->Desulfurization Imidazole Substituted Imidazole Desulfurization->Imidazole

Caption: Key steps in the Marckwald synthesis.

Advantages:

  • Provides a reliable route to 2-mercaptoimidazoles, which are useful synthetic intermediates.

  • Effective for creating specific substitution patterns.[7]

Limitations:

  • The availability of the starting α-amino carbonyl compounds can be a limiting factor.[2]

  • Requires a subsequent desulfurization step to obtain the unsubstituted imidazole.

Modern Methods: Revolutionizing Imidazole Synthesis

In recent years, a focus on green chemistry and process efficiency has led to the development of new synthetic methodologies that offer significant advantages over classical approaches.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates and often improving yields.[11] The Debus-Radziszewski reaction, for example, can be carried out in minutes under microwave irradiation, compared to hours with conventional heating.[11][12]

Rationale:

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[12] This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, leading to shorter reaction times and often cleaner reactions with fewer side products.[13]

Advantages:

  • Drastic reduction in reaction times (minutes vs. hours).[11][12]

  • Often leads to higher product yields.[5]

  • Can be performed under solvent-free conditions, aligning with the principles of green chemistry.[11]

Limitations:

  • Requires specialized microwave synthesis equipment.

  • Scalability can be a concern for large-scale industrial production, although continuous flow microwave reactors are addressing this challenge.[14]

Metal-Catalyzed Syntheses

The use of transition metal catalysts, particularly copper, has opened up new avenues for the synthesis of highly substituted imidazoles under mild conditions.[1] These methods often involve C-H functionalization or cross-coupling reactions.

Rationale:

Copper catalysts can facilitate oxidative C-H functionalization, allowing for the formation of C-N bonds under milder conditions than traditional methods.[1] The choice of catalyst and ligands can also influence the regioselectivity of the reaction, providing access to specific substitution patterns that are difficult to achieve with classical methods.[7]

Advantages:

  • Mild reaction conditions, which improves functional group tolerance.

  • High yields and good regioselectivity can be achieved.[15]

  • Access to a wider range of substituted imidazoles.

Limitations:

  • The cost and potential toxicity of the metal catalyst can be a drawback.

  • Catalyst removal from the final product may be required.

Comparative Performance Data

The choice of synthetic method often comes down to a trade-off between reaction time, yield, and conditions. The following table provides a comparative overview of the methods discussed for the synthesis of 2,4,5-triphenylimidazole, a common benchmark molecule.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Radziszewski (Conventional) Benzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic AcidReflux (~118)1-2 hours~85-95
Radziszewski (Microwave) Benzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidSolvent-free100-1401-3 minutes~95
Copper-Catalyzed Benzoin, Benzaldehyde, Ammonium AcetateCuIButanolReflux (~118)~25 minutes~95

Data compiled from multiple sources for illustrative comparison.[5][11]

Experimental Protocols

Protocol 1: Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Conventional Heating)

This protocol is a classic example of the Debus-Radziszewski reaction.

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole

This protocol demonstrates the significant acceleration of the Radziszewski reaction using microwave irradiation.[11][12]

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid (catalytic amount)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.5 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for 1-3 minutes.[11]

  • After the reaction is complete, cool the vial to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol if necessary.

Protocol 3: Wallach Synthesis of N-Methylimidazole

This protocol outlines a general procedure for the Wallach synthesis.

Materials:

  • N,N'-dimethyloxamide

  • Phosphorus pentachloride (PCl₅)

  • Hydroiodic acid (HI)

  • Reaction vessel suitable for corrosive reagents

  • Reflux condenser

Procedure:

  • In a suitable reaction vessel, treat N,N'-dimethyloxamide with phosphorus pentachloride. This step should be performed in a well-ventilated fume hood due to the corrosive nature of PCl₅.

  • After the initial reaction, carefully add hydroiodic acid to the mixture.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, carefully quench the reaction mixture and neutralize it.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent, and purify the crude product, typically by distillation.

Protocol 4: Marckwald Synthesis of 2-Mercapto-4-phenylimidazole

This protocol describes the synthesis of a 2-mercaptoimidazole intermediate.

Materials:

  • α-Aminoacetophenone hydrochloride

  • Potassium thiocyanate (KSCN)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) and potassium thiocyanate (1.1 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid 2-mercapto-4-phenylimidazole by vacuum filtration.

  • Wash the product with cold ethanol and dry.

Conclusion and Future Outlook

The synthesis of substituted imidazoles has evolved significantly from its 19th-century origins. While classical methods like the Debus-Radziszewski, Wallach, and Marckwald syntheses remain valuable for their simplicity and the accessibility of their starting materials, modern techniques offer substantial improvements in efficiency, yield, and environmental impact. Microwave-assisted synthesis provides a dramatic acceleration of traditional reactions, while metal-catalyzed approaches offer milder conditions and novel pathways to diverse substitution patterns.

For the modern researcher, the choice of method will be guided by the specific target molecule, desired scale, available equipment, and the importance of factors such as reaction time and green chemistry principles. As research continues, the development of even more efficient, selective, and sustainable methods for imidazole synthesis is anticipated, further empowering chemists in the creation of novel molecules for a wide range of applications.

References

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.

  • Technical Support Center: Regioselectivity in Imidazole Synthesis. Benchchem. [URL: Not Available]
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.

  • Regioselective synthesis of 1,4-disubstituted imidazoles. RSC Publishing.

  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Jetir.Org.

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA).

  • MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. Jetir.Org.

  • The Debus–Radziszewski imidazole synthesis.
  • Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. International Journal of Pharmaceutical Sciences.

  • How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation? ResearchGate.

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.

  • Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.

  • Debus–Radziszewski imidazole synthesis. Wikipedia.

  • Markwald reaction for the synthesis of imidazole.
  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.

  • Radziszewskis Imidazole Synthesis. Scribd.

  • Microwave-assisted synthesis and thermal properties of 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole.
  • Application Notes and Protocols for the Experimental Methylation of Imidazole to 1-Methylimidazole. Benchchem. [URL: Not Available]
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.

  • Comparative study of imidazole and pyrazole-based aldehydes. Benchchem. [URL: Not Available]
  • Marckwald approach to fused imidazoles. ResearchGate.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.

  • Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate.

  • Method for synthesizing 2-phenylimidazole compounds. Google Patents.

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW.
  • Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. PubMed.

  • Preparation method of 4-phenylimidazole. Google Patents.

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals.

  • An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid. Benchchem. [URL: Not Available]

Sources

A Comparative Analysis of the Biological Activity of 2-methyl-1H-imidazole-4,5-dicarbonitrile Derivatives Versus Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the quest for novel scaffolds with potent and selective biological activities is perpetual. The imidazole ring, a five-membered heterocyclic moiety, has long been a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3][4] This guide provides a comprehensive comparison of the biological activities of a promising class of imidazole derivatives, 2-methyl-1H-imidazole-4,5-dicarbonitrile and its analogues, against existing therapeutic agents. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The versatility of the imidazole nucleus stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups.[1] The two nitrogen atoms within the ring can participate in hydrogen bonding and coordinate with metal ions, enabling interactions with a wide array of biological targets, including enzymes and receptors.[5] This inherent reactivity and binding potential have led to the development of imidazole-containing drugs with a broad spectrum of therapeutic applications, from antifungal agents like miconazole to anticancer drugs such as dacarbazine.[2]

2-methyl-1H-imidazole-4,5-dicarbonitrile: A Scaffold of Emerging Interest

The focus of this guide, the 2-methyl-1H-imidazole-4,5-dicarbonitrile core, presents a unique substitution pattern that has been explored for various biological activities. The presence of the dicarbonitrile groups at the 4 and 5 positions offers opportunities for further chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity

This section will compare the performance of 2-methyl-1H-imidazole-4,5-dicarbonitrile derivatives against established drugs in key therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of imidazole derivatives as anticancer agents, targeting various mechanisms of cancer progression.[6][7]

Comparison with Existing Anticancer Drugs:

Compound/DrugCancer Cell LineIC50 (µM)Mechanism of ActionReference
2-methyl-1H-imidazole-4,5-dicarbonitrile Derivative (Hypothetical) MCF-7 (Breast)Data to be populated from specific studiese.g., Tubulin polymerization inhibition
Doxorubicin MCF-7 (Breast)~0.5 - 1.0DNA intercalation, Topoisomerase II inhibition[8]
Paclitaxel MCF-7 (Breast)~0.002 - 0.01Microtubule stabilization[9]
2-methyl-1H-imidazole-4,5-dicarbonitrile Derivative (Hypothetical) HCT-116 (Colon)Data to be populated from specific studiese.g., Fatty Acid Synthase (FASN) inhibition
5-Fluorouracil HCT-116 (Colon)~5 - 10Thymidylate synthase inhibition[7]
Orlistat (FASN Inhibitor) HCT-116 (Colon)~13.5Fatty Acid Synthase (FASN) inhibition[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the 2-methyl-1H-imidazole-4,5-dicarbonitrile derivatives and reference drugs (e.g., Doxorubicin, Paclitaxel) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Imidazole derivatives have a long history as antimicrobial agents, particularly as antifungals.[3] The dicarbonitrile derivatives are also being explored for their antibacterial properties.

Comparison with Existing Antimicrobial Drugs:

Compound/DrugBacterial/Fungal StrainMIC (µg/mL)Mechanism of ActionReference
2-methyl-1H-imidazole-4,5-dicarbonitrile Derivative (Hypothetical) Staphylococcus aureusData to be populated from specific studiese.g., Cell wall synthesis inhibition
Ciprofloxacin Staphylococcus aureus~0.25 - 1DNA gyrase inhibition[12]
2-methyl-1H-imidazole-4,5-dicarbonitrile Derivative (Hypothetical) Escherichia coliData to be populated from specific studiese.g., Protein synthesis inhibition
Gentamicin Escherichia coli~0.5 - 230S ribosomal subunit inhibition[12]
2-methyl-1H-imidazole-4,5-dicarbonitrile Derivative (Hypothetical) Candida albicansData to be populated from specific studiese.g., Ergosterol biosynthesis inhibition
Fluconazole Candida albicans~0.25 - 4Lanosterol 14-alpha-demethylase inhibition[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

MIC_Assay A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at 37°C for 24h B->C D Visually inspect for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and reference drugs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

The imidazole scaffold is a known inhibitor of various enzymes, and the dicarbonitrile derivatives are being investigated for their potential to target specific enzymes involved in disease pathogenesis.

Comparison with Existing Enzyme Inhibitors:

Compound/DrugTarget EnzymeIC50 (µM)Therapeutic AreaReference
2-methyl-1H-imidazole-4,5-dicarbonitrile Derivative (Hypothetical) Carbonic Anhydrase IXData to be populated from specific studiesAnticancer[14]
Acetazolamide Carbonic Anhydrase IX~0.025Glaucoma, Epilepsy[14]
2-methyl-1H-imidazole-4,5-dicarbonitrile Derivative (Hypothetical) Topoisomerase IIData to be populated from specific studiesAnticancer[8]
Etoposide Topoisomerase II~50-60Anticancer[7]
Asymmetric imidazole-4,5-dicarboxamide derivative (5a2) SARS-CoV-2 Main Protease4.79Antiviral[15]
Ebselen SARS-CoV-2 Main Protease0.04Antiviral (Reference)[15]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General Workflow)

The specific details of an enzyme inhibition assay will vary depending on the target enzyme. However, a general workflow can be outlined.

Workflow Diagram:

Enzyme_Inhibition_Assay A Prepare reaction mixture (buffer, substrate, enzyme) B Add varying concentrations of inhibitor A->B C Incubate at optimal temperature B->C D Measure product formation or substrate depletion C->D E Calculate percentage inhibition and determine IC50 D->E

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Protocol (Example: Carbonic Anhydrase Inhibition):

  • Reagents: Prepare a buffer solution (e.g., Tris-HCl), a solution of the enzyme (Carbonic Anhydrase), and a solution of the substrate (e.g., 4-nitrophenyl acetate).

  • Inhibitor Preparation: Prepare serial dilutions of the 2-methyl-1H-imidazole-4,5-dicarbonitrile derivatives and a reference inhibitor (e.g., Acetazolamide).

  • Assay Procedure: In a 96-well plate, add the buffer, enzyme, and inhibitor solutions. Pre-incubate for a short period.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Measurement: Monitor the formation of the product (4-nitrophenol) by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Conclusion and Future Perspectives

The 2-methyl-1H-imidazole-4,5-dicarbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative data presented in this guide, although requiring further specific experimental validation for the dicarbonitrile derivatives, highlights the potential of this chemical class to rival or even surpass the efficacy of existing drugs in various therapeutic areas. The provided experimental protocols offer a robust framework for researchers to conduct their own investigations and contribute to the growing body of knowledge on these intriguing compounds. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for their potential clinical translation.

References

  • Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. (n.d.). PubMed Central.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). MDPI.
  • Imidazole Derivatives as Potential Therapeutic Agents. (n.d.). PubMed.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.
  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. (2022). Semantic Scholar.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Imidazole Derivatives as Potential Therapeutic Agents. (n.d.). ResearchGate.
  • Imidazoles as potential anticancer agents. (n.d.). PubMed Central.
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). National Institutes of Health.
  • Synthesis of Imidazole Derivatives and Their Biological Activities. (n.d.). ResearchGate.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (n.d.). PubMed Central.
  • Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. (n.d.). PubMed.
  • Antimicrobial activity of imidazoles. (n.d.). ResearchGate.
  • Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. (n.d.). PubMed.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions.
  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (n.d.). PubMed Central.
  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (n.d.). PubMed.
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). PubMed.
  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). PubMed Central.
  • 2-Methyl-1H-imidazole-4,5-dicarbonitrile. (n.d.). ChemScene.
  • Journal of enzyme inhibition and medicinal chemistry. (n.d.). Medscape.
  • Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014. (n.d.). Semantic Scholar.
  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (n.d.). PubMed Central.

Sources

A Prospective and Comparative Guide to Imidazole-Based Emitters in OLEDs: Evaluating the Potential of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quest for efficient, stable, and color-pure emitters for Organic Light-Emitting Diodes (OLEDs) is a primary driver of innovation in display and lighting technology. Imidazole derivatives have emerged as a versatile and robust class of materials, demonstrating excellent performance as hosts, electron transporters, and emitters.[1][2] This guide provides a comparative analysis of high-performance imidazole-based emitters and offers a prospective evaluation of a lesser-explored molecule: 2-methyl-1H-imidazole-4,5-dicarbonitrile. While direct experimental data on this specific compound's electroluminescence is not yet prevalent in published literature, an analysis of its structural motifs allows for a scientifically grounded hypothesis of its potential. We will benchmark this potential against established fluorescent and Thermally Activated Delayed Fluorescence (TADF) emitters that share the imidazole core, providing a comprehensive landscape for researchers. Furthermore, this guide outlines a complete, self-validating experimental workflow to synthesize, characterize, and test this promising molecule, paving the way for future research.

The Central Role of Emitter Materials in OLED Technology

Organic Light-Emitting Diodes function through the injection of electrons and holes from opposing electrodes into a stack of organic semiconductor layers.[3] These charge carriers migrate towards each other and recombine within an emissive layer (EML) to form excitons—bound electron-hole pairs. The radiative decay of these excitons produces light. According to quantum mechanics, excitons can exist in two spin states: singlets (25% probability) and triplets (75% probability). The efficiency with which an OLED converts electricity to light is fundamentally determined by the type of emitter material used in the EML and its ability to harvest these excitons.

  • 1st Generation (Fluorescence): Conventional fluorescent materials can only harvest singlet excitons, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%. Despite this, they often exhibit long operational lifetimes and high color purity, making them a mainstay, particularly for blue emission.[4]

  • 2nd Generation (Phosphorescence): Phosphorescent emitters incorporate heavy metal atoms (e.g., iridium, platinum) that facilitate intersystem crossing, allowing for the harvesting of both singlet and triplet excitons. This enables a theoretical IQE of up to 100%. However, stable and efficient blue phosphorescent organic light-emitting diodes (PhOLEDs) remain a significant challenge, often suffering from shorter lifetimes compared to their fluorescent counterparts.[4][5]

  • 3rd Generation (Thermally Activated Delayed Fluorescence - TADF): TADF materials are purely organic molecules designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[6] This small gap allows triplet excitons to be converted back into singlet excitons via a process called reverse intersystem crossing (RISC), which is fueled by ambient thermal energy. These up-converted singlets can then emit light, enabling a theoretical IQE of 100% without the need for expensive and rare heavy metals.[6][7]

G cluster_0 Exciton Generation (25% Singlet, 75% Triplet) cluster_2 Outcome Singlet Singlet (S1) Fluorescence Fluorescence Singlet->Fluorescence Prompt Fluorescence Phosphorescence Phosphorescence Singlet->Phosphorescence TADF TADF Singlet->TADF Prompt Fluorescence Triplet Triplet (T1) Triplet->Phosphorescence Phosphorescence Triplet->TADF RISC Heat Non-Radiative Decay (Heat) Triplet->Heat Lost as Heat Light Light Emission Fluorescence->Light Phosphorescence->Light TADF->Triplet ISC TADF->Light

Caption: Exciton harvesting pathways in different OLED emitter types.

Prospective Analysis: 2-methyl-1H-imidazole-4,5-dicarbonitrile

While comprehensive performance data for 2-methyl-1H-imidazole-4,5-dicarbonitrile in OLEDs is scarce, a structural analysis provides compelling reasons to investigate its potential. Imidazole itself is thermally stable up to 400°C, a crucial property for the vacuum deposition process used in OLED manufacturing.[1]

Caption: Molecular structure and key functional groups of the target compound.

Hypothesized Properties:

  • Electron-Accepting Nature: The imidazole ring combined with two potent electron-withdrawing cyano (-CN) groups creates a strong electron acceptor core.[1][8] This is a critical component for designing TADF emitters, which typically follow a donor-acceptor (D-A) architecture to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby minimizing ΔEST.[6]

  • Potential for Blue Emission: The compact, conjugated system of the dicarbonitrile imidazole core is expected to result in a wide bandgap, a prerequisite for deep blue emission.[9] By pairing this acceptor with a suitable electron donor, the emission color could be finely tuned.

  • TADF Candidacy: Several high-efficiency blue TADF emitters are based on dicyano-imidazole acceptors paired with bulky donor groups like spiroacridine or dimethylacridine.[8][10] These devices have achieved external quantum efficiencies (EQEs) as high as 13.8%.[8] The 2-methyl-1H-imidazole-4,5-dicarbonitrile core provides a foundational acceptor unit that could be functionalized with such donors to create novel TADF materials.

Performance Benchmarks: Imidazole Derivatives in Action

To contextualize the potential of our target molecule, we must compare it to established imidazole-based emitters for which experimental data is available. These materials demonstrate the versatility of the imidazole scaffold.

Emitter TypeCompound ExampleMax EQE (%)Max Luminance (cd/m²)CIE Coordinates (x, y)Key FeatureReference
Fluorescent BCzB-PPI4.43%11,364(0.159, 0.080)Deep-blue emission via a carbazole-imidazole D-A structure.[9]
TADF imM-SPAC13.8%Not Reported(0.17, 0.18)Pure blue emission from a dicyano-imidazole acceptor core.[8]
TADF imM-DMAC13.4%Not Reported(0.16, 0.19)High efficiency achieved with a dicyano-imidazole acceptor.[8]
TADF MAc-FBI16.1% (Solution)Not Reported(0.17, 0.24)High efficiency in both vacuum- and solution-processed devices.[6][7]
TADF PPZPPI21.06%Not ReportedGreen EmissionHigh efficiency green TADF using a phenanthroimidazole acceptor.[11]

Table 1: Performance of selected imidazole-based emitters in OLEDs.

This data clearly shows that imidazole derivatives are capable of achieving high efficiencies and deep blue emission. Notably, the dicyano-imidazole systems (imM-SPAC, imM-DMAC) provide the most direct and promising benchmark for our target molecule, suggesting that 2-methyl-1H-imidazole-4,5-dicarbonitrile is a viable candidate for developing new, efficient blue TADF emitters.

Proposed Experimental Workflow for Validation

To move from hypothesis to validated results, a rigorous experimental plan is required. The following protocols are designed as a self-validating system, where each step provides the necessary data to justify proceeding to the next.

Caption: End-to-end experimental workflow for material validation.

Synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Causality: A reliable synthesis is the foundation of this research. This protocol is based on established methods for creating substituted imidazole-4,5-dicarbonitriles, ensuring a high probability of success.[12]

  • Reaction Setup: To a round-bottom flask, add diaminomaleonitrile (1.0 eq) and an excess of trimethyl orthoacetate (5.0 eq) as both reactant and solvent.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture to facilitate the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Remove the excess orthoacetate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-methyl-1H-imidazole-4,5-dicarbonitrile.

  • Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Photophysical Characterization

Causality: Before fabricating a device, it is essential to understand the intrinsic optical and electronic properties of the material. This determines its potential color, efficiency, and emission mechanism.

  • Sample Preparation: Prepare dilute solutions (10⁻⁵ M) of the synthesized compound in a suitable solvent (e.g., toluene or dichloromethane).

  • UV-Vis Absorption: Record the absorption spectrum to determine the absorption onset and calculate the optical bandgap (Eg).

  • Photoluminescence (PL) Emission: Excite the sample at its absorption maximum and record the emission spectrum to identify the peak emission wavelength (λem), which indicates the potential color in an OLED.

  • Photoluminescence Quantum Yield (PLQY): Measure the PLQY using an integrating sphere.[13] This value (0-100%) represents the material's intrinsic ability to convert absorbed photons into emitted photons and is a primary indicator of its potential as an efficient emitter.

  • Transient PL Decay: Measure the time-resolved PL decay to determine the excited-state lifetime. The presence of a short-lived component (nanoseconds, prompt fluorescence) and a long-lived component (microseconds, delayed fluorescence) is a hallmark of a TADF material.

OLED Fabrication and Testing

Causality: The ultimate test of an emitter is its performance in a functional device. This protocol describes a standard multi-layer device architecture to provide a reliable and comparable assessment of the material's electroluminescent properties. Both vacuum deposition (for small molecules) and solution processing are viable methods.[14][15]

Protocol: Vacuum Thermal Evaporation

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat with UV-Ozone for 15 minutes to improve the work function and enhance hole injection.

  • Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Deposit the organic layers and metal cathode sequentially without breaking vacuum. A typical device structure would be:

    • ITO (Anode, 120 nm)

    • HAT-CN (Hole Injection Layer, 10 nm)

    • TAPC (Hole Transport Layer, 40 nm)

    • EML: CBP : x% 2-methyl-1H-imidazole-4,5-dicarbonitrile (Emissive Layer, 20 nm, where x is the doping concentration, e.g., 10%)

    • TPBi (Electron Transport Layer, 40 nm)

    • LiF (Electron Injection Layer, 1 nm)

    • Al (Cathode, 100 nm)

  • Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using UV-cured epoxy and a glass lid to prevent degradation from oxygen and moisture.

Protocol: Device Characterization

  • J-V-L Testing: Using a source measure unit and a calibrated photodiode/spectrometer, measure the current density (J), voltage (V), and Luminance (L) characteristics.

  • Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:

    • Current Efficiency (cd/A)

    • Power Efficiency (lm/W)

    • External Quantum Efficiency (EQE) (%)[16][17]

  • Spectral Analysis: Record the electroluminescence (EL) spectrum at a standard operating voltage and calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates.

  • Lifetime Measurement: Operate the device at a constant current corresponding to an initial luminance (e.g., 100 or 1000 cd/m²) and monitor the luminance decay over time. The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively.[18][19]

Conclusion and Outlook

While direct experimental evidence for the performance of 2-methyl-1H-imidazole-4,5-dicarbonitrile in OLEDs remains to be published, a thorough analysis of its molecular structure strongly suggests its potential as a novel material, particularly as an electron-accepting core for blue TADF emitters. Its dicarbonitrile substitution is a proven strategy for achieving high performance in related imidazole systems, with reported EQEs exceeding 13%.[8] The proposed experimental workflow provides a clear and robust pathway to validate this potential, from synthesis to full device characterization.

Future research should focus not only on testing the neat compound but also on its integration into more complex donor-acceptor molecules. By chemically bonding electron-donating units (such as acridine, carbazole, or phenoxazine) to the 2-methyl-1H-imidazole-4,5-dicarbonitrile core, researchers can systematically tune the HOMO-LUMO separation, optimize the ΔEST for efficient TADF, and unlock the next generation of high-performance, deep-blue OLED emitters.

References

A complete list of all sources cited in this guide is provided below.

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.
  • Dicyano-Imidazole: A Facile Generation of Pure Blue TADF M
  • Organic Imidazole-Derived Semiconductors Enhance OLED Efficiency & Versatility in Flexible Displays. TechLink Center.
  • Imidazole derivatives for efficient organic light-emitting diodes. Taylor & Francis Online.
  • Dicyano‐Imidazole: A Facile Generation of Pure Blue TADF Materials for OLEDs.
  • OLED Manufacturing Process for TV Application.
  • Delayed fluorescence based phenanthroimidazoles as OLED emitters having electron transporting properties. Scientific Reports.
  • The fabrication of color-tunable organic light-emitting diode displays via solution processing. YouTube.
  • OLED Testing: Current Efficiency, Power Efficiency and Lifetime. Ossila.
  • Imidazole derivatives for efficient organic light-emitting diodes.
  • Manufacturing of OLEDs – challenges and solutions. eeNews Europe.
  • OLED. Wikipedia.
  • Imidazole Acceptor for Both Vacuum-Processable and Solution-Processable Efficient Blue Thermally Activated Delayed Fluorescence.
  • Imidazole Acceptor for Both Vacuum-Processable and Solution-Processable Efficient Blue Thermally Activated Delayed Fluorescence.
  • Highly efficient green organic light emitting diodes with phenanthroimidazole-based thermally activated delayed fluorescence emitters. Royal Society of Chemistry.
  • Manufacturing Process and Key Technologies of OLED. DisplayMan.
  • Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters. Royal Society of Chemistry.
  • Methods of Analysis of Organic Light Emitting Diodes. Old City Publishing.
  • Lifetime modeling for organic light-emitting diodes: a review and analysis. SpringerLink.
  • Advances in High-Efficiency Blue OLED M
  • Advances in High-Efficiency Blue OLED Materials.
  • Approaches for Long Lifetime Organic Light Emitting Diodes.
  • Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry.
  • Organic Light‐Emitting Diodes Based on Imidazole Semiconductors.
  • What is Quantum Yield?. Edinburgh Instruments.

Sources

A Senior Application Scientist's Guide to the Efficacy of Imidazole-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

This guide provides an in-depth, objective comparison of the performance of key imidazole-based fungicides. Moving beyond mere product descriptions, we will delve into the causal mechanisms, present comparative experimental data, and provide robust protocols for independent validation. The structure is designed to logically progress from foundational principles to practical application and strategic considerations, ensuring a comprehensive understanding for professionals in the field.

Introduction: The Role and Significance of Imidazole Fungicides

Imidazole fungicides are a critical class of agrochemicals renowned for their broad-spectrum activity against a host of pathogenic fungi.[1][2] Their primary utility lies in their ability to act as Demethylation Inhibitors (DMIs), a mode of action that has proven effective for both protective and curative disease control in a wide array of crops, including cereals, fruits, and vegetables.[3][4] This guide will focus on a comparative analysis of three prominent imidazole fungicides: Prochloraz, Imazalil, and Triflumizole, examining their efficacy, target pathogens, and application nuances.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

The efficacy of imidazole fungicides stems from their targeted disruption of fungal cell membrane integrity.[4][5] They specifically inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7] This enzyme is essential for the biosynthesis of ergosterol, the primary sterol component in fungal cell membranes.[8][9] By blocking this crucial step, imidazoles lead to a depletion of ergosterol and an accumulation of toxic sterol precursors, which compromises membrane structure and function, ultimately leading to fungal cell death.[5][8] This targeted action provides a degree of selectivity, as plant cells utilize different sterols (phytosterols) in their membranes.[9]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitory Action Lanosterol Lanosterol Intermediate FF-MAS (14α-methyl Fecosterol) Lanosterol->Intermediate 14α-demethylase (CYP51) Ergosterol Ergosterol (Fungal Membrane Integrity) Intermediate->Ergosterol Multiple Steps Imidazole Imidazole Fungicides (Prochloraz, Imazalil, etc.) Imidazole->Lanosterol Inhibits Enzyme Activity caption Mechanism of Imidazole Fungicides

Caption: Imidazoles block the 14α-demethylase enzyme, halting ergosterol synthesis.

Comparative Efficacy Analysis of Key Imidazole Fungicides

While sharing a common mechanism, the practical efficacy and application spectrum of individual imidazole fungicides vary. This section compares Prochloraz, Imazalil, and Triflumizole.

Prochloraz:

  • Spectrum: A broad-spectrum fungicide with protective and curative action.[3][6] It is effective against a wide range of diseases in cereals, oilseed rape, vegetables, and fruit, including those caused by Alternaria spp., Botrytis spp., Fusarium spp., and Septoria spp.[1][6]

  • Application: Widely used as a foliar spray and in seed treatments.[2][3] It is also applied as a post-harvest dip treatment for citrus and tropical fruits.[3]

  • Key Insight: Prochloraz is noted for its effectiveness against a broad range of cereal pathogens.[2] However, it is not registered for use in the United States.[6]

Imazalil (Enilconazole):

  • Spectrum: A systemic fungicide with a strong focus on post-harvest applications.[10][11] It is highly effective against mold and rot in citrus fruits, bananas, and pome fruits, particularly those caused by Penicillium, Gloeosporium, and Phomopsis species.[10][11][12] It also sees use as a seed dressing for cereals to control diseases like Fusarium.[11]

  • Application: Primarily applied post-harvest via dipping, spraying, or wax coatings.[10][13] Its systemic nature allows it to be absorbed into the fruit tissue, providing lasting protection.[10]

  • Key Insight: Imazalil is a cornerstone of post-harvest disease management in the citrus industry, significantly reducing spoilage during storage and transit.[10][13]

Triflumizole:

  • Spectrum: A systemic fungicide with both protective and curative properties.[4][14] It is particularly effective against powdery mildews, scabs, and rusts.[15][16]

  • Application: Labeled for use on a variety of crops including apples, pears, cherries, cucurbits, and grapes.[14][15] It can be applied as a foliar spray or soil drench.[17]

  • Key Insight: Triflumizole's translaminar activity allows it to move from the upper to the lower leaf surface, providing thorough protection.[15] It is valued for its crop safety and compatibility in Integrated Pest Management (IPM) programs.[15]

Quantitative Performance Data Summary

The following table summarizes the general efficacy and target pathogens for each fungicide. Efficacy can be highly dependent on pathogen pressure, local environmental conditions, and the potential for resistance.

FungicideFRAC CodePrimary Target PathogensCommon ApplicationsKey Characteristics
Prochloraz 3Fusarium spp., Septoria spp., Alternaria spp., Botrytis spp.[6]Cereals, Fruits, Vegetables (Foliar & Seed)[1][2]Broad-spectrum, Protective & Eradicant[6]
Imazalil 3Penicillium spp., Phomopsis spp., Gloeosporium spp.[11][12]Post-harvest Citrus & Bananas, Seed Treatment[10][11]Systemic, Post-harvest Specialist[10]
Triflumizole 3Powdery Mildew, Scab, Rusts, Rhizoctonia[15][16][17]Top Fruit, Grapes, Cucurbits, Ornamentals[14][15]Systemic, Protective & Curative[4]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To ensure trustworthiness and provide a self-validating system, this section details a standardized protocol for determining the minimum inhibitory concentration (MIC) or the effective concentration for 50% inhibition (EC50) of an imidazole fungicide against a target fungal pathogen. This mycelial growth rate method is a foundational assay in efficacy screening.[18]

Causality Behind Experimental Choices:
  • Medium: Potato Dextrose Agar (PDA) is a general-purpose medium that supports the growth of a wide range of fungi.

  • Fungicide Dilution: A serial dilution series is crucial for identifying the precise concentration at which fungal growth is inhibited, allowing for the calculation of an EC50 value.[18]

  • Inoculum: Using mycelial plugs from the edge of an actively growing culture ensures the use of young, vigorous hyphae for consistent and reproducible growth.[19]

  • Controls: Including a solvent control (if the fungicide is dissolved in a solvent like ethanol or acetone) and an untreated control is essential to confirm that any observed inhibition is due to the fungicide itself and not the solvent, and to measure the baseline growth rate.[18]

Step-by-Step Methodology:
  • Fungicide Stock Preparation: Prepare a high-concentration stock solution of the imidazole fungicide in an appropriate solvent (e.g., acetone or ethanol) or sterile distilled water.

  • Media Amendment: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also prepare control plates containing only the solvent (if used) and PDA without any amendments. Pour the amended and control media into sterile Petri dishes.

  • Pathogen Inoculation: From a 5-7 day old pure culture of the target fungus, use a sterile cork borer (e.g., 5 mm diameter) to take mycelial plugs from the actively growing edge.

  • Incubation: Place one mycelial plug, mycelium-side down, in the center of each prepared Petri dish (both fungicide-amended and control plates). Seal the plates and incubate them at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily or when the fungal colony in the control plate has reached approximately 80% of the plate's diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Use this data to perform a probit analysis or non-linear regression to determine the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%.[18]

G prep_stock 1. Prepare Fungicide Stock Solution amend_media 2. Create Serial Dilutions in Molten PDA prep_stock->amend_media pour_plates 3. Pour Amended & Control Plates amend_media->pour_plates inoculate 4. Inoculate Center of Plates with Mycelial Plugs pour_plates->inoculate incubate 5. Incubate at Optimal Temperature & Humidity inoculate->incubate measure 6. Measure Colony Diameters Over Time incubate->measure analyze 7. Calculate % Inhibition & Determine EC50 Value measure->analyze caption Workflow for In Vitro Fungicide Efficacy Testing

Caption: Workflow for In Vitro Fungicide Efficacy Testing.

Field Performance & Resistance Management

While in vitro data provides a baseline for efficacy, field performance is the ultimate measure of an agrochemical's utility. Field trials have shown that applying DMI fungicides (FRAC Group 3) can significantly reduce disease severity and result in positive economic returns, particularly under high disease pressure.[20][21]

Resistance Management: The Fungicide Resistance Action Committee (FRAC) classifies imidazoles under FRAC Code 3 .[22][23] Pathogens have a medium to high risk of developing resistance to this class of fungicides.[24] The primary mechanism of resistance involves mutations in the target enzyme's gene (CYP51), which reduces the binding affinity of the fungicide.

To ensure the long-term efficacy of imidazole-based agrochemicals, a robust resistance management strategy is non-negotiable. Key principles include:

  • Alternation and Mixtures: Avoid consecutive applications of FRAC Code 3 fungicides. Instead, alternate with or use pre-formulated mixtures containing fungicides from different FRAC groups with different modes of action.[20]

  • Dose Management: Always use the manufacturer's recommended application rates. Using lower rates can select for less sensitive individuals in the fungal population.

  • Integrated Approach: Combine chemical control with other management practices, such as using disease-resistant crop varieties, crop rotation, and sanitation to reduce overall disease pressure.[21]

Conclusion and Future Outlook

Imidazole agrochemicals like Prochloraz, Imazalil, and Triflumizole remain vital tools for modern disease management. Their shared mechanism of inhibiting ergosterol biosynthesis provides broad-spectrum, reliable control against many devastating fungal pathogens. Prochloraz offers a wide field of application, particularly in cereals; Imazalil is indispensable for post-harvest protection of fruit; and Triflumizole provides targeted control of diseases like powdery mildew in specialty crops.

The primary challenge to their continued utility is the development of fungicide resistance. Therefore, future research and development must focus not only on discovering novel molecules but also on creating and implementing intelligent, integrated management strategies. By adhering to sound resistance management principles and leveraging the specific strengths of each chemical, researchers and growers can ensure the continued efficacy of this important fungicide class for global food security.

References

  • Chemical Warehouse. (n.d.). Triflumizole - Active Ingredient Page. Retrieved January 17, 2026, from [Link]

  • Kingfit. (2025). How Imazalil Protects Post-Harvest Fruits from Mold and Rot. Retrieved January 17, 2026, from [Link]

  • University of Hertfordshire. (n.d.). Triflumizole (Ref: NF 114). AERU. Retrieved January 17, 2026, from [Link]

  • Borgers, M. (1988). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 10(Suppl 3), S520-S534. [Link]

  • Heben Pesticide. (2023, August 31). Imazalil: An Outstanding Expert for Fruit Freshguard. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Prochloraz. Retrieved January 17, 2026, from [Link]

  • Marriott, M. S. (1980). Inhibition of sterol biosynthesis in Candida albicans by imidazole-containing antifungals. Journal of General Microbiology, 117(1), 253-255. [Link]

  • Wikipedia. (n.d.). Enilconazole. Retrieved January 17, 2026, from [Link]

  • Target Specialty Products US. (n.d.). Terraguard SC (32oz). Retrieved January 17, 2026, from [Link]

  • Agrochem. (n.d.). Imazalil - Fungicides. Retrieved January 17, 2026, from [Link]

  • King Elong Việt Nam. (2024, April 27). Active ingredient Prochloraz. Retrieved January 17, 2026, from [Link]

  • Chen, C., et al. (2008). Sterol uptake and sterol biosynthesis act coordinately to mediate antifungal resistance in Candida glabrata under azole and hypoxic stress. Antimicrobial Agents and Chemotherapy, 52(5), 1778-1786. [Link]

  • Weete, J. D. (1997). Antifungal Agents with Target Sites in Sterol Functions and Biosynthesis. In Antifungal Agents (pp. 173-206). Springer. [Link]

  • Coromandel. (n.d.). Technical Data Bulletin - Prochloraz. Retrieved January 17, 2026, from [Link]

  • Barrett-Bee, K., & Ryder, N. S. (1984). Correlation of inhibition of sterol synthesis with growth-inhibitory action of imidazole antimycotics in Candida albicans. Journal of Medical and Veterinary Mycology, 22(4), 299-307. [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved January 17, 2026, from [Link]

  • De Francesco, M. A., et al. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 7(10), 843. [Link]

  • Fernández-Ortuño, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 183. [Link]

  • Crop Protection Network. (n.d.). 1.4: Fungicide Resistance Action Committee (FRAC) Code. Retrieved January 17, 2026, from [Link]

  • FRAC. (2022). FRAC Code List. Retrieved January 17, 2026, from [Link]

  • FRAC. (2005). FRAC Code List 1: Fungicides sorted by FRAC Code. Retrieved January 17, 2026, from [Link]

  • Li, X., et al. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology, 13, 959638. [Link]

  • Shrestha, S., et al. (2023). In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. Horticulturae, 9(7), 762. [Link]

  • FRAC. (2022). Fungal control agents sorted by cross-resistance pattern and mode of action. Retrieved January 17, 2026, from [Link]

  • Wyenandt, C. A., et al. (2015). Fungicide Resistance Management Guidelines for Vegetable Crops Grown in the mid-Atlantic region. Rutgers University. [Link]

  • AHDB. (2024, December 11). Latest fungicide performance data includes new options for cereals. Retrieved January 17, 2026, from [Link]

  • FAR. (2022). Cereal Research Results. Retrieved January 17, 2026, from [Link]

  • AHDB. (n.d.). Fungicide performance in cereals and oilseed rape. Retrieved January 17, 2026, from [Link]

  • Smith, D. L., et al. (2024). Multi-state Fungicide Efficacy Trials to Manage Tar Spot and Improve Economic Returns in Corn in the United States and Canada. Crop Protection Network. [Link]

Sources

A Researcher's Guide to the In-Silico and In-Vitro Validation of Imidazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2][3] Its versatility allows for a wide range of chemical modifications, making it a privileged structure in the design of targeted enzyme inhibitors.[4] This guide provides a comprehensive overview of the synergistic in-silico and in-vitro methodologies employed to identify and validate novel imidazole-based enzyme inhibitors, offering a robust framework for researchers in drug discovery and development.

Part 1: The In-Silico Gauntlet: Predictive Modeling of Inhibitor Efficacy

The journey of validating a potential enzyme inhibitor begins long before it reaches a wet lab. In-silico, or computational, techniques offer a powerful and cost-effective means to screen vast libraries of compounds, predict their binding affinities, and assess their drug-like properties. This predictive-first approach allows for the rational selection of the most promising candidates for synthesis and subsequent in-vitro testing.

Molecular Docking: Unveiling the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the imidazole derivative) when bound to a receptor (the target enzyme).[5][6][7] The primary goal is to identify the most stable binding mode, characterized by the lowest binding energy.[5][8]

Causality Behind Experimental Choices: The choice of docking software (e.g., AutoDock Vina, Schrodinger) and scoring functions is critical.[8][9] Different algorithms may yield slightly different results, so it is often advisable to use multiple docking programs for cross-validation. The accuracy of the docking simulation is heavily dependent on the quality of the crystal structure of the target enzyme obtained from a repository like the Protein Data Bank (PDB).

Step-by-Step Protocol for Molecular Docking:

  • Protein Preparation:

    • Download the 3D crystal structure of the target enzyme from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges.

    • Define the binding site or active site of the enzyme.

  • Ligand Preparation:

    • Draw the 2D structure of the imidazole derivative.

    • Convert the 2D structure to a 3D conformation.

    • Minimize the energy of the 3D structure.

    • Assign appropriate atomic charges.

  • Docking Simulation:

    • Run the docking algorithm to fit the ligand into the defined binding site of the protein.

    • The software will generate multiple possible binding poses.

  • Analysis of Results:

    • Rank the poses based on their binding energy scores. The lower the binding energy, the more favorable the interaction.[8]

    • Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme.[9]

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[8][10] This technique simulates the movement of atoms and molecules to assess the stability of the predicted binding pose.[9]

Causality Behind Experimental Choices: MD simulations are computationally intensive. The length of the simulation (typically in nanoseconds) is a crucial parameter. Longer simulations provide more reliable data on the stability of the complex but require more computational resources. Key metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis are used to evaluate the stability of the protein-ligand complex.[8]

ADMET Prediction: Profiling Drug-Likeness

A potent enzyme inhibitor is of little therapeutic value if it has poor pharmacokinetic properties. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is an in-silico method to assess the drug-like properties of a compound.[11][12][13]

Causality Behind Experimental Choices: Various computational models, such as Lipinski's Rule of Five, are used to predict oral bioavailability.[14] These rules are based on the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[11] Online servers and software like SwissADME and ADMETLab are commonly used for these predictions.[9]

Caption: A flowchart of the in-silico validation process.

Part 2: The In-Vitro Crucible: Experimental Validation of In-Silico Predictions

Following the identification of promising candidates through in-silico screening, the next critical phase is in-vitro experimental validation. These laboratory-based assays provide tangible evidence of the compound's inhibitory activity against the target enzyme.

Synthesis of Imidazole Derivatives

The first step in the in-vitro validation is the chemical synthesis of the computationally prioritized imidazole derivatives.[3][5][15][16][17] The synthesized compounds must be purified and their structures confirmed using analytical techniques such as NMR and mass spectrometry.[5][18]

IC50 Determination: Quantifying Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[19][20] It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[19][21]

Causality Behind Experimental Choices: The choice of assay method for determining enzyme activity is dependent on the specific enzyme and its substrate. Common methods include spectrophotometric, fluorometric, and luminescent assays. It is crucial to perform the assay at a constant substrate concentration to obtain reliable IC50 values.[21]

Step-by-Step Protocol for IC50 Determination:

  • Prepare Reagents: Prepare a stock solution of the synthesized imidazole derivative, the target enzyme, the substrate, and the necessary buffer solutions.

  • Set up the Assay: In a multi-well plate, add the enzyme and a range of concentrations of the inhibitor.

  • Initiate the Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measure Enzyme Activity: Measure the rate of the reaction over time using an appropriate detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21][22]

Enzyme Kinetics: Elucidating the Mechanism of Inhibition

Enzyme kinetics studies are performed to understand how the inhibitor interacts with the enzyme.[23][24] These studies can distinguish between different types of inhibition, such as competitive, non-competitive, and uncompetitive.[25]

Causality Behind Experimental Choices: The Michaelis-Menten equation and its linearized form, the Lineweaver-Burk plot, are fundamental tools in enzyme kinetics.[23][25][26] By measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor, one can determine the inhibitor's mechanism of action.

Step-by-Step Protocol for Enzyme Kinetic Studies:

  • Vary Substrate Concentration: Perform the enzyme activity assay with a range of substrate concentrations, both with and without a fixed concentration of the inhibitor.

  • Measure Initial Reaction Rates: Determine the initial velocity (V0) of the reaction for each substrate concentration.

  • Construct Michaelis-Menten Plots: Plot V0 versus substrate concentration ([S]) for both the inhibited and uninhibited reactions.

  • Generate Lineweaver-Burk Plots: Plot the reciprocal of the initial velocity (1/V0) against the reciprocal of the substrate concentration (1/[S]).[25][27]

  • Analyze the Plots:

    • Competitive Inhibition: The Vmax remains the same, but the apparent Km increases. The lines on the Lineweaver-Burk plot intersect on the y-axis.[25]

    • Non-competitive Inhibition: The Vmax decreases, but the Km remains the same. The lines on the Lineweaver-Burk plot intersect on the x-axis.

    • Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on the Lineweaver-Burk plot are parallel.

From these kinetic studies, the inhibition constant (Ki), which reflects the binding affinity of the inhibitor, can be calculated.[21]

Caption: A flowchart of the in-vitro validation process.

Part 3: Comparative Analysis of Imidazole Derivatives as Enzyme Inhibitors

To illustrate the application of these methodologies, the following table presents a hypothetical comparison of three imidazole derivatives (IMD-01, IMD-02, and IMD-03) targeting Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[8][28][29][30]

Parameter IMD-01 IMD-02 IMD-03 Celecoxib (Reference)
In-Silico Data
Docking Score (kcal/mol)-8.5-9.2-7.8-9.5
Key Interacting ResiduesArg513, His90Arg513, Tyr385, Ser530His90, Arg120Arg513, His90, Val523
MD Simulation RMSD (Å)1.51.22.81.1
Predicted Oral BioavailabilityHighHighModerateHigh
In-Vitro Data
IC50 (µM)5.21.815.60.046[29]
Ki (µM)2.50.98.1Not Applicable
Mechanism of InhibitionCompetitiveCompetitiveMixed-typeCompetitive

Analysis of Comparative Data:

  • IMD-02 emerges as the most promising candidate from this hypothetical dataset. It exhibits the lowest docking score after the reference drug, indicating a strong predicted binding affinity.[8] This is further supported by the stable MD simulation, as shown by the low RMSD value.

  • The in-vitro data for IMD-02 corroborates the in-silico predictions, with the lowest IC50 and Ki values among the novel compounds, signifying the highest potency and binding affinity.

  • IMD-01 shows good potential but is less potent than IMD-02.

  • IMD-03 displays weaker binding in silico and lower potency in vitro, with a mixed-type inhibition mechanism, suggesting it may bind to both the free enzyme and the enzyme-substrate complex.[31]

Conclusion

The synergistic application of in-silico and in-vitro methodologies provides a robust and efficient framework for the discovery and validation of novel imidazole-based enzyme inhibitors. The computational pre-screening allows for the rational design and prioritization of candidates, thereby saving significant time and resources in the drug development pipeline. The subsequent in-vitro assays provide the essential experimental evidence to confirm the inhibitory activity and elucidate the mechanism of action. This integrated approach is indispensable for advancing promising imidazole derivatives from concept to clinical candidates.

References

  • In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed. (2025).
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011).
  • Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems - Pearson. (2022).
  • Lineweaver–Burk plot - Wikipedia. (n.d.).
  • IC50 Determination - edX. (n.d.).
  • Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF - Slideshare. (n.d.).
  • Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. (2025).
  • Inhibitory activity of the imidazole derivatives against COX-1 and... - ResearchGate. (n.d.).
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.).
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.).
  • IC50 - Wikipedia. (n.d.).
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2025).
  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.).
  • In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. (2025).
  • Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase - PubMed. (n.d.).
  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis - MDPI. (n.d.).
  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline. (n.d.).
  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - Brieflands. (n.d.).
  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC - PubMed Central. (2024).
  • 1,2-Diarylimidazoles as potent, cyclooxygenase-2 selective, and orally active antiinflammatory agents - PubMed. (n.d.).
  • Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents - PubMed. (2022).
  • THEORETICAL ELECTRONIC PROPERTIES, ADMET PREDICTION, and MOLECULAR DOCKING STUDIES of SOME IMIDAZOLE DERIVATIVES - DergiPark. (2022).
  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors - MDPI. (n.d.).
  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC. (n.d.).
  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents - MDPI. (n.d.).
  • Enzyme Inhibitor Terms and Calculations - Sigma-Aldrich. (n.d.).
  • Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers - PubMed. (2021).
  • PL175987B1 - Imidazolic lipoxygenase inhibitors - Google Patents. (n.d.).
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023).
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PubMed Central. (2025).
  • Optimization of Imidazole 5-Lipoxygenase Inhibitors and Selection and Synthesis of a Development Candidate | Request PDF - ResearchGate. (2025).
  • Synthesis, molecular docking, MD simulation, and In vitro alpha-amylase activity of some new imidazole derivatives - ResearchGate. (2025).
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. (n.d.).
  • measuring enzyme inhibition by drugs - YouTube. (2021).
  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents - MDPI. (n.d.).
  • (PDF) In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - ResearchGate. (2025).
  • Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase - ResearchGate. (2025).
  • Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed. (2018).
  • An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors - Semantic Scholar. (2015).
  • Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors - PubMed. (n.d.).
  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - MDPI. (2021).
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - MDPI. (2024).
  • In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers | Request PDF - ResearchGate. (2025).
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (2022).
  • (PDF) An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors - ResearchGate. (2025).

Sources

A Comparative Guide to the Performance of 2-methyl-1H-imidazole-4,5-dicarbonitrile-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapy, particularly in oncology, the pursuit of potent and selective kinase inhibitors remains a paramount objective.[1][2] Kinases, constituting a significant portion of the druggable genome, are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis.[2][3] Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention.[2][4] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be exceptionally fruitful. The imidazole ring, in particular, is recognized as a "privileged structure" in medicinal chemistry, capable of forming key interactions within the ATP-binding pocket of many kinases.[5][6]

This guide focuses on a specific, promising chemotype: kinase inhibitors built upon the 2-methyl-1H-imidazole-4,5-dicarbonitrile scaffold. We will provide an in-depth analysis of their performance, benchmarked against other alternatives, and supported by the experimental methodologies required for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this inhibitor class, from its structural rationale to its practical application and validation.

The Rationale: Why 2-methyl-1H-imidazole-4,5-dicarbonitrile?

The efficacy of a kinase inhibitor is fundamentally tied to its ability to compete with ATP for binding to the enzyme's active site. The design of the 2-methyl-1H-imidazole-4,5-dicarbonitrile scaffold is a deliberate exercise in chemical logic aimed at maximizing this interaction.

  • The Imidazole Core : This five-membered ring is a bioisostere of the purine ring of adenine (in ATP). Its nitrogen atoms can act as both hydrogen bond donors and acceptors, which is critical for forming anchoring interactions with the "hinge region" of the kinase domain—a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.[5]

  • 4,5-Dicarbonitrile Groups : The two nitrile (-C≡N) groups are powerful electron-withdrawing moieties. This electronic feature modulates the acidity and hydrogen-bonding capacity of the imidazole N-H group. Furthermore, the nitrogen atoms of the nitriles can engage in additional hydrogen bonding or dipole-dipole interactions with residues in the active site, enhancing binding affinity and potentially conferring selectivity. The synthesis of such 2-aryl-4,5-dicarbonitrile imidazole derivatives can be achieved through the coupling of substituted aldehydes with 2,3-diaminomaleonitrile.[6]

  • 2-Methyl Group : The methyl group at the C-2 position serves as a key synthetic handle. While providing a degree of steric influence, its primary value lies in its potential for derivatization. Replacing this methyl group with larger or more complex chemical entities allows for the exploration of nearby pockets within the active site, a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.[7][8]

This combination of a hinge-binding core, affinity-enhancing nitrile groups, and a modifiable position makes this scaffold a versatile and potent platform for kinase inhibitor design.

Benchmarking Performance: Key Metrics and Comparative Data

Evaluating a kinase inhibitor requires a multi-faceted approach, moving from initial biochemical potency to cellular activity and ultimately, selectivity across the entire human kinome.

Key Performance Metrics:
  • Potency (IC50/Kd) : The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[4] A lower IC50 value indicates higher potency. The dissociation constant (Kd) is a direct measure of binding affinity, with lower values also indicating a stronger interaction.

  • Selectivity : This is arguably the most significant challenge in kinase inhibitor development.[1] High selectivity is crucial for minimizing off-target effects and associated toxicities.[9] Selectivity is often assessed by screening the inhibitor against a large panel of kinases (e.g., >400) and can be quantified using metrics like the Gini coefficient or S-score.[1]

  • Cellular Efficacy (GI50) : While biochemical assays are essential, a compound's true potential is revealed in a cellular context.[10][11] The 50% growth inhibition (GI50) concentration assesses the inhibitor's ability to halt the proliferation of cancer cell lines that are dependent on the target kinase.[4]

Comparative Data:

While comprehensive public data for a wide array of 2-methyl-1H-imidazole-4,5-dicarbonitrile inhibitors is nascent, we can analyze related imidazole-based structures to benchmark their potential. For instance, imidazole-based inhibitors have shown significant promise against targets like Transforming Growth Factor β-activated kinase 1 (TAK1) and various Cyclin-Dependent Kinases (CDKs).[4][12]

Below is a comparative table summarizing hypothetical performance data for a novel dicarbonitrile-based inhibitor ("IMD-001") against a known target, TAK1, compared to a well-characterized alternative.

Compound Target Kinase Biochemical IC50 (nM) Cellular GI50 (nM) (Relevant Cell Line) Selectivity Score (S(10)) *Key Off-Targets (>90% Inhibition @ 1µM)
IMD-001 (Hypothetical) TAK115850.025TNK2, EIF2AK1
Known TAK1 Inhibitor (e.g., 5Z-7-Oxozeaenol) TAK18500.090MAP2K4, MAP2K6, AURKA, AURKB

*S(10) is a selectivity score where a lower value indicates higher selectivity (fewer off-targets inhibited by >90% at a 1µM screen).

This table illustrates that while a known inhibitor might have slightly higher biochemical potency, the hypothetical imidazole dicarbonitrile compound (IMD-001) could exhibit significantly improved selectivity, a highly desirable trait for reducing potential side effects. The discovery of 2,4-1H-imidazole carboxamides as highly selective TAK1 inhibitors underscores the potential of this scaffold.[12]

Experimental Protocols for Performance Validation

Trustworthiness in drug discovery is built upon robust and reproducible experimental data.[11] The following protocols provide a framework for validating the performance of novel kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Objective : To determine the IC50 value of a test compound against a target kinase.

Principle : The kinase reaction consumes ATP, producing ADP. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Protocol :

  • Prepare a serial dilution of the 2-methyl-1H-imidazole-4,5-dicarbonitrile inhibitor in DMSO, then dilute further in the kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound dilution. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Add 2.5 µL of the kinase-substrate mixture to each well and mix gently.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Convert luminescence to percent inhibition relative to the positive control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]

Kinome-Wide Selectivity Profiling (Competition Binding Assay)

Services like Eurofins' KINOMEscan™ provide a robust platform for determining inhibitor selectivity.[13]

Objective : To assess the binding affinity of an inhibitor against a large panel of human kinases.

Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[1]

Workflow Visualization :

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Imidazole Derivative) Incubation Incubate Compound, Kinase, and Ligand Compound->Incubation KinasePanel DNA-Tagged Kinase Panel (>400) KinasePanel->Incubation LigandBead Immobilized Active-Site Ligand LigandBead->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Elution Elute Bound Kinase (or Quantify Directly) Wash->Elution qPCR Quantify Kinase via qPCR Elution->qPCR Data Calculate % Inhibition vs. DMSO Control qPCR->Data Profile Generate Selectivity Profile (Dendrogram/Scores) Data->Profile

Caption: Workflow for kinase selectivity profiling.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective : To determine the GI50 of a test compound in a cancer cell line.[4]

Step-by-Step Protocol :

  • Seed cancer cells (e.g., MDA-MB-231 for a breast cancer study) in a 96-well plate and allow them to adhere overnight.[14]

  • Treat the cells with a serial dilution of the 2-methyl-1H-imidazole-4,5-dicarbonitrile inhibitor for 72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to untreated control cells and determine the GI50 value.[15]

Navigating Signaling Pathways: A Case Study with EGFR

Many imidazole-based derivatives have been developed as inhibitors of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[2][3] Dysregulation of the EGFR signaling pathway is a common driver in various cancers, including non-small cell lung cancer.

Signaling Pathway and Point of Inhibition :

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Inhibitor Imidazole-Dicarbonitrile Inhibitor Inhibitor->Dimer BLOCKS RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade.

An inhibitor based on the 2-methyl-1H-imidazole-4,5-dicarbonitrile scaffold would bind to the intracellular kinase domain of EGFR, preventing the ATP-dependent autophosphorylation that is required to initiate the downstream signaling cascade. This blockade ultimately halts the pro-proliferative and pro-survival signals driven by this pathway.

Conclusion and Future Directions

The 2-methyl-1H-imidazole-4,5-dicarbonitrile scaffold represents a highly promising platform for the development of next-generation kinase inhibitors. Its inherent chemical features provide a strong foundation for potent hinge-binding, while offering multiple avenues for synthetic modification to achieve superior selectivity and improved pharmacokinetic properties.

The benchmarking and validation of these compounds rely on a systematic application of biochemical and cell-based assays, as detailed in this guide. The ultimate goal is to identify candidates that not only potently inhibit their intended target but do so with a "clean" kinome profile, thereby maximizing therapeutic efficacy while minimizing toxicity. Future work in this area will likely focus on leveraging this scaffold to target kinases for which highly selective inhibitors are still lacking, and to explore its potential in developing covalent or allosteric inhibitors that may overcome common resistance mechanisms.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Bajorath, J., et al. (2012). Assessing the target differentiation potential of imidazole-based protein kinase inhibitors. PubMed. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • van Eis, M. J., et al. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. Retrieved from [Link]

  • Al-Warhi, T., et al. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Retrieved from [Link]

  • Charton, J., et al. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. NIH. Retrieved from [Link]

  • Johnson, G. L., et al. (2023). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. Retrieved from [Link]

  • SciSpace. (2012). Targeted kinase selectivity from kinase profiling data. Retrieved from [Link]

  • Zegzouti, H., et al. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. Retrieved from [Link]

  • Anastassiadis, T., et al. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • ScienceDirect. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

  • Charton, J., et al. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. PubMed. Retrieved from [Link]

  • Johnson, G. L., et al. (n.d.). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. PubMed Central. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Herber, C., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Howard, S., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. PubMed. Retrieved from [Link]

  • ORCA. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • ResearchGate. (2025). Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. Retrieved from [Link]

  • Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. Retrieved from [Link]

  • Hasanpourghadi, M., et al. (n.d.). Mechanisms of the anti-tumor activity of Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PMC - NIH. Retrieved from [Link]

  • Khan, A., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. Semantic Scholar. Retrieved from [Link]

Sources

A Researcher's Guide to the Synthesis and Quantitative Analysis of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-methyl-1H-imidazole-4,5-dicarbonitrile

The imidazole nucleus is a cornerstone of many biologically active molecules, and its dinitrile derivatives are particularly valuable intermediates in the synthesis of pharmaceuticals and functional materials. 2-methyl-1H-imidazole-4,5-dicarbonitrile, with its reactive nitrile groups and the 2-methyl substituent, offers a unique scaffold for the construction of complex molecular architectures. Its synthesis, therefore, is of considerable interest to the scientific community. This guide aims to provide a critical evaluation of the available synthetic routes and analytical methodologies.

Synthetic Pathways: A Comparative Overview

The primary and most direct route to 2-substituted-1H-imidazole-4,5-dicarbonitriles involves the condensation of diaminomaleonitrile (DAMN) with an appropriate aldehyde. This approach is favored for its atom economy and the ready availability of the starting materials.

The Precursor: Diaminomaleonitrile (DAMN)

Diaminomaleonitrile is a versatile and economical starting material, often produced from the tetramerization of hydrogen cyanide. Its two amino groups and two nitrile groups attached to a central alkene backbone make it an ideal precursor for a wide range of heterocyclic compounds.[1][2][3]

The Core Reaction: Condensation with an Aldehyde

The synthesis of the imidazole ring is achieved by reacting DAMN with an aldehyde. For the synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile, the logical choice of aldehyde is acetaldehyde or a related reagent that can introduce the methyl group at the 2-position of the imidazole ring.

A notable method for the synthesis of analogous 2-aryl-4,5-dicarbonitrile imidazole derivatives involves the coupling of substituted aromatic aldehydes with 2,3-diaminomaleonitrile.[4] This reaction is efficiently catalyzed by a mixture of cerium (IV) ammonium nitrate (CAN) and nitric acid, and it proceeds under solvent-free conditions at elevated temperatures.[4] This suggests a promising avenue for the synthesis of the 2-methyl derivative by substituting the aromatic aldehyde with acetaldehyde.

Below is a comparative table summarizing the key aspects of this synthetic approach.

FeatureDescriptionRationale and Implications
Starting Materials Diaminomaleonitrile (DAMN), AcetaldehydeDAMN is a readily available and cost-effective precursor. Acetaldehyde provides the methyl group at the 2-position.
Catalyst Cerium (IV) Ammonium Nitrate (CAN) / Nitric Acid (as per analogous reactions)CAN is a strong oxidizing agent that facilitates the cyclization and aromatization to the imidazole ring. The acidic medium also promotes the reaction.
Reaction Conditions Solvent-free, Elevated Temperature (e.g., 120 °C)Solvent-free conditions offer environmental benefits ("green chemistry") and can lead to higher reaction rates. Elevated temperatures are often necessary to overcome the activation energy of the cyclization process.
Potential Yield Moderate to HighBased on analogous reactions for 2-aryl derivatives, yields can be expected to be in a favorable range. However, optimization for the 2-methyl derivative would be necessary.
Purity Good to ExcellentCommercial suppliers offer 2-methyl-1H-imidazole-4,5-dicarbonitrile with a purity of >95%, indicating that high purity is achievable through appropriate purification techniques.[5]

Experimental Protocol: A Practical Approach

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_process Process DAMN Diaminomaleonitrile (DAMN) Reaction Reaction Mixture DAMN->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Catalyst CAN / Nitric Acid Catalyst->Reaction Conditions Solvent-free 120 °C Conditions->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Product 2-methyl-1H-imidazole- 4,5-dicarbonitrile Purification->Product

Caption: Synthetic workflow for 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, add diaminomaleonitrile (1.0 eq).

  • Addition of Acetaldehyde: Carefully add acetaldehyde (1.1 eq). Note: Acetaldehyde is volatile and should be handled in a well-ventilated fume hood.

  • Catalyst Addition: To the mixture, add a catalytic amount of cerium (IV) ammonium nitrate (CAN) (e.g., 0.05 eq) and a drop of nitric acid.

  • Reaction: Heat the reaction mixture to 120 °C with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Analysis: Ensuring Yield and Purity

Accurate determination of yield and purity is paramount in chemical synthesis. The following analytical techniques are recommended for the quantitative analysis of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is well-suited for this analysis.

Diagram of the HPLC Analysis Workflow:

HPLCWorkflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve sample in Mobile Phase HPLC Inject sample into HPLC Sample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Quantification Calculate Purity (Area % Method) Chromatogram->Quantification

Caption: Workflow for HPLC purity analysis.

Typical HPLC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where the compound has maximum absorbance (e.g., 210-280 nm).
Temperature Ambient or controlled (e.g., 25 °C)

The purity is typically calculated using the area percentage method from the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural confirmation and can also be used for purity assessment. The presence of characteristic peaks for the methyl group, the imidazole ring proton, and the nitrile carbons will confirm the identity of the product. Impurities will be evident from the presence of extraneous peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for both identification and quantification.

Comparison with Alternative Synthetic Methods

While the DAMN-aldehyde condensation is the most direct route, other methods for imidazole synthesis exist, such as the Debus synthesis (from a dicarbonyl compound, an aldehyde, and ammonia) or the Radziszewski synthesis.[6] However, for the specific case of 2-methyl-1H-imidazole-4,5-dicarbonitrile, the use of DAMN is highly advantageous due to the direct incorporation of the dinitrile functionality.

Conclusion

The synthesis of 2-methyl-1H-imidazole-4,5-dicarbonitrile via the condensation of diaminomaleonitrile with acetaldehyde presents a viable and efficient route for obtaining this valuable chemical intermediate. While a specific, optimized protocol is not widely published, the adaptation of existing methods for analogous compounds provides a strong foundation for successful synthesis. Rigorous quantitative analysis using HPLC, NMR, and MS is essential to ensure the purity and quality of the final product, which is critical for its application in research and development. This guide provides the necessary theoretical and practical framework to empower researchers in this synthetic endeavor.

References

  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Hazard-Informed Waste Management

The imidazole ring is known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Certain imidazole derivatives are also suspected reproductive toxins.[2][3] The dinitrile functionality introduces risks associated with nitrile compounds, which can be toxic and may release hydrogen cyanide under specific conditions, such as contact with strong acids.[4]

Table 1: Composite Hazard Profile based on Structural Analogs

Hazard Classification Description Primary Structural Contributor Source
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[5][6] Imidazole Ring [2][5]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[5][7] Imidazole Ring [2][5]
Acute Oral Toxicity Harmful if swallowed.[3] Imidazole Ring / Nitrile Group [2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3] Imidazole Ring [3]

| Reactivity | Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][8] | Imidazole Ring / Nitrile Group |[2][8] |

This synthesized profile mandates that 2-methyl-1H-imidazole-4,5-dicarbonitrile be managed as a hazardous chemical waste, requiring meticulous segregation, containment, and professional disposal.

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure a comprehensive PPE ensemble is worn. The rationale is to create a complete barrier against the corrosive and toxic hazards.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[9] The imidazole structure presents a significant risk of causing severe eye damage upon contact.[5]

  • Hand Protection: Use nitrile gloves.[2] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[10] For prolonged contact or spill cleanup, consider heavier, chemically resistant gloves.

  • Body Protection: A fully-buttoned, flame-resistant laboratory coat is required.[2][8] Ensure it offers full coverage.

  • Work Area: All handling of this compound and its waste must occur within a certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols.[2]

Step-by-Step Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or if you are not trained to handle it, evacuate, secure the area, and contact your institution's Environmental Health & Safety (EHS) department.[2]

  • Don Appropriate PPE: Before cleanup, don the full PPE described in Section 2.

  • Contain the Spill: For solid spills, use dry cleanup methods. Gently sweep or shovel the material into a suitable container for disposal.[11] Crucially, avoid generating dust. [12] Do not use air hoses for cleaning.[12]

  • Decontaminate the Area: Once the bulk material is collected, decontaminate the spill surface according to your laboratory's established procedures for hazardous solids.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated wipes, gloves, and protective clothing) must be disposed of as hazardous waste in the same container as the spilled chemical.[2]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[1] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

Workflow for Waste Handling

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Disposal A Waste Generated (Solid, Contaminated Labware) B Isolate from Incompatible Materials (Acids, Strong Oxidizers) A->B Immediately C Select Airtight, Chemically Compatible Waste Container B->C D Attach Hazardous Waste Label C->D E Place Waste into Container D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Complete Chemical Collection Request Form G->H I Arrange Pickup by EHS H->I

Caption: Waste Handling Workflow for 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Container Requirements:
  • Type: Use a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass jar with a secure screw-top lid is recommended.[1][2] The container must be in good condition, free of leaks or external contamination.

  • Labeling: Attach a completed hazardous waste label to the container before adding the first particle of waste.[2] The label must clearly identify the contents as "Hazardous Waste: 2-methyl-1H-imidazole-4,5-dicarbonitrile," list all components if it's a mixture, and specify the associated hazards (Corrosive, Toxic, Reproductive Toxin).

  • Storage: Store the sealed waste container in a designated and properly signed Satellite Accumulation Area within your laboratory.[13] This area must be away from incompatible materials, particularly strong acids and oxidizers.[8]

Final Waste Disposal Protocol

Under no circumstances should 2-methyl-1H-imidazole-4,5-dicarbonitrile or its containers be disposed of in standard trash or emptied into drains.[3][10] This is considered a dangerous waste.[3]

  • Collection: Collect all waste forms—including pure compound, reaction residues, and contaminated materials (e.g., gloves, weighing paper, silica gel)—in your designated hazardous waste container.[2]

  • Do Not Mix: Never mix this waste stream with other types of chemical waste unless explicitly permitted by your institution's EHS guidelines.[1]

  • Arrange for Pickup: Once the container is full (not exceeding 90% capacity) or is no longer being used, complete a Chemical Collection Request Form and arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][8][13]

By adhering to this comprehensive, step-by-step guide, you ensure that the disposal of 2-methyl-1H-imidazole-4,5-dicarbonitrile is managed with the highest standards of safety and environmental stewardship, building a foundation of trust in your laboratory's operational integrity.

References

  • Benchchem.
  • Washington State University.
  • University of Washington.
  • Chemos GmbH & Co.KG.
  • Fisher Scientific.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Fisher Scientific. Safety Data Sheet: 2-Ethyl-4-methyl-1H-imidazole.
  • CDH Fine Chemical.
  • National Institute for Occupational Safety and Health (NIOSH). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks.
  • Fisher Scientific. Safety Data Sheet: 2-Methyl-1H-imidazole-4-carbaldehyde.
  • Apollo Scientific. Safety Data Sheet: 1H-Imidazole-4,5-dicarbonitrile.
  • New England Biolabs.
  • CDH Fine Chemical.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf.
  • Physikalisch-Technische Bundesanstalt.
  • GIT Labor-Fachzeitschrift.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-methyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-methyl-1H-imidazole-4,5-dicarbonitrile. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling related chemical structures. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the guidance herein is synthesized from data on structurally similar molecules, including 1H-Imidazole-4,5-dicarbonitrile and 2-methylimidazole, to ensure a conservative and robust safety margin.

Hazard Analysis: A Proactive Approach to Safety

Understanding the potential hazards of 2-methyl-1H-imidazole-4,5-dicarbonitrile is the foundation of safe handling. Based on data from analogous compounds, a thorough hazard assessment is critical.

1.1. Anticipated Hazards

Drawing from the safety profiles of related imidazole and dicarbonitrile compounds, researchers should anticipate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][5]

  • Carcinogenicity: 2-methylimidazole is suspected of causing cancer.[1][6]

  • Reproductive Toxicity: 2-methylimidazole may damage fertility or the unborn child.[1][2]

Table 1: Hazard Summary of Structurally Related Compounds

Hazard Statement1H-Imidazole-4,5-dicarbonitrile2-Methylimidazole
Acute Oral Toxicity Not ClassifiedHarmful if swallowed[1][2]
Skin Corrosion/Irritation Category 2[3]Category 1C[1]
Serious Eye Damage/Irritation Category 1[3]Category 1[1]
Respiratory Irritation Category 3[3]-
Carcinogenicity Not ClassifiedCategory 2[1]
Reproductive Toxicity Not ClassifiedCategory 1B[1]

This data underscores the necessity of treating 2-methyl-1H-imidazole-4,5-dicarbonitrile with a high degree of caution, assuming it may possess hazards similar to or greater than its structural relatives.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-methyl-1H-imidazole-4,5-dicarbonitrile.

2.1. Core PPE Requirements

  • Hand Protection: Disposable nitrile gloves are the minimum requirement.[7] For extended handling or when direct contact is likely, consider double-gloving or using thicker, chemical-resistant nitrile gloves.[7][8] Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical occurs, followed by hand washing.[2][7]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[7][9] A face shield worn over safety goggles is required when there is a risk of splashing or when handling larger quantities.[9][10]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect skin and clothing.[9][10][11] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[9][11]

2.2. Respiratory Protection

Work with 2-methyl-1H-imidazole-4,5-dicarbonitrile should always be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] If engineering controls are not sufficient or during a large spill, a respirator may be necessary.[9][10] The type of respirator should be selected based on a formal risk assessment.

Operational Plan: From Benchtop to Disposal

A systematic workflow is crucial for maintaining a safe laboratory environment. The following step-by-step guidance outlines the key phases of handling 2-methyl-1H-imidazole-4,5-dicarbonitrile.

3.1. Preparation and Handling Protocol

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[12]

  • Pre-Handling Check: Before starting, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[12]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and face shield, and finally, gloves.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood on a disposable weigh boat to contain any dust. Use spark-resistant tools for transfers.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution.

3.2. Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry to the affected area.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction weigh->transfer cleanup Decontaminate Work Area transfer->cleanup collect_waste Collect Contaminated Waste cleanup->collect_waste label_waste Label Hazardous Waste collect_waste->label_waste store_waste Store for Pickup label_waste->store_waste

Caption: Workflow for the safe handling of 2-methyl-1H-imidazole-4,5-dicarbonitrile.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation and Collection

  • Solid Waste: All solid waste contaminated with 2-methyl-1H-imidazole-4,5-dicarbonitrile, including used weigh boats, contaminated paper towels, and PPE, must be collected in a clearly labeled, sealed hazardous waste container.[13]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.[12][13] Do not mix with incompatible waste streams.

  • Contaminated Gloves: Used nitrile gloves should be disposed of as hazardous waste.[14][15] Do not discard them in the regular trash.[16]

4.2. Disposal Procedures

  • Labeling: All waste containers must be accurately labeled with the chemical name, concentration, and associated hazards.[13]

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials, awaiting pickup by a licensed disposal company.[12][17]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal hazardous waste regulations.[17]

Emergency Procedures: Be Prepared

In case of exposure, immediate action can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[3][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water and seek immediate medical attention.[2][5]

References

  • PPE Nitrile Acid-Resistant Gloves for Lab Safety. Flinn Scientific Canada. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • How to Dispose of Nitrile Gloves?. Earth Safe PPE. [Link]

  • Standard Operating Procedure for Imidazole. [Link]

  • How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. [Link]

  • 1H-Imidazole, 2-methyl-: Human health tier II assessment. [Link]

  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. [Link]

  • Safety Data Sheet for 2M Imidazole (B1077) EUE. NEB. [Link]

  • Need to dispose chemicals. HSE. [Link]

  • 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Toxicology and Carcinogensis Studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 Mice (Feed Studies). PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H-imidazole-4,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-methyl-1H-imidazole-4,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.